molecular formula C66H68CaF2N4O12 B12348133 2-Hydroxy atorvastatin calcium salt

2-Hydroxy atorvastatin calcium salt

Número de catálogo: B12348133
Peso molecular: 1187.3 g/mol
Clave InChI: NOCWNJZXNVSDOU-LBSXWHBJSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Hydroxy atorvastatin calcium salt is a useful research compound. Its molecular formula is C66H68CaF2N4O12 and its molecular weight is 1187.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C66H68CaF2N4O12

Peso molecular

1187.3 g/mol

Nombre IUPAC

calcium bis((3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate)

InChI

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h2*3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*24-,25-;/m11./s1

Clave InChI

NOCWNJZXNVSDOU-LBSXWHBJSA-L

SMILES isomérico

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2]

SMILES canónico

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core properties of 2-Hydroxy Atorvastatin (B1662188) Calcium Salt, an active metabolite of Atorvastatin. The document details its physicochemical characteristics, pharmacological activity, metabolic pathways, and relevant experimental protocols, presented with clarity for a scientific audience.

Core Physicochemical Properties

2-Hydroxy Atorvastatin, also known as ortho-hydroxy Atorvastatin, is a primary active metabolite of Atorvastatin.[1][2] The compound is typically supplied as a calcium salt. There are variations in the reported molecular formula and weight, which generally refer to the ratio of the 2-Hydroxy Atorvastatin anion to the calcium cation. The most common representation is a 2:1 salt.

Table 1: Physicochemical and Identification Data for 2-Hydroxy Atorvastatin Calcium Salt

PropertyValueReference(s)
IUPAC Name calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[3][4]
Synonyms o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873[1]
CAS Number 265989-46-6[1][3][5]
Molecular Formula C₆₆H₆₈CaF₂N₄O₁₂ (2:1 salt)[3][4][6]
Molecular Weight 1187.35 g/mol (for 2:1 salt)[3][4][6]
Appearance White to Pale Yellow Solid[7]
Melting Point >166°C (decomposition) or 223°C (decomposition)[8][9]
Solubility Soluble in DMSO (~12.5 mg/mL) and Methanol (B129727).[1][10][11] Very slightly soluble in water.[12][1][10][11][12]

Note: Some suppliers may list the formula as C₃₃H₃₅FN₂O₆·0.5Ca with a molecular weight of approximately 594.69 g/mol , which is chemically equivalent to the 2:1 salt.[5]

Pharmacological Profile

2-Hydroxy Atorvastatin is not merely a byproduct of metabolism; it is an active metabolite that contributes significantly to the therapeutic effects of the parent drug, Atorvastatin.

Mechanism of Action: HMG-CoA Reductase Inhibition

Like its parent compound, 2-Hydroxy Atorvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[13][14] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[13][14] The inhibition of HMG-CoA reductase in the liver leads to a decrease in intracellular cholesterol levels. This stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[13][15] The active metabolites of Atorvastatin are responsible for approximately 70% of the total plasma HMG-CoA reductase inhibitory activity.[16][17]

Potency and Biological Activity

2-Hydroxy Atorvastatin is considered equipotent to the parent drug, Atorvastatin.[18] The IC₅₀ value for Atorvastatin's inhibition of HMG-CoA reductase is 8 nM, and its active metabolites exhibit similar potency.[5][10] Beyond lipid-lowering, this metabolite also demonstrates antioxidant properties, inhibiting lipid hydroperoxide formation.[1] Furthermore, it has been shown to reduce cell death in primary rat cortical neurons following oxygen-glucose deprivation.[9]

Metabolism and Signaling Pathways

Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism, primarily in the liver.[16][19]

Cytochrome P450-Mediated Metabolism

The primary metabolic pathway for Atorvastatin is oxidation mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[16][20][21] This process results in the formation of two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxylated) and 4-hydroxy atorvastatin (para-hydroxylated).[21][22] These hydroxylated derivatives are then subject to further metabolism, including glucuronidation.[16][20]

Atorvastatin_Metabolism cluster_cyp CYP3A4/5 Enzymes Atorvastatin Atorvastatin CYP3A4 CYP3A4 (Major) Atorvastatin->CYP3A4 Oxidation CYP3A5 CYP3A5 (Minor) Atorvastatin->CYP3A5 Metabolite_2OH 2-Hydroxy Atorvastatin (Active) Glucuronidation Glucuronidated Metabolites Metabolite_2OH->Glucuronidation UGT Enzymes Metabolite_4OH 4-Hydroxy Atorvastatin (Active) Metabolite_4OH->Glucuronidation UGT Enzymes Elimination Biliary Excretion Glucuronidation->Elimination CYP3A4->Metabolite_2OH CYP3A4->Metabolite_4OH

Fig 1. Metabolic pathway of Atorvastatin to its active hydroxy metabolites.
HMG-CoA Reductase Pathway and Downstream Effects

The inhibition of HMG-CoA reductase by 2-Hydroxy Atorvastatin blocks the conversion of HMG-CoA to Mevalonate, a precursor for cholesterol and various non-steroidal isoprenoid compounds. This disruption affects downstream signaling pathways that rely on prenylated proteins, such as Ras. By inhibiting HMG-CoA reductase, statins can lead to the inactivation of Ras and ERK1/2 signaling pathways.[23]

HMG_CoA_Pathway HMG_CoA HMG-CoA Enzyme HMG-CoA Reductase HMG_CoA->Enzyme Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (e.g., FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Prenylation Protein Prenylation (e.g., Ras) Isoprenoids->Prenylation Signaling Downstream Signaling (e.g., Ras/ERK Pathway) Prenylation->Signaling Inhibitor 2-Hydroxy Atorvastatin Inhibitor->Enzyme Inhibition Enzyme->Mevalonate

Fig 2. Inhibition of the HMG-CoA Reductase pathway by 2-Hydroxy Atorvastatin.

Experimental Protocols

The quantification of 2-Hydroxy Atorvastatin, particularly in biological matrices, is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the predominant analytical technique.[24][25][26][27]

Protocol: Quantification in Human Plasma via LC-MS/MS

This section outlines a representative protocol synthesized from common methodologies for the simultaneous determination of Atorvastatin and its hydroxy metabolites in human plasma.[24][26][28]

Objective: To accurately quantify the concentration of 2-Hydroxy Atorvastatin in human plasma samples.

A. Sample Preparation (Solid Phase Extraction - SPE) [26]

  • Condition a solid-phase extraction cartridge (e.g., C18) with 0.5 mL of methanol, followed by 0.5 mL of water.

  • To a 200 µL plasma sample, add an appropriate internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 30% methanol in water to remove interferences.

  • Elute the analytes (including 2-Hydroxy Atorvastatin) with two 0.5 mL aliquots of methanol.

  • Evaporate the combined eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100-200 µL of the mobile phase for injection.

B. Chromatographic Conditions [26][28]

  • HPLC System: A validated HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, Acquity UPLC HSS T3).[25][28]

  • Mobile Phase: An isocratic mixture, such as 0.05% formic acid in a water/acetonitrile mixture (e.g., 25:75, v/v).[25]

  • Flow Rate: 0.2 - 0.6 mL/min.[2][26]

  • Injection Volume: 15 - 20 µL.[2][28]

  • Column Temperature: Ambient or controlled (e.g., 40°C).

C. Mass Spectrometric Detection [2][24][25]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode, though negative ion mode has also been used for improved selectivity.[26]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Example): For 2-Hydroxy Atorvastatin, a common transition is m/z 575.4 → 466.2 or 575.5 → 440.5.[25] These transitions should be optimized for the specific instrument used.

Table 2: Example LC-MS/MS Method Parameters

ParameterSettingReference(s)
Extraction Method Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[25][26]
Chromatographic Column Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm)[25]
Mobile Phase 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)[25]
Ionization Mode Positive Ion Electrospray (ESI+)[25]
MRM Transition (m/z) 575.4 → 466.2[25]
Linear Range 0.2–40 ng/mL[25][29]
Limit of Quantitation ~0.07 ng/mL[24]

graph TD {
A[Start: Plasma Sample] --> B{Add Internal Standard};
B --> C[Solid Phase Extraction (SPE)];
subgraph SPE_Process [ ]
C1[1. Condition Cartridge] --> C2[2. Load Sample];
C2 --> C3[3. Wash];
C3 --> C4[4. Elute Analyte];
end
C --> C4;
C4 --> D{Evaporate to Dryness};
D --> E[Reconstitute in Mobile Phase];
E --> F[Inject into LC-MS/MS];
subgraph LC_MS_MS_Analysis [ ]
F1[HPLC Separation on C18 Column] --> F2[ESI Ionization];
F2 --> F3[Tandem MS Detection (MRM)];
end
F --> F1;
F3 --> G[End: Data Acquisition & Quantification];

%% Styling style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style G fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style SPE_Process fill:#F1F3F4,color:#202124 style LC_MS_MS_Analysis fill:#F1F3F4,color:#202124 }

Fig 3. Workflow for bioanalytical quantification of 2-Hydroxy Atorvastatin.

References

2-Hydroxy Atorvastatin Calcium Salt: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 2-Hydroxy Atorvastatin Calcium Salt, the principal active ortho-hydroxy metabolite of Atorvastatin. It details the compound's physicochemical properties, pharmacological activity, metabolic pathways, and relevant experimental protocols. The information is intended to serve as a foundational resource for professionals engaged in pharmacological research and drug development.

Introduction

This compound is a primary active metabolite of Atorvastatin, a highly effective HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] Following oral administration, Atorvastatin undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form ortho- and para-hydroxylated derivatives.[1][3][4][5] The ortho-hydroxy metabolite, 2-Hydroxy Atorvastatin, contributes significantly to the overall therapeutic effect of the parent drug, exhibiting comparable inhibitory activity on the HMG-CoA reductase enzyme.[5][6] This guide elucidates the core scientific and technical data associated with this key metabolite.

Physicochemical Properties

This compound is typically supplied as a solid for research purposes.[1] Its key properties are summarized below.

PropertyValueSource
Chemical Name (βR,δR)-2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic acid, calcium salt (2:1)[1]
Synonyms o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873[1]
CAS Number 265989-46-6[1][2]
Molecular Formula C₃₃H₃₄FN₂O₆ • ½Ca[1]
Formula Weight 593.7 g/mol [1]
Melting Point >166°C (decomposes)[2]
Solubility Soluble in DMSO and Methanol[1][2]
Storage Store at -20°C for long-term stability (≥ 4 years)[1]

Pharmacology and Mechanism of Action

As an active metabolite of Atorvastatin, 2-Hydroxy Atorvastatin shares its primary mechanism of action while also possessing distinct pharmacological activities.

HMG-CoA Reductase Inhibition

Like its parent compound, 2-Hydroxy Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7] This inhibition leads to a reduction in endogenous cholesterol production.[8] The inhibitory activity of the hydroxylated metabolites is considered responsible for approximately 70% of the circulating HMG-CoA reductase inhibition observed after Atorvastatin administration.[6]

Antioxidant Activity

2-Hydroxy Atorvastatin demonstrates significant antioxidant properties. It has been shown to inhibit lipid hydroperoxide formation and the formation of thiobarbituric acid reactive substances (TBARS) induced by copper sulfate (B86663) in both human LDL and synthetic vesicles in a concentration-dependent manner.[1][2] This suggests a role in mitigating oxidative stress, a key factor in the pathogenesis of atherosclerosis.

Neuroprotective Effects

Research indicates that 2-Hydroxy Atorvastatin possesses neuroprotective capabilities. In studies involving primary rat cortical neurons subjected to oxygen-glucose deprivation (OGD), it was found to reduce cell death.[1][2] Furthermore, at a concentration of 600 nM, it increased the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons, suggesting a specific mechanism for neuronal rescue.[1][2]

Metabolism and Pharmacokinetics

Atorvastatin is administered in its active acid form and is extensively metabolized in the liver.[5] The metabolic pathway leading to the formation of 2-Hydroxy Atorvastatin is critical to its pharmacological profile.

The primary metabolic route is hydroxylation by the cytochrome P450 system, with CYP3A4 being the principal enzyme involved.[1][3][4] CYP3A5 also contributes to a lesser extent.[3][4] This process yields the two major active metabolites: 2-hydroxyatorvastatin (ortho-hydroxy) and 4-hydroxyatorvastatin (para-hydroxy).[5][6] These active metabolites can undergo further metabolism through glucuronidation, mediated by UGT enzymes (such as UGT1A1 and UGT1A3), before elimination, which occurs primarily via biliary excretion.[3][6][9]

Atorvastatin_Metabolism cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism Atorvastatin Atorvastatin Metabolites Atorvastatin->Metabolites enzyme CYP3A4 / CYP3A5 Atorvastatin->enzyme o_Hydroxy 2-Hydroxy Atorvastatin (Active) Metabolites->o_Hydroxy ortho-hydroxylation p_Hydroxy 4-Hydroxy Atorvastatin (Active) Metabolites->p_Hydroxy para-hydroxylation Glucuronide Glucuronidated Metabolites o_Hydroxy->Glucuronide UGT1A1, UGT1A3 p_Hydroxy->Glucuronide Glucuronidation enzyme->Metabolites HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing plasma 1. Human Plasma Sample precip 2. Add Acetonitrile (with IS) & Vortex plasma->precip cent 3. Centrifuge (14,000 rpm) precip->cent super 4. Collect Supernatant cent->super hplc 5. Inject into HPLC-MS/MS super->hplc data 6. Data Acquisition (MRM Mode) hplc->data quant 7. Peak Integration & Quantification data->quant report 8. Generate Report quant->report

References

2-Hydroxy Atorvastatin Calcium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy atorvastatin (B1662188) calcium salt is a primary active metabolite of atorvastatin, a highly effective synthetic lipid-lowering agent.[1] Atorvastatin is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3][4] The parent drug, atorvastatin, is widely prescribed for the treatment of hypercholesterolemia to reduce the risk of cardiovascular disease.[5] The 2-hydroxy metabolite is formed in the liver via cytochrome P450 3A4 (CYP3A4) and contributes to the overall therapeutic effect of the drug.[1] This document provides an in-depth technical overview of 2-Hydroxy atorvastatin calcium salt, covering its physicochemical properties, mechanism of action, analytical protocols, and characterization.

Physicochemical Properties

This compound is typically supplied as a solid or neat powder for research and development purposes.[2][6] Its key properties are summarized in the table below.

PropertyValueReferences
CAS Number 265989-46-6[1][2][6][7][8]
Alternate Names o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01[1][9]
Molecular Formula C₃₃H₃₅FN₂O₆ · 1/2Ca (Monomer) or C₆₆H₆₈CaF₂N₄O₁₂ (Dimer)[1][2][6][7]
Molecular Weight 594.69 g/mol (Monomer) or 1187.35 g/mol (Dimer)[2][6][7]
Appearance Solid[2]
Purity >95% (by HPLC)[6][10][11]
Solubility Soluble in DMSO and Methanol[1]
Storage Conditions -80°C (up to 6 months), -20°C (up to 1 month). Store sealed, away from moisture and light.[2]

Mechanism of Action

The primary mechanism of action of atorvastatin and its active metabolites, including 2-hydroxy atorvastatin, is the competitive inhibition of HMG-CoA reductase.[4][5] This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[3][12] The reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[4][12]

Beyond HMG-CoA reductase inhibition, 2-hydroxy atorvastatin exhibits distinct biological activities. It has been shown to inhibit lipid hydroperoxide formation and copper-induced oxidation of LDL in a concentration-dependent manner, indicating a direct antioxidant effect.[1][8] Furthermore, it has demonstrated neuroprotective properties, reducing cell death in primary rat cortical neurons after oxygen-glucose deprivation and increasing the phosphorylation of cAMP-response-element-binding protein (pCREB) in GABAergic neurons.[1][8]

HMG_CoA_Pathway HMG_CoA HMG-CoA Enzyme HMG-CoA Reductase HMG_CoA->Enzyme Substrate Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Enzyme->Mevalonate Catalyzes Inhibitor Atorvastatin & 2-Hydroxy Atorvastatin Inhibitor->Enzyme Inhibits

Fig. 1: Inhibition of the HMG-CoA Reductase Pathway.

Metabolite_Action Atorvastatin Atorvastatin CYP3A4 CYP3A4 (Liver) Atorvastatin->CYP3A4 Metabolite 2-Hydroxy Atorvastatin Antioxidant Antioxidant Activity (Lipid Peroxidation Inhibition) Metabolite->Antioxidant Neuroprotection Neuroprotection (↑ pCREB) Metabolite->Neuroprotection CYP3A4->Metabolite Metabolism Analytical_Workflow Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction, Evaporation & Reconstitution Centrifuge->Extract Analysis LC-MS/MS Analysis Extract->Analysis Data Data Processing (Peak Integration) Analysis->Data Quantify Quantification (Calibration Curve) Data->Quantify End Final Concentration Quantify->End

References

A Comprehensive Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy Atorvastatin (B1662188) Calcium Salt, a primary active metabolite of the widely prescribed cholesterol-lowering medication, Atorvastatin. This document consolidates key data on its chemical and physical properties, metabolic pathway, and analytical methodologies for its quantification.

Chemical and Physical Properties

2-Hydroxy Atorvastatin, also known as ortho-hydroxy Atorvastatin, is a critical determinant of the therapeutic efficacy and potential drug-drug interactions of its parent compound. The calcium salt form is frequently used as a reference standard in analytical studies.

A summary of the key quantitative data for 2-Hydroxy Atorvastatin Calcium Salt is presented in Table 1. It is important to note that while the molecular weight is most consistently reported as 1187.35 g/mol , some variations exist in the literature.

Table 1: Summary of Quantitative Data for this compound

PropertyValueReferences
Molecular Weight 1187.35 g/mol []
1187.36 g/mol []
593.7 g/mol (hemi-calcium)[2]
Molecular Formula C₆₆H₆₈CaF₂N₄O₁₂[]
C₃₃H₃₄FN₂O₆ • 1/2Ca (hemi-calcium)[2]
CAS Number 265989-46-6[]
Exact Mass 1186.4428 u

Metabolic Pathway of Atorvastatin to 2-Hydroxy Atorvastatin

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of 2-hydroxy atorvastatin is a key step in its biotransformation.

Experimental Protocol: In Vitro Metabolism of Atorvastatin

Objective: To determine the metabolic pathway of Atorvastatin to its hydroxylated metabolites in vitro.

Materials:

  • Human liver microsomes

  • Atorvastatin

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes, Atorvastatin, and the NADPH regenerating system in potassium phosphate buffer.

  • Incubate the reaction mixture at 37°C.

  • At specified time points, quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence of 2-hydroxy atorvastatin and other metabolites using a validated LC-MS/MS method.

The primary enzyme responsible for the ortho-hydroxylation of Atorvastatin is Cytochrome P450 3A4 (CYP3A4). This metabolic activation is crucial as 2-hydroxy atorvastatin is an active metabolite that contributes significantly to the overall cholesterol-lowering effect of the parent drug.

Atorvastatin_Metabolism Atorvastatin Atorvastatin Metabolite 2-Hydroxy Atorvastatin (ortho-hydroxy Atorvastatin) Atorvastatin->Metabolite Hydroxylation CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->Atorvastatin Acts on

Caption: Metabolic pathway of Atorvastatin to 2-Hydroxy Atorvastatin.

Synthesis of this compound

Enzymatic Synthesis Approach

The enzymatic synthesis of 2-hydroxy atorvastatin can be performed using recombinant cytochrome P450 enzymes, particularly CYP3A4, which is the primary enzyme responsible for its formation in vivo. This biocatalytic approach offers high selectivity for the ortho-position of the phenylcarbamoyl group.

Analytical Methods for Quantification

Accurate and sensitive quantification of 2-hydroxy atorvastatin in biological matrices is essential for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for this purpose.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

Objective: To quantify the concentration of 2-hydroxy atorvastatin in human plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of human plasma, add an internal standard (e.g., deuterated 2-hydroxy atorvastatin).

  • Add 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7-8 min: Return to 95% A

    • 8-10 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Hydroxy Atorvastatin: Precursor ion (Q1) m/z 575.3 -> Product ion (Q3) m/z 440.2

    • Internal Standard (d5-2-Hydroxy Atorvastatin): Precursor ion (Q1) m/z 580.3 -> Product ion (Q3) m/z 445.2

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC Injection MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition and Quantification MS->Data

Caption: Experimental workflow for the quantification of 2-Hydroxy Atorvastatin in human plasma.

References

In-Depth Technical Guide: 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy Atorvastatin (B1662188) Calcium Salt, a primary active metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. This document details the chemical structure, physicochemical properties, and biological role of this metabolite. It includes a summary of analytical methodologies for its quantification, an exploration of its metabolic pathway, and a discussion of its involvement in relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of statin-related compounds and their metabolic derivatives.

Core Chemical and Physical Data

2-Hydroxy Atorvastatin Calcium Salt is the calcium salt of the ortho-hydroxylated active metabolite of Atorvastatin.[1]

Chemical Structure
  • IUPAC Name: calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[2]

  • Synonyms: o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873[3]

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₃₃H₃₄FN₂O₆ • ½Ca[3]
Molecular Weight 593.7 g/mol [3]
CAS Number 265989-46-6[1][3]
Appearance Solid[1]
Solubility Soluble in DMSO and Methanol[3]

Biological Activity and Significance

2-Hydroxy Atorvastatin is an active metabolite of Atorvastatin, meaning it contributes to the overall therapeutic effect of the parent drug.[4] It is formed in the liver through the action of the cytochrome P450 enzyme, CYP3A4.[4][5] Like Atorvastatin, 2-Hydroxy Atorvastatin is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6]

Beyond its role in cholesterol metabolism, 2-Hydroxy Atorvastatin has been investigated for its neuroprotective effects. Studies have shown that it can protect cortical GABAergic neurons from oxygen-glucose deprivation, a model for ischemic stroke. This neuroprotective effect is linked to the phosphorylation of the cAMP-response-element-binding protein (CREB).[7]

Metabolic Pathway of Atorvastatin

Atorvastatin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][4][8] This process leads to the formation of two primary active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and 4-hydroxy atorvastatin (para-hydroxy atorvastatin).[6][8] These hydroxylated metabolites are pharmacologically active and contribute significantly to the overall HMG-CoA reductase inhibitory activity of the drug.[4] Further metabolism can occur through glucuronidation.[8]

Atorvastatin_Metabolism Atorvastatin Atorvastatin Metabolite 2-Hydroxy Atorvastatin Atorvastatin->Metabolite Hydroxylation Enzyme CYP3A4 Enzyme->Atorvastatin

Figure 1: Metabolic conversion of Atorvastatin.

Signaling Pathway: Neuroprotection via pCREB

Research indicates that 2-Hydroxy Atorvastatin exerts neuroprotective effects, particularly in the context of ischemic injury. A key mechanism identified is the activation of the cAMP response element-binding protein (CREB) through phosphorylation (pCREB). This activation is particularly prominent in GABAergic neurons. The proposed pathway suggests that 2-hydroxy atorvastatin enhances the neuronal uptake of glutamate, which in turn modulates the activity of NMDA receptors, leading to an increase in pCREB levels and promoting neuronal survival.[7]

Neuroprotection_Pathway cluster_neuron GABAergic Neuron Metabolite 2-Hydroxy Atorvastatin Glutamate Glutamate Uptake Metabolite->Glutamate NMDAR NMDA Receptor Modulation Glutamate->NMDAR pCREB pCREB ↑ NMDAR->pCREB Survival Neuronal Survival pCREB->Survival

Figure 2: Proposed neuroprotective signaling pathway.

Experimental Protocols

Quantification of 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS

This section outlines a general procedure for the quantitative analysis of 2-Hydroxy Atorvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add an internal standard solution.

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.1.2. Chromatographic Conditions

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.

  • Injection Volume: Typically 5-20 µL.

5.1.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 2-Hydroxy Atorvastatin and the internal standard.

Note: Specific parameters such as gradient profile, ion transitions, and collision energies should be optimized for the specific instrumentation used.

Synthesis of 2-Hydroxy Atorvastatin

Detailed, publicly available, step-by-step protocols for the specific chemical synthesis of this compound are limited in the reviewed literature. The synthesis of Atorvastatin itself is a complex multi-step process, often involving a Paal-Knorr pyrrole (B145914) synthesis.[9][10] The introduction of the hydroxyl group at the 2-position of the phenyl ring is typically achieved through biological hydroxylation by CYP3A4. Chemical synthesis would likely involve a starting material with a pre-hydroxylated and protected phenyl group, followed by the assembly of the rest of the Atorvastatin molecule.

Spectroscopic Data

Conclusion

This compound is a crucial active metabolite of Atorvastatin, contributing to its therapeutic efficacy. Its formation via CYP3A4-mediated metabolism is a key pharmacokinetic event. Beyond its role in cholesterol lowering, its potential neuroprotective effects mediated through the pCREB signaling pathway present an interesting avenue for further research. While analytical methods for its quantification are well-established, detailed public information on its specific chemical synthesis and comprehensive spectroscopic characterization remains limited. This guide provides a foundational understanding of this important metabolite for professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide on the Formation of 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation pathways of 2-hydroxy atorvastatin (B1662188) calcium salt, a primary active metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. While a direct, detailed chemical synthesis for 2-hydroxy atorvastatin calcium salt is not extensively documented in publicly available literature, this guide will focus on its primary metabolic pathway, the synthesis of its parent compound, atorvastatin, and relevant biocatalytic approaches.

Introduction: The Significance of 2-Hydroxy Atorvastatin

Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Upon oral administration, atorvastatin undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process leads to the formation of active ortho- and para-hydroxylated metabolites. The ortho-hydroxy metabolite, 2-hydroxy atorvastatin, is of significant interest as it contributes substantially to the overall therapeutic effect of the drug, exhibiting HMG-CoA reductase inhibitory activity comparable to the parent compound.

Metabolic Synthesis of 2-Hydroxy Atorvastatin

The principal route for the formation of 2-hydroxy atorvastatin is through the metabolic oxidation of atorvastatin in the liver.

Experimental Protocol: In Vitro Metabolism of Atorvastatin

A typical in vitro experiment to study the metabolism of atorvastatin involves the following steps:

  • Incubation Mixture Preparation: A standard incubation mixture would contain human liver microsomes (as a source of CYP enzymes), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and a phosphate (B84403) buffer to maintain a physiological pH (typically 7.4).

  • Reaction Initiation: The reaction is initiated by adding atorvastatin (dissolved in a suitable solvent like methanol (B129727) or DMSO) to the pre-warmed incubation mixture.

  • Incubation: The mixture is incubated at 37°C for a specific period, often ranging from a few minutes to an hour.

  • Reaction Termination: The reaction is stopped by adding a quenching agent, such as ice-cold acetonitrile (B52724) or methanol.

  • Sample Preparation: The terminated reaction mixture is centrifuged to pellet the microsomal proteins. The supernatant, containing the metabolites, is then collected.

  • Analysis: The supernatant is analyzed by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of 2-hydroxy atorvastatin and other metabolites.

Quantitative Data from Metabolic Studies

The following table summarizes kinetic parameters for the formation of ortho-hydroxy atorvastatin from atorvastatin by human liver microsomes and recombinant CYP3A4.

Enzyme SourceVmax (pmol/min/pmol CYP)Km (µM)
Human Liver Microsomes1.5 ± 0.218 ± 4
Recombinant CYP3A42.8 ± 0.325 ± 7

Note: These values are representative and can vary depending on the specific experimental conditions.

Metabolic Pathway of Atorvastatin

The metabolic conversion of atorvastatin to its hydroxylated metabolites is a critical pathway in its pharmacology.

Metabolic Pathway of Atorvastatin Metabolic Pathway of Atorvastatin Atorvastatin Atorvastatin o_Hydroxy_Atorvastatin 2-Hydroxy Atorvastatin (ortho-hydroxy) Atorvastatin->o_Hydroxy_Atorvastatin p_Hydroxy_Atorvastatin 4-Hydroxy Atorvastatin (para-hydroxy) Atorvastatin->p_Hydroxy_Atorvastatin CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->Atorvastatin catalyzes

Metabolic conversion of atorvastatin.

Chemical Synthesis of Atorvastatin Calcium Salt (Precursor to the Metabolite)

While a direct chemical synthesis for 2-hydroxy atorvastatin is not widely published, understanding the synthesis of the parent drug, atorvastatin, is crucial as it serves as the starting material for its metabolic conversion. The most common industrial synthesis of atorvastatin involves the Paal-Knorr pyrrole (B145914) synthesis.

General Experimental Workflow for Atorvastatin Synthesis

The synthesis of atorvastatin is a multi-step process. A simplified, generalized workflow is presented below.

Atorvastatin Synthesis Workflow General Workflow for Atorvastatin Synthesis cluster_paal_knorr Paal-Knorr Pyrrole Synthesis cluster_deprotection_hydrolysis Deprotection and Hydrolysis cluster_salt_formation Salt Formation Diketone 1,4-Diketone Intermediate Condensation Condensation Reaction Diketone->Condensation Amine Chiral Amine Side Chain Amine->Condensation Protected_Atorvastatin Protected Atorvastatin Condensation->Protected_Atorvastatin Deprotection Deprotection of Hydroxyl Groups Protected_Atorvastatin->Deprotection Hydrolysis Ester Hydrolysis Deprotection->Hydrolysis Atorvastatin_Acid Atorvastatin (Acid Form) Hydrolysis->Atorvastatin_Acid Calcium_Salt_Formation Reaction with Calcium Source (e.g., Calcium Acetate) Atorvastatin_Acid->Calcium_Salt_Formation Atorvastatin_Calcium Atorvastatin Calcium Salt Calcium_Salt_Formation->Atorvastatin_Calcium

A simplified workflow for atorvastatin synthesis.

Key Experimental Steps in Atorvastatin Synthesis (Paal-Knorr Approach)

  • Synthesis of Intermediates: The two key intermediates, a 1,4-diketone derivative and a chiral amine side chain, are synthesized separately through multi-step sequences.

  • Paal-Knorr Condensation: The 1,4-diketone and the chiral amine are condensed in the presence of a catalyst (e.g., pivalic acid) in a suitable solvent system (e.g., a mixture of heptane (B126788) and toluene) under heating to form the protected atorvastatin pyrrole core.

  • Deprotection: The protecting groups on the diol side chain (often an acetonide) are removed, typically under acidic conditions.

  • Ester Hydrolysis: The ester group on the side chain is hydrolyzed to the carboxylic acid, usually with a base such as sodium hydroxide.

  • Calcium Salt Formation: The resulting atorvastatin carboxylic acid is then treated with a calcium salt, such as calcium acetate (B1210297) or calcium chloride, to precipitate the atorvastatin calcium salt.

  • Purification: The final product is purified by recrystallization from a suitable solvent system to achieve high purity.

Quantitative Data for Atorvastatin Synthesis

The overall yield and purity of atorvastatin calcium synthesis can vary depending on the specific route and scale of production. However, optimized industrial processes can achieve high yields and purity.

StepTypical YieldPurity
Paal-Knorr Condensation> 80%> 95%
Deprotection & Hydrolysis> 90%> 98%
Salt Formation & Purification> 90%> 99.5%

Biocatalytic and Chemoenzymatic Approaches

While a complete chemical synthesis of 2-hydroxy atorvastatin is not readily found, the synthesis of chiral intermediates for atorvastatin has been a significant area of research, with many biocatalytic and chemoenzymatic methods being developed. These methods often employ enzymes to introduce chirality with high stereoselectivity, which is a critical aspect of the atorvastatin structure.

Enzymes such as ketoreductases, lipases, and aldolases have been utilized to produce key chiral building blocks for the atorvastatin side chain. These enzymatic steps often offer advantages over traditional chemical methods in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact. It is plausible that similar biocatalytic approaches, potentially using hydroxylase enzymes, could be employed for the targeted synthesis of 2-hydroxy atorvastatin, mimicking the metabolic pathway in a controlled, scalable manner.

Conclusion

The primary and most well-documented pathway for the formation of 2-hydroxy atorvastatin is the metabolic hydroxylation of atorvastatin in the liver, predominantly by the CYP3A4 enzyme. While detailed chemical synthesis protocols for this compound are not widely available in the public domain, a thorough understanding of the synthesis of the parent compound, atorvastatin, provides the necessary foundation for accessing this important active metabolite. The advancements in biocatalysis and chemoenzymatic synthesis of atorvastatin intermediates suggest that these technologies may offer a promising avenue for the direct and stereoselective synthesis of 2-hydroxy atorvastatin for research and as a reference standard. Future work in this area will likely focus on developing such targeted synthetic routes to provide a reliable and scalable source of this key active metabolite.

An In-depth Technical Guide to Ortho- and Para-Hydroxy Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a leading synthetic statin, exerts its lipid-lowering effects primarily through the inhibition of HMG-CoA reductase. Its therapeutic efficacy is significantly augmented by its active metabolites, predominantly ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin). This technical guide provides a comprehensive comparison of these two key metabolites, detailing their metabolism, pharmacokinetics, and pharmacodynamics. We present quantitative data in structured tables, outline detailed experimental protocols for their characterization, and provide visual diagrams of key pathways and workflows to support advanced research and drug development.

Metabolism of Atorvastatin

Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism, primarily in the liver.[1] The hydroxylation of the parent compound is the main metabolic pathway, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP3A5.[2][3][4] This process yields the two primary active metabolites: ortho-hydroxy atorvastatin and para-hydroxy atorvastatin.[5] These active derivatives are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[5] While both are pharmacologically active, the formation of para-hydroxy metabolites represents a minor pathway in atorvastatin's overall metabolic elimination.[1]

G cluster_0 Hepatic Metabolism cluster_1 Active Metabolites Atorvastatin Atorvastatin (Parent Drug) CYP3A4_5 CYP3A4 >> CYP3A5 Atorvastatin->CYP3A4_5 o_OH_Atorvastatin ortho-Hydroxy Atorvastatin (Major Metabolite) CYP3A4_5->o_OH_Atorvastatin Major Pathway p_OH_Atorvastatin para-Hydroxy Atorvastatin (Minor Metabolite) CYP3A4_5->p_OH_Atorvastatin Minor Pathway

Figure 1: Primary metabolic pathway of atorvastatin in the liver.

Comparative Pharmacokinetics

The pharmacokinetic profiles of atorvastatin's metabolites are crucial to its sustained therapeutic effect. While the parent drug has a half-life of approximately 14 hours, the inhibitory activity is prolonged to 20 to 30 hours due to the contribution of its active metabolites.[6][7] Ortho-hydroxy atorvastatin is the major active metabolite found in circulation. In contrast, plasma concentrations of para-hydroxy atorvastatin are significantly lower, and this metabolite is often not quantifiable in pharmacokinetic studies.[1]

Table 1: Pharmacokinetic Parameters of Atorvastatin and its Ortho-Hydroxy Metabolite

ParameterAtorvastatin (Parent Drug)ortho-Hydroxy Atorvastatinpara-Hydroxy Atorvastatin
Mean Cmax (ng/mL) 84.3[4]Not directly reported, but a major contributorNot typically reported/quantified
Mean AUC0-24h (ng·h/mL) 269.0[4]46.9[7]Not typically reported/quantified
Mean Elimination Half-life (t1/2) ~14 hours[5][7]20-30 hours (combined with other active metabolites)[6][7]20-30 hours (combined with other active metabolites)[6][7]

Data compiled from studies in healthy human subjects after oral administration. Absolute values can vary significantly based on dosage and patient population.

Table 2: Enzyme Kinetics of Atorvastatin Metabolism by CYP3A4 and CYP3A5

Formation ofRelative Intrinsic Clearance (CLint) by CYP3A4Relative Intrinsic Clearance (CLint) by CYP3A5
para-Hydroxy Atorvastatin 2.4-fold higher than CYP3A5Baseline
ortho-Hydroxy Atorvastatin 5.0-fold higher than CYP3A5Baseline

Data from Park et al. (2008), indicating CYP3A4 is the major isoform for the formation of both metabolites.[2]

Comparative Pharmacodynamics

HMG-CoA Reductase Inhibition

The primary mechanism of action for atorvastatin and its active metabolites is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[8] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[8] In vitro studies have established that both ortho- and para-hydroxylated metabolites are equipotent to the parent atorvastatin in their ability to inhibit the enzyme.[9][10] However, more detailed comparative assays reveal a significant difference in their potency, with the ortho-hydroxy metabolite being a much more potent inhibitor than the para-hydroxy form.

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Inhibitors HMG_CoA HMG-CoA Mevalonate (B85504) Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Intermediates Multiple Steps Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol Inhibitors Inhibitors->HMG_CoA Inhibition Atorvastatin Atorvastatin Atorvastatin->Inhibitors o_OH_Atorvastatin o-OH-Atorvastatin o_OH_Atorvastatin->Inhibitors p_OH_Atorvastatin p-OH-Atorvastatin p_OH_Atorvastatin->Inhibitors

Figure 2: Inhibition of the mevalonate pathway by atorvastatin and its metabolites.

Table 3: Comparative HMG-CoA Reductase Inhibitory Potency (IC50)

CompoundIC50 (nM)Relative Potency
Atorvastatin (Parent Drug) 10.5High
ortho-Hydroxy Atorvastatin 12.1High (Similar to parent)
para-Hydroxy Atorvastatin 63.5Moderate (~6-fold less potent than parent)

Data from a comparative LC-MS/MS-based assay.[11][12]

Antioxidant Activity

A significant pharmacodynamic difference between the parent drug and its hydroxylated metabolites is the capacity for free radical scavenging. Experimental and quantum chemical studies have shown that both ortho- and para-hydroxy atorvastatin can act as antioxidants, a property that the parent atorvastatin molecule lacks.[11][13] This activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical.[11][13] The thermodynamically preferred pathway for this antioxidant action is believed to be direct Hydrogen Atom Transfer (HAT).[13]

G Metabolite Metabolite-OH (o-OH or p-OH Atorvastatin) Metabolite_Radical Metabolite-O• (Stabilized Radical) Metabolite->Metabolite_Radical Hydrogen Atom Transfer (HAT) DPPH_H DPPH-H (Neutralized Molecule) Metabolite->DPPH_H Hydrogen Atom Transfer (HAT) DPPH_Radical DPPH• (Stable Free Radical) DPPH_Radical->Metabolite_Radical Hydrogen Atom Transfer (HAT) DPPH_Radical->DPPH_H Hydrogen Atom Transfer (HAT)

Figure 3: Proposed antioxidant mechanism of hydroxy-atorvastatin metabolites.

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol outlines the determination of IC50 values for atorvastatin metabolites.

  • Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the conversion of HMG-CoA to mevalonate.[14][15]

  • Materials:

    • Recombinant human HMG-CoA Reductase (catalytic domain)

    • HMG-CoA substrate solution

    • NADPH cofactor solution

    • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, with KCl, EDTA, and DTT)

    • Test compounds (o-OH- and p-OH-atorvastatin) dissolved in DMSO

    • UV-transparent 96-well microplate

    • Microplate spectrophotometer capable of kinetic reads at 340 nm

  • Procedure:

    • Reagent Preparation: Prepare working solutions of HMG-CoA (e.g., 400 µM) and NADPH (e.g., 400 µM) in assay buffer. Prepare serial dilutions of the test compounds.

    • Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (or vehicle control, e.g., DMSO), NADPH solution, and HMG-CoA solution to respective wells.

    • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to reach thermal equilibrium.

    • Reaction Initiation: Initiate the reaction by adding a pre-determined concentration of the HMG-CoA reductase enzyme solution to all wells.

    • Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]

DPPH Radical Scavenging Assay

This protocol is used to assess the antioxidant activity of the atorvastatin metabolites.

  • Principle: The stable DPPH free radical has a deep purple color with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored, non-radical form, DPPH-H. The decrease in absorbance is proportional to the radical-scavenging activity.[16][17]

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727) or Ethanol (spectrophotometric grade)

    • Test compounds (o-OH- and p-OH-atorvastatin)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and protected from light. Prepare various concentrations of the test compounds and the positive control in methanol.

    • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the test compound solution.

    • Reaction Initiation: Add a defined volume of the DPPH working solution to all wells, mix thoroughly, and start a timer. A blank containing only methanol should be used to zero the spectrophotometer. A control reaction contains the test compound solvent plus the DPPH solution.

    • Incubation: Incubate the reactions in the dark at room temperature for a set period (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of each sample at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the DPPH solution without the test compound). The EC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of the test compound.[18]

Pharmacokinetic Analysis Workflow

The quantification of atorvastatin and its metabolites in biological matrices like plasma is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Plasma Sample + Internal Standard Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Injection MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Processing & Pharmacokinetic Modeling MS->Data

Figure 4: General experimental workflow for LC-MS/MS-based pharmacokinetic analysis.

Conclusion

The biotransformation of atorvastatin into its hydroxylated metabolites is a critical determinant of its overall clinical efficacy. A detailed comparison reveals distinct profiles for ortho- and para-hydroxy atorvastatin:

  • ortho-Hydroxy Atorvastatin is the major active metabolite in systemic circulation. It exhibits potent HMG-CoA reductase inhibitory activity, nearly equivalent to the parent drug, making it a primary contributor to the lipid-lowering effect of atorvastatin therapy.

  • para-Hydroxy Atorvastatin is a minor metabolite with significantly lower plasma concentrations. While it is pharmacologically active, its HMG-CoA reductase inhibitory potency is considerably lower than that of the ortho-isomer and the parent compound.

Furthermore, both metabolites possess a unique antioxidant capability, absent in the parent drug, which may contribute to the pleiotropic, vasoprotective effects of atorvastatin. For drug development professionals, understanding the dominant role of ortho-hydroxy atorvastatin in both pharmacokinetics and pharmacodynamics is essential for accurately modeling drug-drug interactions, predicting therapeutic response, and exploring the multifaceted mechanisms of statin therapy.

References

2-Hydroxy Atorvastatin: An In-depth Technical Guide on a Key Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for the management of hypercholesterolemia and the prevention of cardiovascular events.[1][2] Its therapeutic efficacy is not solely attributable to the parent drug but also to its pharmacologically active metabolites. Among these, 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) is a major contributor to the overall HMG-CoA reductase inhibitory activity observed in vivo.[3] This technical guide provides a comprehensive overview of 2-hydroxy atorvastatin, focusing on its metabolic generation, pharmacological activity, pharmacokinetic profile, and relevant experimental protocols.

Metabolism of Atorvastatin to 2-Hydroxy Atorvastatin

Atorvastatin undergoes extensive first-pass metabolism in the liver, a key site of its therapeutic action.[4] The primary pathway for the formation of 2-hydroxy atorvastatin is through oxidation, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5] CYP3A5 also contributes to this metabolic conversion, but to a lesser extent.[6] This hydroxylation reaction occurs at the ortho position of the phenyl ring, leading to the formation of the active metabolite, 2-hydroxy atorvastatin.

Atorvastatin Atorvastatin Metabolite 2-Hydroxy Atorvastatin Atorvastatin->Metabolite Hydroxylation CYP3A4 CYP3A4 (Major) CYP3A4->Metabolite CYP3A5 CYP3A5 (Minor) CYP3A5->Metabolite

Metabolic conversion of Atorvastatin.

Pharmacological Activity

2-Hydroxy atorvastatin is an active metabolite that significantly contributes to the therapeutic effect of the parent drug.[3] It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The inhibitory activity of 2-hydroxy atorvastatin on HMG-CoA reductase is comparable to that of atorvastatin itself.[7]

Quantitative Data on HMG-CoA Reductase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for atorvastatin and its 2-hydroxy metabolite against HMG-CoA reductase.

CompoundIC50 (nM)
Atorvastatin10.5[1]
2-Hydroxy Atorvastatin12.1[1]

Pharmacokinetics

Following oral administration of atorvastatin, 2-hydroxy atorvastatin is readily formed and detected in plasma. The pharmacokinetic profile of this active metabolite contributes to the prolonged duration of HMG-CoA reductase inhibition observed with atorvastatin treatment.[8]

Pharmacokinetic Parameters of 2-Hydroxy Atorvastatin in Humans

The table below presents a summary of the pharmacokinetic parameters for 2-hydroxy atorvastatin following a single oral administration of atorvastatin in healthy subjects.

ParameterValue
Cmax (ng/mL) 7.35 ± 3.96[6]
Tmax (hours) 3.38 ± 2.10[6]
Half-life (t½) (hours) 5.58 ± 9.92[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-hydroxy atorvastatin.

Quantification of 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous determination of atorvastatin and 2-hydroxy atorvastatin in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 0.1 mL of heparinized human plasma, add 50 µL of an internal standard working solution and 0.4 mL of 100mM ammonium (B1175870) acetate (B1210297) (pH 4.5).[9]

  • Vortex the mixture.[9]

  • Load the mixture onto a pre-conditioned Oasis HLB SPE column (30 mg).[9]

  • Wash the column with ultrapure water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.[9]

2. Chromatographic Conditions

  • HPLC System: Waters Alliance 2790 or equivalent.[9]

  • Column: Genesis C18 (2.1 x 50 mm, 4 µm).[9]

  • Mobile Phase: 0.1% acetic acid in water–acetonitrile (4:6, v/v).[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Injection Volume: 15 µL.[9]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 3000 triple-quadrupole mass spectrometer or equivalent.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

  • Ionizing Voltage: 5000 V.[9]

  • Detection: Multiple Reaction Monitoring (MRM).[9]

  • MRM Transition for 2-Hydroxy Atorvastatin: m/z 575.2 > 440.2.[3]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample IS Add Internal Standard Plasma->IS Vortex1 Vortex IS->Vortex1 SPE Solid-Phase Extraction (SPE) Vortex1->SPE Elute Elute Analytes SPE->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Sep Chromatographic Separation Inject->Sep Detect Mass Spectrometric Detection Sep->Detect Quant Quantification Detect->Quant

LC-MS/MS quantification workflow.

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of 2-hydroxy atorvastatin on HMG-CoA reductase.

1. Reagents and Materials

  • HMG-CoA Reductase (recombinant human).[7]

  • HMG-CoA (substrate).[7]

  • NADPH (cofactor).[7]

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[7]

  • 2-Hydroxy Atorvastatin (test inhibitor).

  • 96-well UV-transparent microplate.[7]

  • Microplate spectrophotometer.[7]

2. Assay Procedure

  • Prepare serial dilutions of 2-hydroxy atorvastatin in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, HMG-CoA solution, and the diluted 2-hydroxy atorvastatin or vehicle control.[7]

  • Pre-incubate the plate at 37°C for 10 minutes.[7]

  • Initiate the reaction by adding the HMG-CoA reductase solution to each well.[7]

  • Immediately measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[7]

3. Data Analysis

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration of 2-hydroxy atorvastatin relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Downstream Signaling Pathways

The therapeutic effects of atorvastatin and its active metabolites extend beyond cholesterol-lowering and involve modulation of various intracellular signaling pathways. Atorvastatin has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[10] Given its similar pharmacological activity, 2-hydroxy atorvastatin is also implicated in mediating these pleiotropic effects.

Metabolite 2-Hydroxy Atorvastatin PI3K PI3K Metabolite->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Neuroprotection Neuroprotection pAkt->Neuroprotection

2-Hydroxy Atorvastatin signaling pathway.

Conclusion

2-Hydroxy atorvastatin is a critical active metabolite that plays a significant role in the overall therapeutic efficacy of atorvastatin. Its potent inhibition of HMG-CoA reductase, coupled with its pharmacokinetic profile, contributes substantially to the lipid-lowering and pleiotropic effects of the parent drug. A thorough understanding of the formation, activity, and analysis of 2-hydroxy atorvastatin is essential for researchers and professionals in the fields of pharmacology and drug development. The experimental protocols provided in this guide offer a foundation for further investigation into the properties and clinical significance of this key metabolite.

References

The Pivotal Role of Cytochrome P450 3A4 in the Bioactivation of Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism to exert its full therapeutic effect. A key step in this process is the formation of active hydroxylated metabolites, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This guide provides an in-depth examination of the role of CYP3A4 in the generation of 2-hydroxy atorvastatin, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Metabolic Transformation: Atorvastatin to Active Metabolites

Atorvastatin is metabolized in the liver and small intestine, with CYP3A4 being the principal enzyme responsible for its oxidative metabolism.[4][5][6] This biotransformation leads to the formation of two major active metabolites: ortho-hydroxy atorvastatin (2-hydroxy atorvastatin) and para-hydroxy atorvastatin.[2][7][8] These metabolites are equipotent to the parent drug in inhibiting HMG-CoA reductase and contribute significantly to the overall lipid-lowering effect of atorvastatin.[1][9] In fact, approximately 70% of the circulating inhibitory activity of HMG-CoA reductase is attributed to these active metabolites.[1][2]

The metabolic pathway, highlighting the central role of CYP3A4, is illustrated below:

Atorvastatin_Metabolism Atorvastatin Atorvastatin CYP3A4 CYP3A4 Atorvastatin->CYP3A4 Inactive_Metabolites Inactive Lactone Metabolites Atorvastatin->Inactive_Metabolites Lactonization o_OH_Atorvastatin 2-Hydroxy Atorvastatin (ortho-hydroxy atorvastatin) o_OH_Atorvastatin->Inactive_Metabolites Glucuronidation p_OH_Atorvastatin 4-Hydroxy Atorvastatin (para-hydroxy atorvastatin) p_OH_Atorvastatin->Inactive_Metabolites Glucuronidation CYP3A4->o_OH_Atorvastatin Hydroxylation CYP3A4->p_OH_Atorvastatin Hydroxylation

Figure 1: Atorvastatin Metabolic Pathway

While CYP3A4 is the primary catalyst, some studies suggest a minor contribution from CYP3A5 in atorvastatin metabolism.[10][11] However, the intrinsic clearance of atorvastatin by CYP3A4 is significantly higher than that of CYP3A5, reinforcing CYP3A4's dominant role.[3][12]

Quantitative Analysis of CYP3A4-Mediated Metabolism

The efficiency of CYP3A4 in metabolizing atorvastatin to its hydroxylated derivatives has been quantified through in vitro studies. The following table summarizes the key kinetic parameters for the formation of ortho- and para-hydroxy atorvastatin by recombinant human CYP3A4.

MetaboliteEnzymeKm (μM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (CLint, Vmax/Km)
ortho-Hydroxy AtorvastatinCYP3A430.519.90.65
para-Hydroxy AtorvastatinCYP3A434.319.60.57

Table 1: Kinetic Parameters of Atorvastatin Hydroxylation by CYP3A4. Data extracted from Park et al. (2008).[13]

Experimental Protocol for In Vitro Metabolism Studies

Investigating the role of CYP3A4 in 2-hydroxy atorvastatin formation typically involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP enzymes. A generalized protocol for such an experiment is outlined below.

Objective:

To determine the kinetic parameters of 2-hydroxy atorvastatin formation from atorvastatin catalyzed by human CYP3A4.

Materials:
  • Atorvastatin

  • Recombinant human CYP3A4 enzyme

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system for metabolite quantification

Experimental Workflow:

Experimental_Workflow cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis A Prepare incubation mixture: - Atorvastatin (varying concentrations) - Recombinant CYP3A4 - Phosphate buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH-generating system B->C D Incubate at 37°C for a defined time (e.g., 5-15 min) C->D E Terminate reaction with ice-cold acetonitrile D->E F Add internal standard E->F G Centrifuge to pellet protein F->G H Collect supernatant G->H I LC-MS/MS analysis to quantify 2-hydroxy atorvastatin H->I J Data analysis: - Plot reaction velocity vs. substrate concentration - Fit to Michaelis-Menten kinetics I->J K Determine Km and Vmax J->K

Figure 2: In Vitro Metabolism Experimental Workflow
Detailed Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing varying concentrations of atorvastatin, a fixed concentration of recombinant human CYP3A4, and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-generating system to each tube. The final volume of the incubation mixture is typically 200-500 µL.

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the proteins.

  • Sample Processing: Add an internal standard to each sample for accurate quantification. Centrifuge the tubes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to quantify the amount of 2-hydroxy atorvastatin formed.

  • Data Analysis: Plot the rate of formation of 2-hydroxy atorvastatin (velocity) against the concentration of atorvastatin. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Km and Vmax.

Conclusion

CYP3A4 plays a critical and indispensable role in the metabolic activation of atorvastatin, directly influencing its therapeutic efficacy. The formation of 2-hydroxy atorvastatin is a key step in the drug's mechanism of action. A thorough understanding of the kinetics and experimental methodologies related to this metabolic pathway is essential for researchers and professionals in the field of drug development and pharmacology. The data and protocols presented in this guide provide a foundational resource for further investigation into the metabolism of atorvastatin and other xenobiotics mediated by CYP3A4.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a leading synthetic statin, is widely prescribed for the management of hypercholesterolemia. Its therapeutic efficacy is not solely attributable to the parent compound but also significantly to its active metabolites. This technical guide provides a comprehensive examination of the mechanism of action of one of its primary active metabolites, 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin). The document elucidates the core mechanism of HMG-CoA reductase inhibition, details the metabolic pathways leading to the formation of 2-hydroxy atorvastatin, and explores its secondary pharmacological effects, including antioxidant activity and modulation of intracellular signaling pathways. Detailed experimental protocols for key assays and a compilation of relevant quantitative data are presented to support further research and development in this area.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action of 2-hydroxy atorvastatin, mirroring that of its parent compound, is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol.[2] By binding to the active site of HMG-CoA reductase, 2-hydroxy atorvastatin sterically hinders the access of the natural substrate, thereby impeding the entire cholesterol synthesis cascade.[2]

The reduction in intracellular cholesterol levels triggers a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[3][4][5] This leads to increased clearance of LDL cholesterol from the bloodstream, which is the principal therapeutic effect in the management of hypercholesterolemia.[5] The active metabolites of atorvastatin, including 2-hydroxy atorvastatin, are responsible for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.[6]

Signaling Pathway: HMG-CoA Reductase Inhibition

HMG_CoA_Reductase_Inhibition cluster_0 Hepatocyte HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptor LDL Receptor Upregulation Cholesterol->LDL_Receptor down-regulates HMG_CoA_Reductase->Mevalonate 2_Hydroxy_Atorvastatin 2-Hydroxy Atorvastatin 2_Hydroxy_Atorvastatin->HMG_CoA_Reductase 2_Hydroxy_Atorvastatin->LDL_Receptor indirectly up-regulates LDL_Clearance Increased LDL Clearance LDL_Receptor->LDL_Clearance

Core mechanism of HMG-CoA reductase inhibition.

Metabolism of Atorvastatin to 2-Hydroxy Atorvastatin

Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism, primarily in the liver. The formation of its active hydroxylated metabolites is a key step in its overall pharmacological activity.

Cytochrome P450-Mediated Oxidation

The primary pathway for the formation of 2-hydroxy atorvastatin is through oxidation catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4.[6][7] CYP3A5 also contributes to this metabolic process, but to a lesser extent.[7][8] This hydroxylation occurs at the ortho position of the phenyl ring.

Metabolic Pathway of Atorvastatin

Atorvastatin_Metabolism Atorvastatin Atorvastatin CYP3A4 CYP3A4 (major) Atorvastatin->CYP3A4 CYP3A5 CYP3A5 (minor) Atorvastatin->CYP3A5 2_Hydroxy_Atorvastatin 2-Hydroxy Atorvastatin (ortho-hydroxy) CYP3A4->2_Hydroxy_Atorvastatin 4_Hydroxy_Atorvastatin 4-Hydroxy Atorvastatin (para-hydroxy) CYP3A4->4_Hydroxy_Atorvastatin CYP3A5->2_Hydroxy_Atorvastatin CYP3A5->4_Hydroxy_Atorvastatin Glucuronidation Glucuronidation (e.g., UGT1A1, UGT1A3) 2_Hydroxy_Atorvastatin->Glucuronidation Lactonization Lactonization 2_Hydroxy_Atorvastatin->Lactonization Inactive_Metabolites Inactive Metabolites Glucuronidation->Inactive_Metabolites Lactonization->Inactive_Metabolites CREB_Phosphorylation 2_Hydroxy_Atorvastatin 2-Hydroxy Atorvastatin cAMP_PKA cAMP/PKA Pathway 2_Hydroxy_Atorvastatin->cAMP_PKA CREB CREB cAMP_PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF BDNF Expression pCREB->BDNF Neuroprotection Neuroprotection BDNF->Neuroprotection HMG_CoA_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of 2-hydroxy atorvastatin - Assay buffer, NADPH Start->Prepare_Reagents Plate_Setup Set up 96-well plate: Add buffer, NADPH, and test compound Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add HMG-CoA Reductase Plate_Setup->Initiate_Reaction Kinetic_Read Kinetic Read: Measure absorbance at 340 nm over time Initiate_Reaction->Kinetic_Read Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Kinetic_Read->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Pharmacology of 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacology of 2-hydroxy atorvastatin (B1662188) calcium salt, a primary active metabolite of the widely prescribed lipid-lowering agent, atorvastatin. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies, presenting quantitative data in a structured format for clarity and ease of comparison.

Physicochemical Properties

2-Hydroxy atorvastatin, also known as ortho-hydroxy atorvastatin, is a pharmacologically active metabolite of atorvastatin.[1] The calcium salt form is frequently used in research and analytical applications.

PropertyValueSource
Chemical Name (βR,δR)-2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic acid, calcium salt (2:1)[1][2]
Synonyms o-hydroxy Atorvastatin; ortho-hydroxy Atorvastatin; BMS 243887-01; PD 152873[1]
CAS Number 265989-46-6[1][2][3]
Molecular Formula C₆₆H₆₈CaF₂N₄O₁₂[2][3]
Formula Weight 1187.35 g/mol [2][3]
Solubility Soluble in DMSO and Methanol[1][4]
Storage -20°C[1]
Purity ≥95%[1]

Pharmacology

Like its parent compound, 2-hydroxy atorvastatin is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[5][6][7][8] This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol in the liver.[5][7][8][9] By inhibiting HMG-CoA reductase, 2-hydroxy atorvastatin reduces the production of mevalonate, a precursor to cholesterol and other isoprenoids.[6][10] This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[5][6] The active metabolites of atorvastatin, including 2-hydroxy atorvastatin, are considered equipotent to the parent drug in vitro and contribute significantly to the overall HMG-CoA reductase inhibitory activity observed in vivo.[11][12]

Beyond lipid lowering, 2-hydroxy atorvastatin exhibits antioxidant properties. It has been shown to inhibit lipid hydroperoxide formation and copper sulfate-induced thiobarbituric acid reactive substances (TBARS) formation in a concentration-dependent manner.[1][4] Additionally, at a concentration of 600 nM, it can reduce cell death induced by oxygen-glucose deprivation in primary rat cortical neurons and increase the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons.[1][4]

Mevalonate_Pathway_Inhibition HMG_CoA HMG-CoA Enzyme HMG-CoA Reductase HMG_CoA->Enzyme Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Inhibitor 2-Hydroxy Atorvastatin Inhibitor->Enzyme Inhibits Enzyme->Mevalonate Catalyzes

Inhibition of HMG-CoA Reductase by 2-Hydroxy Atorvastatin.

Pharmacokinetics

Atorvastatin is extensively metabolized in the gut and liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form its ortho- and para-hydroxylated derivatives.[1][6][11][12][13][14] 2-hydroxy atorvastatin (ortho-hydroxy) and 4-hydroxy atorvastatin (para-hydroxy) are the two major active metabolites.[11][12][14] Studies indicate that CYP3A4 is the major isoform responsible for atorvastatin metabolism, with a higher intrinsic clearance rate for forming both hydroxy metabolites compared to CYP3A5.[14][15] These active metabolites are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[11][16] The elimination of atorvastatin and its metabolites is primarily through biliary secretion, with negligible renal excretion.[5][12]

Atorvastatin_Metabolism Atorvastatin Atorvastatin Acid CYP3A4 CYP3A4 Atorvastatin->CYP3A4 Metabolites Ortho 2-Hydroxy Atorvastatin (Active) Metabolites->Ortho Para 4-Hydroxy Atorvastatin (Active) Metabolites->Para CYP3A4->Metabolites

Metabolic conversion of Atorvastatin via CYP3A4.

The pharmacokinetic profile of 2-hydroxy atorvastatin is intrinsically linked to that of its parent drug. The half-life of atorvastatin's active metabolites is estimated to be around 20 to 30 hours, which is longer than the parent drug's half-life of approximately 14 hours, contributing to the prolonged therapeutic effect.[6]

ParameterAnalyteValue (Mean ± SD)ConditionSource
Cmax 2-hydroxy atorvastatin7.35 ± 3.96 ng/mLHealthy Volunteers[17]
tmax 2-hydroxy atorvastatin3.38 ± 2.10 hoursHealthy Volunteers[17]
t₁/₂ 2-hydroxy atorvastatin5.58 ± 9.92 hoursHealthy Volunteers[17]
t₁/₂ (Active Metabolites) Atorvastatin Metabolites~20-30 hoursGeneral[6]

Note: Pharmacokinetic data for individual metabolites can be variable and subject to study conditions and patient populations.

Pharmacodynamics

The pharmacodynamic effect of atorvastatin therapy is a composite of the parent drug and its active metabolites. The dose of atorvastatin, rather than systemic drug concentration, correlates better with LDL-C reduction.[7]

Atorvastatin and its metabolites, including 2-hydroxy atorvastatin, are ligands for the Pregnane (B1235032) X Receptor (PXR), a key regulator of drug metabolism and transport genes like CYP3A4.[18] However, the metabolites exhibit differential effects. While atorvastatin, atorvastatin lactone, and 2-hydroxy atorvastatin induce CYP3A4 expression to a similar extent as the prototypical PXR ligand rifampin, the induction by 4-hydroxy atorvastatin is significantly reduced.[18] This is attributed to the impaired ability of 4-hydroxy atorvastatin to promote the release of co-repressors from PXR.[18] These findings suggest that the specific metabolite profile can influence the potential for drug-drug interactions.[18]

CompoundCYP3A4 mRNA Induction (Fold, Median)PXR ActivationSource
Rifampin (Control) 8.6Yes[18]
Atorvastatin 6.5Yes[18]
Atorvastatin Lactone 7.1Yes[18]
2-hydroxy atorvastatin 7.9Yes[18]
4-hydroxy atorvastatin 2.5 (significantly reduced)Yes[18]

Experimental Protocols

This assay quantifies the inhibitory activity of compounds like 2-hydroxy atorvastatin by measuring the decrease in NADPH concentration, which is consumed during the conversion of HMG-CoA to mevalonate. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at 340 nm.

A. Reagent Preparation:

  • HMG-CoA Reductase Assay Buffer: Pre-warm to 37°C before use.[19]

  • HMG-CoA Reductase Enzyme: Reconstitute the lyophilized enzyme in the assay buffer to the desired stock concentration. Aliquot and store at -20°C or -80°C. Keep on ice during use.[19][20]

  • NADPH Solution: Reconstitute NADPH powder in ultrapure water. Aliquot and store at -20°C, protected from light.[19][20]

  • HMG-CoA Substrate: Reconstitute HMG-CoA in ultrapure water. Aliquot and store at -20°C.[19][20]

  • Test Inhibitor (2-Hydroxy Atorvastatin Calcium Salt): Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

B. Assay Procedure (96-well plate format):

  • Plate Setup: Designate wells for:

    • Blank/Reagent Background: Contains all components except the enzyme.

    • Positive Control: Contains all components, including the enzyme, but no inhibitor.

    • Test Inhibitor Wells: Contains all components, including the enzyme and varying concentrations of 2-hydroxy atorvastatin.

  • Reagent Addition:

    • Add Assay Buffer to all wells.

    • Add the appropriate volume of the test inhibitor dilutions or solvent control to the respective wells.

    • Add NADPH solution to all wells.

    • To initiate the reaction, add the HMG-CoA Reductase enzyme to all wells except the Blank wells.

    • Immediately add the HMG-CoA substrate solution to all wells to start the reaction.[20]

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm in kinetic mode for at least 10 minutes, taking readings at regular intervals (e.g., every 30 seconds).[19][21]

C. Data Analysis:

  • Calculate the rate of NADPH consumption (ΔOD/min) for each well by determining the slope of the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

HMG_CoA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Enzyme, NADPH, Substrate) Add_Components Add Buffer, Inhibitor, NADPH Reagents->Add_Components Inhibitor Prepare Inhibitor Dilutions (2-Hydroxy Atorvastatin) Inhibitor->Add_Components Add_Enzyme Add HMG-CoA Reductase Add_Components->Add_Enzyme Add_Substrate Add HMG-CoA to start reaction Add_Enzyme->Add_Substrate Measure_OD Measure Absorbance (340nm) Kinetic Mode @ 37°C Add_Substrate->Measure_OD Calculate_Rate Calculate Reaction Rate (ΔOD/min) Measure_OD->Calculate_Rate Calculate_IC50 Plot Dose-Response Curve Determine IC50 Calculate_Rate->Calculate_IC50

Workflow for the HMG-CoA Reductase Inhibition Assay.

The standard method for quantifying 2-hydroxy atorvastatin and other metabolites in plasma is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[12][22] This bioanalytical method involves protein precipitation of the plasma sample, followed by separation using liquid chromatography and detection by a mass spectrometer, offering high sensitivity and specificity for accurate pharmacokinetic analysis.[23]

Conclusion

This compound is a principal and pharmacologically active metabolite of atorvastatin. It is equipotent to its parent drug in inhibiting HMG-CoA reductase, the key enzyme in cholesterol biosynthesis, and contributes substantially to the overall therapeutic lipid-lowering effect. Its formation is primarily mediated by CYP3A4, and its longer half-life relative to atorvastatin helps sustain the drug's action. Furthermore, its distinct interactions with nuclear receptors like PXR underscore the complexity of atorvastatin's pharmacodynamic profile. A thorough understanding of the pharmacology of 2-hydroxy atorvastatin is crucial for professionals in drug development and clinical research to fully appreciate the clinical efficacy and interaction potential of atorvastatin therapy.

References

The Genesis of a Key Metabolite: An In-depth Technical Guide to the Discovery and History of 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic statin, has played a pivotal role in the management of hypercholesterolemia since its approval. Its profound efficacy in lowering low-density lipoprotein (LDL) cholesterol is not solely attributable to the parent drug but is significantly augmented by its active metabolites. Among these, 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) is a principal contributor to the therapeutic effect. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 2-hydroxy atorvastatin calcium salt, a crucial reference standard in the ongoing research and development of cardiovascular therapeutics.

Discovery and History: Unraveling the Metabolic Pathway

The journey to understanding 2-hydroxy atorvastatin is intrinsically linked to the development of its parent compound. Atorvastatin was first synthesized in 1985 by Dr. Bruce Roth at Parke-Davis Warner-Lambert Company (now part of Pfizer) and received FDA approval in 1996[1]. Early preclinical and clinical studies on atorvastatin's pharmacokinetics and metabolism were instrumental in identifying its biotransformation pathways.

It was established that atorvastatin undergoes extensive first-pass metabolism in the liver, the primary site of its cholesterol-lowering action[2][3]. In vivo and in vitro studies utilizing human liver microsomes identified the cytochrome P450 3A4 (CYP3A4) isoenzyme as the principal catalyst for the oxidative metabolism of atorvastatin[4]. These investigations revealed the formation of two major active metabolites: ortho- and para-hydroxylated derivatives[4][5]. The ortho-hydroxy metabolite, 2-hydroxy atorvastatin, was found to be equipotent to the parent drug in its ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[5]. This discovery was significant as it demonstrated that a substantial portion of atorvastatin's clinical efficacy, approximately 70% of the circulating inhibitory activity, is mediated by its active metabolites[4].

The isolation and characterization of these metabolites were crucial for a complete understanding of atorvastatin's pharmacological profile. This knowledge allowed for the development of analytical methods to quantify the parent drug and its metabolites in biological samples, facilitating detailed pharmacokinetic and pharmacodynamic studies[6][7]. Subsequently, the synthesis of 2-hydroxy atorvastatin and its salt forms, such as the calcium salt, became essential for their use as reference standards in these analytical methods and for further pharmacological research[8].

Metabolic Pathway and Mechanism of Action

The biotransformation of atorvastatin to 2-hydroxy atorvastatin is a critical step in its overall mechanism of action. The following diagram illustrates this metabolic pathway and the subsequent inhibition of the HMG-CoA reductase pathway.

Atorvastatin_Metabolism_and_Action cluster_metabolism Hepatic Metabolism cluster_action Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Atorvastatin Atorvastatin CYP3A4 CYP3A4 Atorvastatin->CYP3A4 HMGCR HMG-CoA Reductase Atorvastatin->HMGCR Hydroxy_Atorvastatin 2-Hydroxy Atorvastatin CYP3A4->Hydroxy_Atorvastatin Oxidation HMG_CoA HMG-CoA HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... HMGCR->Mevalonate Inhibitor_Source->Inhibitor_Target Synthesis_Workflow Start Protected Atorvastatin Intermediate Hydroxylation Regioselective Hydroxylation (e.g., using a suitable oxidizing agent) Start->Hydroxylation Deprotection Deprotection of Acid and Diol Groups Hydroxylation->Deprotection Salt_Formation Calcium Salt Formation (e.g., with Calcium Acetate or Calcium Hydroxide) Deprotection->Salt_Formation Purification Purification and Isolation (e.g., Crystallization, Chromatography) Salt_Formation->Purification Final_Product This compound Purification->Final_Product HMG_CoA_Assay_Workflow Prepare_Reagents Prepare Reagent Solutions (Buffer, NADPH, HMG-CoA, Inhibitor) Plate_Setup Set up 96-well Plate (Buffer, NADPH, Inhibitor/Control) Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction (Add HMG-CoA Reductase and HMG-CoA) Plate_Setup->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Inhibition and IC50 Value Measure_Absorbance->Data_Analysis

References

In Vitro Activity of 2-Hydroxy Atorvastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 2-hydroxy atorvastatin (B1662188), a primary active metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. While atorvastatin's main therapeutic effect is the inhibition of HMG-CoA reductase, its metabolites, particularly 2-hydroxy atorvastatin, contribute significantly to its overall pharmacological profile. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this metabolite.

Primary Pharmacodynamic Activity: HMG-CoA Reductase Inhibition

Atorvastatin is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form two active hydroxy metabolites: ortho-hydroxy atorvastatin (2-hydroxy atorvastatin) and para-hydroxy atorvastatin (4-hydroxy atorvastatin).[1][2] In vitro studies have consistently demonstrated that 2-hydroxy atorvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] Its inhibitory activity is equivalent to that of the parent compound, atorvastatin, and these active metabolites are responsible for approximately 70% of the circulating inhibitory activity for HMG-CoA reductase in vivo.[5]

Quantitative Analysis of HMG-CoA Reductase Inhibition

The potency of HMG-CoA reductase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). In vitro assays comparing atorvastatin and its hydroxylated metabolites have shown that 2-hydroxy atorvastatin exhibits inhibitory effects similar to the parent drug, while 4-hydroxy atorvastatin is considerably less active.[3]

CompoundSystemIC50 (nM)Reference
AtorvastatinRecombinant Human HMG-CoA Reductase8[6]
2-Hydroxy AtorvastatinRecombinant Human HMG-CoA ReductaseSimilar to Atorvastatin[3]
4-Hydroxy AtorvastatinRecombinant Human HMG-CoA ReductaseConsiderably less active than Atorvastatin[3]

Pleiotropic Effects and Modulation of Signaling Pathways

Beyond its primary role in cholesterol synthesis, 2-hydroxy atorvastatin, like its parent compound, exhibits a range of "pleiotropic" effects by modulating various intracellular signaling pathways. These cholesterol-independent effects contribute to its broader cardiovascular benefits.

Pregnane (B1235032) X Receptor (PXR) Activation

Atorvastatin and its metabolites can activate the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, such as CYP3A4.[7] However, the hydroxy metabolites show differential effects. While both 2-hydroxy and 4-hydroxy atorvastatin induce the assembly of PXR, the 4-hydroxy metabolite demonstrates a markedly reduced or abolished capacity to induce target genes in primary human hepatocytes.[7] This is attributed to its failure to efficiently release co-repressors from the PXR complex, thereby diminishing transcriptional activation.[7]

PXR_Activation_Logic cluster_ligands Ligands cluster_receptor PXR Complex cluster_response Transcriptional Response Atorvastatin Atorvastatin PXR_Ligand PXR + Ligand Atorvastatin->PXR_Ligand Binds o_OH_ATV 2-Hydroxy Atorvastatin o_OH_ATV->PXR_Ligand Binds p_OH_ATV 4-Hydroxy Atorvastatin p_OH_ATV->PXR_Ligand Binds PXR_CoR PXR + Co-Repressor (Inactive State) Weak_Induction Weak/No Induction PXR_CoR->Weak_Induction Remains Inactive PXR_Ligand->PXR_CoR Efficiently Releases Co-Repressor PXR_Ligand->PXR_CoR Inefficient Release of Co-Repressor PXR_CoA PXR + Co-Activator (Active State) PXR_Ligand->PXR_CoA Recruits Co-Activator Gene_Induction Target Gene Induction (e.g., CYP3A4, ABCB1) PXR_CoA->Gene_Induction Activates Transcription

Differential PXR activation by atorvastatin metabolites.
PI3K/Akt and Associated Pathways

Atorvastatin has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation. This activation is implicated in several of the drug's pleiotropic effects observed in vitro.

  • Neurite Outgrowth: In primary cortical neurons, atorvastatin promotes neurite outgrowth by activating the PI3K/Akt pathway, which subsequently stimulates two downstream cascades: the mammalian target of rapamycin (B549165) (mTOR) and the glycogen (B147801) synthase kinase 3β (GSK-3β) pathways.[8] Activation of Akt leads to the phosphorylation and inactivation of GSK-3β, a key regulator of microtubule dynamics.[8]

  • eNOS Upregulation and Activation: In endothelial cells, the PI3K/Akt pathway is central to atorvastatin-induced upregulation and activation of endothelial nitric oxide synthase (eNOS).[9][10] Activated Akt phosphorylates eNOS, enhancing its activity and the production of nitric oxide (NO), a key molecule in maintaining vascular health.

  • Neuronal and Inducible NOS (nNOS/iNOS) Upregulation: In vascular smooth muscle cells (VSMCs), atorvastatin upregulates both nNOS and iNOS expression through an Akt-dependent pathway that subsequently activates the transcription factor NF-κB.[11][12]

PI3K_Akt_Signaling cluster_downstream Downstream Effects Atorvastatin Atorvastatin/ 2-Hydroxy Atorvastatin PI3K PI3K Atorvastatin->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3B GSK-3β Akt->GSK3B Inhibits eNOS eNOS Akt->eNOS Activates (Phosphorylation) NFkB NF-κB Akt->NFkB Activates Neurite Neurite Outgrowth mTOR->Neurite GSK3B->Neurite Inhibition promotes NO_Prod ↑ NO Production eNOS->NO_Prod NOS_Upreg ↑ nNOS/iNOS Expression NFkB->NOS_Upreg

Atorvastatin-mediated PI3K/Akt signaling pathways.
Inhibition of EGFR-ERK Signaling

In vitro studies using cardiomyocytes have revealed that atorvastatin can inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[13] Specifically, atorvastatin was found to prevent the phenylephrine-induced phosphorylation (activation) of EGFR and the subsequent activation of the downstream kinase ERK1/2.[13] This inhibitory action may contribute to the cardioprotective effects of the drug by preventing hypertrophic signaling.

EGFR_ERK_Inhibition GPCR_Agonist GPCR Agonist (e.g., Phenylephrine) EGFR EGFR GPCR_Agonist->EGFR Activates (Phosphorylation) ERK ERK1/2 EGFR->ERK Activates Hypertrophy Cardiomyocyte Hypertrophy ERK->Hypertrophy Promotes Atorvastatin Atorvastatin/ 2-Hydroxy Atorvastatin Atorvastatin->EGFR Inhibits Activation

Inhibition of the EGFR-ERK pathway by atorvastatin.

In Vitro Anti-Inflammatory Activity

Atorvastatin demonstrates significant anti-inflammatory properties in vascular endothelial cells. Studies using human umbilical vein endothelial cells (HUVECs) stimulated with 25-hydroxycholesterol (B127956) to induce an inflammatory state show that atorvastatin can modulate the expression of key anti-inflammatory and pro-inflammatory cytokines.

Quantitative Effects on Cytokine Expression
CytokineEffect of 25-hydroxycholesterolEffect of Atorvastatin TreatmentCell TypeReference
IL-10 mRNA ↓ Decreased Expression↑ Increased ExpressionHUVEC[14]
IL-37 mRNA ↓ Decreased Expression↑ Increased ExpressionHUVEC[14]
TGFβ mRNA ↑ Increased Expression↓ Decreased ExpressionHUVEC[14][15]

Experimental Protocols

HMG-CoA Reductase (HMGR) Inhibition Assay

This protocol outlines a common in vitro method for determining the inhibitory activity of compounds against HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH.[16][17]

A. Materials and Reagents:

  • Enzyme: Recombinant human HMG-CoA Reductase, catalytic domain.

  • Substrate: 3-Hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA).

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt hydrate (B1144303) (NADPH).

  • Inhibitor: 2-Hydroxy Atorvastatin (dissolved in DMSO or appropriate solvent).

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.

  • Equipment: 96-well UV-transparent microplate, microplate spectrophotometer capable of kinetic reads at 340 nm.

B. Procedure:

  • Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and the test inhibitor. Perform serial dilutions of the inhibitor to create a range of concentrations for IC50 determination.

  • Plate Setup:

    • Blank Wells: Add assay buffer.

    • Control Wells (No Inhibitor): Add assay buffer, NADPH solution, and HMG-CoA solution.

    • Inhibitor Wells: Add assay buffer, NADPH solution, HMG-CoA solution, and the desired concentration of 2-hydroxy atorvastatin.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the HMG-CoA reductase enzyme solution to all wells except the blanks to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at 37°C.

C. Data Analysis:

  • Calculate Reaction Rate: Determine the rate of NADPH consumption (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

  • Calculate Percent Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HMG_CoA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, NADPH, HMG-CoA, Inhibitor Dilutions) Plate_Setup Set Up 96-Well Plate (Blank, Control, Inhibitor Wells) Prep_Reagents->Plate_Setup Add_Substrates Add NADPH & HMG-CoA Plate_Setup->Add_Substrates Pre_Incubate Pre-incubate Plate at 37°C Add_Substrates->Pre_Incubate Add_Enzyme Initiate Reaction with HMGR Enzyme Pre_Incubate->Add_Enzyme Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Add_Enzyme->Kinetic_Read Calc_Rate Calculate Reaction Rates (ΔOD/min) Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Value (Dose-Response Curve) Calc_Inhibition->Det_IC50

Workflow for an in vitro HMG-CoA reductase inhibition assay.
Cell-Based Assays (General Protocol)

Cell-based assays are essential for investigating the pleiotropic effects of 2-hydroxy atorvastatin on signaling pathways and cellular functions.

A. Materials and Reagents:

  • Cell Line: Appropriate cell line for the target pathway (e.g., HUVECs for inflammation, primary neurons for neurite outgrowth, C2C12 myotubes for toxicity).[8][18][19]

  • Culture Medium: Complete growth medium appropriate for the cell line.

  • Test Compound: 2-Hydroxy Atorvastatin.

  • Assay Reagents: Specific reagents for the chosen endpoint (e.g., antibodies for Western blotting, fluorescent dyes, luminescence-based ATP kits, ELISA kits).

B. Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 96-well or 384-well) at a predetermined density and allow them to adhere and grow.[18]

  • Compound Treatment: Treat the cells with various concentrations of 2-hydroxy atorvastatin or vehicle control (e.g., DMSO). For signaling pathway studies, a time-course experiment is often performed.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).[18]

  • Endpoint Measurement:

    • Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, eNOS) and a loading control.

    • ELISA: Measure the concentration of secreted cytokines or other proteins in the cell culture supernatant.

    • Gene Expression (RT-qPCR): Isolate RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers for genes of interest.

    • Cytotoxicity/Viability: Use assays like MTT or luminescence-based assays (e.g., CellTiter-Glo) to measure cell viability.[18]

Conclusion

The in vitro profile of 2-hydroxy atorvastatin reveals it to be a pharmacologically significant and active metabolite of atorvastatin. It is equipotent to its parent drug in inhibiting the primary target, HMG-CoA reductase, thereby contributing substantially to the overall lipid-lowering effect.[3][5] Furthermore, its activity extends to the modulation of numerous signaling pathways, including PI3K/Akt, EGFR-ERK, and PXR-mediated gene regulation, which underlie the drug's beneficial pleiotropic effects on vascular health and inflammation.[7][8][13] Understanding the distinct in vitro activities of this metabolite is critical for a complete comprehension of atorvastatin's mechanism of action and for the development of future therapeutic strategies.

References

The Biological Activity of 2-Hydroxy Atorvastatin Calcium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic statin, is widely prescribed to lower cholesterol and reduce the risk of cardiovascular events.[1][2] Its therapeutic efficacy is not solely attributable to the parent compound but also to its active metabolites, which contribute significantly to its pharmacological profile.[3][4] This technical guide provides an in-depth exploration of the biological activity of one of its primary active metabolites, 2-hydroxy atorvastatin calcium salt (ortho-hydroxy atorvastatin). We will delve into its core mechanism of action, pleiotropic effects, and the signaling pathways it modulates, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action for 2-hydroxy atorvastatin, like its parent compound, is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[5][6][7] This enzyme catalyzes the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol.[2][6] By inhibiting HMG-CoA reductase, 2-hydroxy atorvastatin reduces the endogenous synthesis of cholesterol in the liver. This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2]

The formation of 2-hydroxy atorvastatin occurs primarily in the liver through metabolism of atorvastatin by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][4] This active metabolite, along with 4-hydroxy atorvastatin, is responsible for a substantial portion of the systemic HMG-CoA reductase inhibitory activity observed after atorvastatin administration.[3][4]

Quantitative Data: HMG-CoA Reductase Inhibition

The inhibitory potency of 2-hydroxy atorvastatin against HMG-CoA reductase has been quantified and is comparable to that of the parent drug, atorvastatin.

CompoundIC50 (nM) for HMG-CoA Reductase Inhibition
Atorvastatin8[5][6][7]
2-Hydroxy Atorvastatin Data not explicitly found for the calcium salt, but implied to be equipotent to atorvastatin
4-Hydroxy AtorvastatinData not explicitly found

Pleiotropic Biological Activities

Beyond its primary role in cholesterol metabolism, 2-hydroxy atorvastatin exhibits a range of other biological effects, often referred to as pleiotropic effects. These cholesterol-independent actions contribute to the broader therapeutic benefits of atorvastatin.

Antioxidant Properties

2-hydroxy atorvastatin has demonstrated potent antioxidant activity. It has been shown to inhibit lipid hydroperoxide formation and the formation of thiobarbituric acid reactive substances (TBARS) induced by copper sulfate (B86663) in a concentration-dependent manner.[8] This antioxidant effect may contribute to the vasoprotective and neuroprotective properties of the compound.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of 2-hydroxy atorvastatin. Studies have shown that it can reduce cell death in primary rat cortical neurons subjected to oxygen-glucose deprivation (OGD).[8][9] A key mechanism underlying this neuroprotection is the increased phosphorylation of the cAMP-response-element-binding protein (CREB) in GABAergic neurons.[9][10] Phosphorylated CREB (pCREB) is a transcription factor that plays a crucial role in neuronal survival and plasticity. The neuroprotective effect of ortho-hydroxy atorvastatin has been linked to its ability to increase neuronal uptake of glutamate, which in turn is suggested to preferentially activate synaptic N-methyl-D-aspartate (NMDA) receptors that promote CREB phosphorylation and cell survival.[10]

Effects on Endothelial Function

Atorvastatin and its metabolites are known to improve endothelial function, a critical factor in cardiovascular health.[11] While direct studies on 2-hydroxy atorvastatin are limited, the known effects of atorvastatin provide a strong indication of the metabolite's potential activities. Atorvastatin has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO).[8][11] This effect is mediated, in part, through the activation of the PI3K/Akt signaling pathway.[11]

Signaling Pathway Modulation

The diverse biological activities of 2-hydroxy atorvastatin are underpinned by its ability to modulate key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Studies on atorvastatin have shown that it can modulate this pathway. For instance, atorvastatin treatment has been demonstrated to increase the phosphorylation of Akt, a key downstream effector of PI3K, in various cell types.[11][12] This activation of Akt can lead to downstream effects such as the phosphorylation and activation of eNOS, contributing to improved endothelial function. Conversely, in some cancer cell lines, atorvastatin has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis.[13] The specific effects on this pathway are likely cell-type and context-dependent.

CREB Signaling Pathway

As mentioned in the context of neuroprotection, 2-hydroxy atorvastatin has been shown to increase the phosphorylation of CREB in cortical neurons.[9][10] The upstream signaling cascade leading to this effect is thought to involve the activation of synaptic NMDA receptors.[10] The cAMP/PKA pathway is a well-established activator of CREB phosphorylation, and it is plausible that 2-hydroxy atorvastatin may influence components of this pathway, although direct evidence is still emerging.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound.

HMG-CoA Reductase Inhibition Assay (Colorimetric)

This assay measures the inhibitory effect of 2-hydroxy atorvastatin on HMG-CoA reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • HMG-CoA Reductase Assay Buffer

  • Recombinant HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • This compound (test inhibitor)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions for commercially available kits. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, set up the following wells:

    • Blank: Assay Buffer only.

    • Enzyme Control: Assay Buffer, HMG-CoA Reductase, and NADPH.

    • Test Inhibitor Wells: Assay Buffer, HMG-CoA Reductase, NADPH, and varying concentrations of 2-hydroxy atorvastatin.

  • Reaction Initiation: Pre-warm the plate and reagents to 37°C. To initiate the reaction, add the HMG-CoA substrate to all wells.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm in kinetic mode for at least 10 minutes, taking readings every 30-60 seconds.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min) for each well. Determine the percent inhibition for each concentration of 2-hydroxy atorvastatin relative to the enzyme control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Phosphorylated Akt (p-Akt) and CREB (p-CREB)

This protocol details the detection of phosphorylated forms of Akt and CREB in cell lysates following treatment with 2-hydroxy atorvastatin.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-CREB, anti-total CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to the desired confluency and treat with various concentrations of 2-hydroxy atorvastatin for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt or anti-p-CREB) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total Akt or anti-total CREB).

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein.

Immunofluorescence Staining for Phosphorylated CREB (p-CREB) in Neurons

This method allows for the visualization and localization of p-CREB within cultured neurons.

Materials:

  • Primary neuronal cell culture on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody (anti-p-CREB)

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation: Treat cultured neurons with 2-hydroxy atorvastatin. After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells with PBS, then permeabilize with permeabilization buffer for 10 minutes. Block non-specific binding with blocking solution for 1 hour.

  • Antibody Incubation: Incubate the cells with the primary anti-p-CREB antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark. Counterstain the nuclei with DAPI or Hoechst.

  • Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Inhibition of HMG-CoA Reductase by 2-Hydroxy Atorvastatin.

PI3K_Akt_eNOS_Pathway 2-Hydroxy_Atorvastatin 2-Hydroxy_Atorvastatin PI3K PI3K 2-Hydroxy_Atorvastatin->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p-Akt p-Akt Akt->p-Akt eNOS eNOS p-Akt->eNOS Phosphorylates p-eNOS p-eNOS eNOS->p-eNOS NO_Production NO_Production p-eNOS->NO_Production Increases

Proposed PI3K/Akt/eNOS Signaling Pathway Activation.

Neuroprotection_CREB_Pathway cluster_OGD Oxygen-Glucose Deprivation OGD OGD Neuronal_Cell_Death Neuronal_Cell_Death OGD->Neuronal_Cell_Death 2-Hydroxy_Atorvastatin 2-Hydroxy_Atorvastatin Synaptic_NMDAR Synaptic_NMDAR 2-Hydroxy_Atorvastatin->Synaptic_NMDAR Activates CREB CREB Synaptic_NMDAR->CREB Phosphorylates p-CREB p-CREB CREB->p-CREB Neuronal_Survival Neuronal_Survival p-CREB->Neuronal_Survival Promotes Neuronal_Survival->Neuronal_Cell_Death Inhibits

Neuroprotective Mechanism via CREB Phosphorylation.

Western_Blot_Workflow Cell_Treatment Cell_Treatment Cell_Lysis Cell_Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS-PAGE SDS-PAGE Protein_Quantification->SDS-PAGE Protein_Transfer Protein_Transfer SDS-PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

General Workflow for Western Blot Analysis.

Conclusion

This compound is a pharmacologically active metabolite of atorvastatin that significantly contributes to its therapeutic effects. Its primary mechanism of action is the potent inhibition of HMG-CoA reductase, leading to a reduction in cholesterol synthesis. Furthermore, this metabolite exhibits important pleiotropic effects, including antioxidant and neuroprotective activities, and modulates key signaling pathways such as the PI3K/Akt and CREB pathways. A thorough understanding of the biological activities of 2-hydroxy atorvastatin is crucial for the continued development and optimization of statin-based therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this important active metabolite.

References

An In-depth Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt and its HMG-CoA Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin (B1662188) is a widely prescribed statin for the management of hypercholesterolemia. Its therapeutic efficacy is not solely dependent on the parent compound but is significantly augmented by its active metabolites. This guide provides a detailed technical overview of 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin), a primary active metabolite, focusing on its mechanism of action as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. We present quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual diagrams of the relevant biochemical pathway and experimental workflows.

Introduction: The Role of Active Metabolites in Atorvastatin Therapy

Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism, primarily in the liver, by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3][4] This process generates two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy) and 4-hydroxy atorvastatin (para-hydroxy).[2][3][5] These hydroxylated derivatives are not byproducts but are pharmacologically active agents that contribute substantially to the overall therapeutic effect.[2][6]

Approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to these active metabolites.[4][6][7] Furthermore, the half-life of HMG-CoA reductase inhibitory activity (20 to 30 hours) is considerably longer than the plasma half-life of the parent atorvastatin (approximately 14 hours), a phenomenon explained by the prolonged action of these metabolites.[1][4][6] 2-hydroxy atorvastatin, in particular, has been shown to be equipotent to its parent compound in inhibiting the target enzyme in vitro.[3][4][8] This document will focus specifically on the 2-hydroxy atorvastatin calcium salt and its role as a key mediator of cholesterol reduction.

Data Presentation: Quantitative HMG-CoA Reductase Inhibition

The inhibitory potential of a compound against its target enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for 2-hydroxy atorvastatin are not always reported separately from the parent drug in literature, studies consistently demonstrate that its inhibitory potency is equivalent or very similar to that of atorvastatin.[3][4][8]

CompoundTarget EnzymeIC50 Value (in vitro)Key Findings
AtorvastatinHMG-CoA Reductase~8 nM[9][10][11]A potent, competitive inhibitor of the rate-limiting enzyme in cholesterol synthesis.
2-Hydroxy AtorvastatinHMG-CoA ReductaseEquipotent to AtorvastatinIn vitro studies confirm that the ortho-hydroxylated metabolite has an inhibitory effect similar to the parent atorvastatin compound.[8]

Mechanism of Action and Signaling Pathway

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a committed and rate-limiting step in the complex mevalonate (B85504) pathway that ultimately produces cholesterol and other essential isoprenoids.[12][13] 2-hydroxy atorvastatin, like its parent compound, acts as a competitive inhibitor of HMG-CoA reductase.[1][5] Its molecular structure mimics the natural substrate, HMG-CoA, allowing it to bind with high affinity to the enzyme's active site, thereby blocking access for the endogenous substrate and halting the downstream synthesis of cholesterol.[11][14]

The reduction in hepatic cholesterol synthesis triggers a compensatory mechanism: the cell upregulates the expression of LDL receptors on its surface.[1][4] This leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, which is the primary mechanism behind the lipid-lowering effect of atorvastatin therapy.[4][12]

HMG_CoA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Enzyme HMG-CoA Reductase (Rate-Limiting Step) HMG_CoA->Enzyme Mevalonate Mevalonate Downstream Multiple Steps... Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol Enzyme->Mevalonate Inhibitor 2-Hydroxy Atorvastatin (Competitive Inhibitor) Inhibitor->Enzyme Binds & Blocks

The Cholesterol Biosynthesis Pathway and Inhibition Point.

Experimental Protocols

This cell-free assay directly measures the inhibitory effect of 2-hydroxy atorvastatin on the activity of purified HMG-CoA reductase by monitoring the consumption of the NADPH cofactor.[15]

A. Materials and Reagents:

  • Recombinant human HMG-CoA reductase (catalytic domain)

  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing KCl, EDTA, and DTT

  • HMG-CoA substrate solution

  • NADPH solution

  • This compound (test inhibitor)

  • Pravastatin or Atorvastatin (positive control inhibitor)

  • DMSO (vehicle solvent)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic reads at 340 nm, with temperature control at 37°C

B. Procedure:

  • Reagent Preparation: Prepare serial dilutions of 2-hydroxy atorvastatin and the control inhibitor in DMSO, then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Reaction Setup: In a 96-well plate, add the following to each well in order:

    • Assay Buffer

    • Test inhibitor dilution (or vehicle for uninhibited control)

    • HMG-CoA substrate solution

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To initiate the reaction, add a pre-warmed solution of NADPH followed immediately by the HMG-CoA reductase enzyme solution.[16]

  • Data Acquisition: Immediately place the microplate in the spectrophotometer and begin kinetic measurement of the absorbance at 340 nm every 20-30 seconds for 15-20 minutes at 37°C.[15] The decrease in absorbance corresponds to the oxidation of NADPH.

C. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (or similar) dose-response curve using appropriate software (e.g., GraphPad Prism).[16]

This assay evaluates the ability of 2-hydroxy atorvastatin to inhibit cholesterol synthesis in a cellular context, typically using a liver cell line like HepG2.

A. Materials and Reagents:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • 96-well clear-bottom, black-walled tissue culture plates

  • This compound

  • U-18666A (positive control for cholesterol transport inhibition)[17][18]

  • Cell-Based Assay Fixative Solution

  • Filipin III staining solution (a fluorescent probe that binds to unesterified cholesterol)[19]

  • Wash Buffer (e.g., PBS)

  • Fluorescence microscope with DAPI filter set (Excitation: 340-380 nm, Emission: 385-470 nm)[18]

B. Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~3 x 10⁴ cells/well and allow them to adhere and grow overnight.[17][18][19]

  • Compound Treatment: The next day, treat the cells with various concentrations of 2-hydroxy atorvastatin, a vehicle control (DMSO), and a positive control for 48-72 hours.[18]

  • Cell Fixation: After the treatment period, carefully remove the culture medium. Fix the cells by adding the Fixative Solution to each well and incubating for 10-15 minutes at room temperature.[19]

  • Washing: Aspirate the fixative and wash the cells three times with Wash Buffer.[18]

  • Cholesterol Staining: Add the Filipin III staining solution to each well. Incubate in the dark for 30-60 minutes at room temperature.[17][19] Filipin is light-sensitive.

  • Final Wash: Wash the cells twice more with Wash Buffer to remove excess stain.[18]

  • Imaging: Immediately examine the plate using a fluorescence microscope. Capture images of the fluorescent staining.

C. Data Analysis:

  • Qualitatively assess the fluorescence intensity. A reduction in cholesterol synthesis will result in a visibly lower fluorescent signal in the treated cells compared to the vehicle control.

  • For quantitative analysis, use image analysis software to measure the mean fluorescence intensity per cell or per well. Compare the intensity of treated wells to control wells to determine the dose-dependent effect of 2-hydroxy atorvastatin on cellular cholesterol levels.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis P1 Prepare serial dilutions of 2-Hydroxy Atorvastatin & Controls in DMSO/Buffer A1 Add Buffer, Inhibitor, & Substrate to Plate P1->A1 P2 Prepare Assay Buffer, NADPH, & HMG-CoA Substrate P2->A1 P3 Dilute HMG-CoA Reductase Enzyme A3 Initiate with NADPH and Enzyme P3->A3 A2 Pre-incubate at 37°C (10-15 min) A1->A2 A2->A3 A4 Kinetic Measurement at 340 nm (37°C) A3->A4 D1 Calculate Initial Velocities (ΔAbs/min) A4->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Generate Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Workflow for HMG-CoA Reductase Enzymatic Inhibition Assay.

Conclusion

This compound is a principal and highly active metabolite of atorvastatin. Its inhibitory action on HMG-CoA reductase is potent and equivalent to that of the parent drug, making it a crucial contributor to the overall cholesterol-lowering efficacy of atorvastatin therapy. Understanding the pharmacology of this metabolite and employing robust in vitro and cell-based assays are fundamental for researchers in the fields of metabolic disease and drug development. The protocols and data presented in this guide offer a comprehensive framework for the continued investigation and characterization of HMG-CoA reductase inhibitors.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Hydroxy Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atorvastatin (B1662188) is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases. It is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme to form active metabolites, including 2-hydroxy atorvastatin (also known as ortho-hydroxy atorvastatin) and para-hydroxy atorvastatin.[1][2][3][4] These metabolites contribute significantly to the overall therapeutic effect of the drug.[1][2][4] Therefore, a reliable and robust analytical method for the quantification of 2-hydroxy atorvastatin in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note provides a detailed protocol for the analysis of 2-hydroxy atorvastatin using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the analysis of 2-hydroxy atorvastatin in human plasma.

Materials and Equipment
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a detector (Tandem Mass Spectrometer or UV-Vis Detector).

  • Analytical Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm × 2.1 mm, 3.5 µm) is a common choice.[4]

  • Mass Spectrometer (Optional, but recommended for high sensitivity and selectivity): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6]

  • UV Detector (Alternative): A UV detector set to an appropriate wavelength, typically around 245-248 nm.[7][8]

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample clean-up.[2]

  • Centrifuge

  • Vortex Mixer

  • Nitrogen Evaporator

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Analytical Balance

Reagents and Standards
Standard Solution Preparation
  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standards of 2-hydroxy atorvastatin, atorvastatin, and the internal standard in methanol or a mixture of acetonitrile and water (90:10, v/v) to prepare individual stock solutions.[2] Store these solutions at -20°C or below.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase or an appropriate solvent to create working standard solutions at various concentration levels for calibration curves and quality control (QC) samples.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw the plasma samples on ice.[2] To 1 mL of plasma, add 1 mL of a suitable buffer, such as 0.1 M ammonium acetate (pH 4.6), and centrifuge at 1600 x g for 5 minutes.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[2]

  • Sample Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.[2]

  • Elution: Elute the analytes from the cartridge with an appropriate volume of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL) before injection into the HPLC system.

HPLC Method Parameters

The following table summarizes typical HPLC conditions for the analysis of 2-hydroxy atorvastatin.

ParameterHPLC-MS/MS MethodHPLC-UV Method
Column Zorbax SB-C18 (100 mm x 2.1 mm, 3.5 µm)[4]C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase A: Water with 0.01% Formic Acid & 5% MethanolB: Acetonitrile with 0.01% Formic Acid & 5% Methanol[6]Acetonitrile:Water:Acetic Acid (e.g., 45:55:0.1, v/v/v), pH adjusted[9]
Elution Mode Isocratic (e.g., 55% B) or Gradient[6]Isocratic
Flow Rate 0.2 - 0.4 mL/min0.8 - 1.5 mL/min[9]
Column Temp. 30 - 40 °C[2]Ambient or controlled (e.g., 30 °C)
Injection Vol. 10 - 20 µL20 - 100 µL
Detector Triple Quadrupole Mass SpectrometerUV Detector
Ionization Mode Positive Electrospray Ionization (ESI+)[5][6]-
Detection Mode Multiple Reaction Monitoring (MRM)[5]Wavelength: 245 - 248 nm[7][8]
Mass Spectrometry (MS/MS) Parameters (for HPLC-MS/MS)

For quantitative analysis using MS/MS, specific precursor-to-product ion transitions for each analyte and the internal standard need to be monitored in MRM mode. These transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from validated HPLC methods for 2-hydroxy atorvastatin analysis.

Table 1: Linearity and Limit of Quantification

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
2-Hydroxy Atorvastatin0.1 - 40.0[5]> 0.990.07[5]
Atorvastatin0.1 - 40.0[5]> 0.990.02[5]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
2-Hydroxy AtorvastatinLow, Medium, High< 8%[5]< 8%[5]Within ± 5.9%[6]
AtorvastatinLow, Medium, High< 8%[5]< 8%[5]Within ± 5.9%[6]

Visualizations

Experimental Workflow for Sample Preparation

G plasma Plasma Sample buffer Add Ammonium Acetate Buffer plasma->buffer centrifuge1 Centrifuge buffer->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Supernatant supernatant->load condition Condition C18 SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.

HPLC Analysis Logical Flow

G cluster_hplc HPLC System cluster_data Data System autosampler Autosampler (Injection) pump HPLC Pump (Mobile Phase Delivery) column C18 Analytical Column (Separation) pump->column Mobile Phase + Sample detector Detector (MS/MS or UV) column->detector Separated Analytes acquisition Data Acquisition detector->acquisition processing Data Processing & Quantification acquisition->processing

Caption: Logical flow of the HPLC analysis process.

References

Application Note: A Robust and Sensitive Method for the Quantification of 2-Hydroxy Atorvastatin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology involved in pharmacokinetic and bioanalytical studies.

Introduction

Atorvastatin (B1662188), a leading synthetic inhibitor of HMG-CoA reductase, is widely prescribed to lower cholesterol and reduce the risk of cardiovascular disease.[1][2] Following administration, atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and 4-hydroxy atorvastatin (para-hydroxy atorvastatin).[2][3][4] These hydroxylated metabolites contribute significantly to the overall therapeutic effect, with approximately 70% of the circulating HMG-CoA reductase inhibitory activity attributed to them.[3]

Given the pharmacological importance of these metabolites, a reliable and sensitive method for their quantification in plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and understanding drug-drug interactions. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate determination of 2-hydroxy atorvastatin in human plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and key validation parameters.

Metabolic Pathway of Atorvastatin

Atorvastatin is converted to its active hydroxylated metabolites predominantly through the action of CYP3A4 in the liver.[2][3][5] This metabolic conversion is a key step in its mechanism of action and overall efficacy.

cluster_0 Hepatic Metabolism Atorvastatin Atorvastatin Metabolite 2-Hydroxy Atorvastatin (Active Metabolite) Atorvastatin->Metabolite Hydroxylation Enzyme CYP3A4 Enzyme Enzyme->Atorvastatin

Caption: Metabolic conversion of Atorvastatin to 2-Hydroxy Atorvastatin.

Experimental Protocols

This section outlines a representative protocol for the analysis of 2-hydroxy atorvastatin, synthesized from established methodologies.[6][7][8]

Materials and Reagents
  • Analytes: 2-Hydroxy Atorvastatin reference standard.

  • Internal Standard (IS): Deuterated 2-hydroxy atorvastatin (e.g., ortho-atorvastatin-D5) is recommended.[9]

  • Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

  • Additives: Formic acid or acetic acid, mass spectrometry grade.

  • Plasma: Drug-free human plasma for calibration standards and quality control (QC) samples.

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Stock Solutions: Prepare individual stock solutions of 2-hydroxy atorvastatin and the internal standard (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the 2-hydroxy atorvastatin stock solution with 50% acetonitrile to create working solutions for calibration standards (CS) and quality control (QC) samples.[6] A separate stock solution should be used for QC samples.

  • Calibration Standards & QCs: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentration range. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.[7][10][11] QC samples are typically prepared at low, medium, and high concentrations within this range.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and robust method for extracting 2-hydroxy atorvastatin from plasma.[6][7]

  • Aliquot 200 µL of plasma sample (or CS/QC) into a 1.7 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 1 mL of cold acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 120 µL of the mobile phase (e.g., 30% methanol with 0.2% formic acid).[6]

  • Vortex, then centrifuge again to pellet any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity LC or equivalent[9]
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[8] or Zorbax-SB Phenyl (2.1 x 100 mm, 3.5 µm)[7]
Mobile Phase A 0.1% Acetic Acid in Water or 10 mM Ammonium Formate with 0.04% Formic Acid[1][8]
Mobile Phase B Acetonitrile[8]
Elution Gradient or Isocratic. A typical gradient might start at 30% B and ramp to 90% B over several minutes.[7]
Flow Rate 0.3 - 0.4 mL/min[7][8]
Injection Volume 5 - 20 µL[1][6]
Column Temperature Ambient or 40°C[12]
Autosampler Temp. 4 - 15°C[10][12]

Table 2: Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
MS System API 5500-Qtrap or Agilent 6460 Triple Quadrupole or equivalent[8][9]
Ionization Mode Electrospray Ionization (ESI), Positive[7][8][11]
Scan Type Multiple Reaction Monitoring (MRM)[11]
IonSpray Voltage 5000 - 5500 V[1][13]
Source Temperature 350 - 500°C[1][13]
MRM Transitions 2-Hydroxy Atorvastatin: m/z 575.4 → 440.3[8][13] Atorvastatin (Parent): m/z 559.2 → 440.3[8][13]
Internal Standard Analyte-specific (e.g., ortho-atorvastatin-d5)
Collision Gas Nitrogen[1]

Bioanalytical Workflow Visualization

The overall process from sample receipt to final data reporting follows a structured workflow to ensure consistency and accuracy.

A Plasma Sample (Patient, CS, or QC) B Add Internal Standard A->B C Protein Precipitation (with Acetonitrile) B->C D Centrifuge C->D E Transfer & Evaporate Supernatant D->E F Reconstitute in Mobile Phase E->F G Inject into LC-MS/MS System F->G H Data Acquisition (MRM Mode) G->H I Data Processing & Quantification H->I

Caption: General workflow for plasma sample analysis.

Method Validation and Performance

A summary of quantitative data from various validated methods is presented below. Bioanalytical methods should demonstrate acceptable linearity, sensitivity, accuracy, precision, and recovery.

Table 3: Linearity and Lower Limit of Quantitation (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
2-Hydroxy Atorvastatin0.10 - 40.000.07[11]
2-Hydroxy Atorvastatin0.25 - 1000.25[8]
o-Hydroxy Atorvastatin0.05 - 1000.05[7]
o-OH Atorvastatin0.12 - 300.12[10][12]

Table 4: Precision and Accuracy

Study DetailsPrecision (%RSD / %CV)Accuracy (% Deviation / % Bias)Reference
Intra- and Inter-day for 2-Hydroxy Atorvastatin< 8%< 8%[11]
Intra- and Inter-run for o-Hydroxy Atorvastatin≤ 15%85 - 115%[7]
Overall for Atorvastatin and metabolites3 - 13%87 - 114%[8]

Table 5: Extraction Recovery

AnalyteMean Extraction Recovery (%)Reference
o-Hydroxy Atorvastatin70.6 - 104[14]
o-Hydroxy Atorvastatin88.6 - 111[7]
Atorvastatin and its metabolites88 - 100[8]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of 2-hydroxy atorvastatin in human plasma. The use of a straightforward protein precipitation technique allows for high-throughput sample processing. The method demonstrates excellent performance characteristics, meeting the standard regulatory requirements for bioanalytical method validation. This application note serves as a comprehensive guide for laboratories aiming to establish a robust assay for supporting pharmacokinetic studies and clinical trials involving atorvastatin.

References

Application Notes and Protocols for the Quantification of 2-Hydroxy Atorvastatin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atorvastatin (B1662188), a widely prescribed medication for the management of hypercholesterolemia, undergoes extensive metabolism in the liver to form active metabolites, including 2-hydroxy atorvastatin. The quantification of 2-hydroxy atorvastatin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the accurate and precise measurement of 2-hydroxy atorvastatin in biological samples, primarily human plasma, using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Atorvastatin Metabolism

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the principal enzyme responsible for its conversion to hydroxylated metabolites.[1][2][3][4] This process results in the formation of two major active metabolites: 2-hydroxy atorvastatin and 4-hydroxy atorvastatin.[1][3] These metabolites contribute significantly to the overall therapeutic effect of the drug.[3][4] The metabolic pathway also involves further glucuronidation of the parent drug and its metabolites.[2]

Atorvastatin_Metabolism Atorvastatin Atorvastatin Metabolite_2OH 2-Hydroxy Atorvastatin (Active) Atorvastatin->Metabolite_2OH CYP3A4 Metabolite_4OH 4-Hydroxy Atorvastatin (Active) Atorvastatin->Metabolite_4OH CYP3A4 Glucuronides Glucuronide Metabolites Atorvastatin->Glucuronides UGT Enzymes Metabolite_2OH->Glucuronides UGT Enzymes Metabolite_4OH->Glucuronides UGT Enzymes

Figure 1: Metabolic pathway of Atorvastatin.

Quantitative Analysis Methods

The gold standard for the quantification of 2-hydroxy atorvastatin in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing Ultra-Performance Liquid Chromatography (UPLC) for enhanced separation efficiency and speed.[5][6][7] These methods offer high sensitivity, selectivity, and accuracy.

Data Presentation: Quantitative Parameters from Various LC-MS/MS Methods

The following tables summarize key quantitative parameters from published methods for the analysis of 2-hydroxy atorvastatin in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
UPLC-MS/MS0.500 - 2500.500[5]
UPLC-MS/MS1.5 - 6001.5[6]
LC-MS/MS0.1 - 100 nM (approx. 0.058 - 57.5 ng/mL)0.1 nM (approx. 0.058 ng/mL)[8]
LC-MS/MS0.12 - 300.12[9][10]
LC-MS/MS0.25 - 1000.25[7]
UPLC-MS/MS0.2 - 400.2[11]
LC-MS/MS0.5 - 200.5[12]

Table 2: Precision and Accuracy

MethodIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
UPLC-MS/MSConsistent and reproducibleConsistent and reproducibleConsistent and reproducible[5]
LC-MS/MS< 15%< 15%85-115%[8]
LC-MS/MS< 13%< 13%87-114%[7]
UPLC-MS/MS3.3 - 13.9%3.3 - 13.9%Not specified[11]

Table 3: Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
2-Hydroxy Atorvastatin575.4440.3[7]
2-Hydroxy Atorvastatin575.4466.2[11]
Atorvastatin559.2440.3[7]
Atorvastatin559.4440.1[11]

Experimental Protocols

The following sections provide a generalized protocol for the quantification of 2-hydroxy atorvastatin in human plasma based on common practices from the cited literature.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (SPE or Protein Precipitation) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MS Tandem Mass Spectrometry (Detection) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2: General workflow for 2-hydroxy atorvastatin quantification.
Materials and Reagents

  • 2-Hydroxy Atorvastatin reference standard

  • Atorvastatin reference standard

  • Deuterated internal standards (e.g., 2-hydroxy atorvastatin-D5)[5]

  • HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or acetic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[13] or protein precipitation reagents (e.g., acetonitrile)[6][8]

Sample Preparation

1. Protein Precipitation (A common and simpler method) [6][8]

  • To 200 µL of plasma sample in a microcentrifuge tube, add an appropriate volume of internal standard working solution.

  • Add 1 mL of cold acetonitrile to precipitate proteins.[8]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 17,110 g) for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 120 µL) of the mobile phase.[8]

  • Vortex and centrifuge again before transferring the supernatant to an autosampler vial for injection.

2. Solid-Phase Extraction (SPE) (Provides cleaner extracts) [5][13]

  • To 100 µL of plasma, add 50 µL of internal standard and 0.4 mL of 100 mM ammonium acetate (pH 4.5).[13]

  • Condition an SPE cartridge (e.g., Waters Oasis HLB) with methanol followed by ammonium acetate buffer.[13]

  • Load the plasma mixture onto the cartridge.

  • Wash the cartridge with water and a weak organic solvent solution (e.g., 5% acetonitrile in water).[12]

  • Elute the analytes with a suitable elution solvent (e.g., acetonitrile/ammonium acetate buffer).[12]

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation method.

LC-MS/MS Conditions

Chromatographic Conditions (Example)

  • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[6][7]

  • Mobile Phase A: 10 mM ammonium formate (B1220265) and 0.04% formic acid in water[7]

  • Mobile Phase B: Acetonitrile[7]

  • Flow Rate: 0.4 mL/min[7]

  • Gradient Elution: A time-programmed gradient is typically used to achieve optimal separation.

  • Injection Volume: 5-20 µL

Mass Spectrometry Conditions (Example)

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[6][7]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 2-Hydroxy Atorvastatin: 575.4 → 440.3[7]

    • Internal Standard (e.g., 2-hydroxy atorvastatin-D5): Specific transition for the deuterated analog.

Calibration and Quality Control
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of 2-hydroxy atorvastatin into drug-free plasma. The concentration range should encompass the expected concentrations in the study samples.[5][8][13]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method during sample analysis.[8][13]

Conclusion

The quantification of 2-hydroxy atorvastatin in biological samples is a critical component of understanding the pharmacology of atorvastatin. The UPLC-MS/MS methods described provide the necessary sensitivity, selectivity, and throughput for demanding research and clinical applications. Adherence to a validated protocol, including appropriate sample preparation and the use of internal standards, is essential for generating reliable and reproducible data.

References

Application Notes and Protocols for 2-Hydroxy Atorvastatin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Hydroxy Atorvastatin (B1662188) (o-ATV), an active metabolite of Atorvastatin, in a variety of cell culture experiments. This document outlines the known applications, mechanisms of action, and detailed protocols for assessing its effects on cell viability, apoptosis, and relevant signaling pathways. While much of the existing research has focused on the parent compound, Atorvastatin, this guide adapts established protocols for the specific use of its ortho-hydroxy metabolite and incorporates the available data for this compound.

Introduction

2-Hydroxy Atorvastatin is one of the two major active metabolites of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1] Following oral administration, Atorvastatin is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form 2-Hydroxy Atorvastatin and 4-Hydroxy Atorvastatin.[1] These hydroxylated metabolites are pharmacologically active and contribute significantly to the overall therapeutic effect of Atorvastatin.[1] In cell culture experiments, using the active metabolite can provide more direct insights into the cellular mechanisms of action, bypassing the need for metabolic activation by the cells.

Primary Mechanism of Action: Like its parent compound, 2-Hydroxy Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1] This inhibition leads to a reduction in the synthesis of cholesterol and other downstream isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are key regulators of various cellular processes.

Pleiotropic Effects: Beyond its primary lipid-lowering mechanism, 2-Hydroxy Atorvastatin is expected to exhibit pleiotropic effects similar to Atorvastatin, including anti-inflammatory, anti-proliferative, pro-apoptotic, and neuroprotective activities.

Applications in Cell Culture

Based on the known effects of Atorvastatin and limited direct evidence for its 2-Hydroxy metabolite, potential applications in cell culture include:

  • Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects on various cancer cell lines.

  • Neuroscience: Studying the neuroprotective effects in models of neuronal damage and neurodegenerative diseases.[1]

  • Cardiovascular Research: Examining the effects on endothelial cell function, inflammation, and smooth muscle cell proliferation.

  • Immunology: Assessing the anti-inflammatory properties in immune cells like macrophages.

Data Presentation: Quantitative Data Summary

Quantitative data specifically for 2-Hydroxy Atorvastatin is limited in the public domain. The following table summarizes available data for Atorvastatin to provide a reference for expected effective concentrations. Researchers should perform dose-response experiments to determine the optimal concentrations for 2-Hydroxy Atorvastatin in their specific cell system.

Cell LineAssay TypeCompoundIC50 / Effective ConcentrationIncubation TimeReference
Primary Rat Cortical NeuronsNeuroprotection (post-OGD)2-Hydroxy Atorvastatin600 nMPost-OGD treatment[1]
MCF-7 (Breast Cancer)Cell Viability (MTT)Atorvastatin~10-50 µM72 hours[2]
MDA-MB-231 (Breast Cancer)Cell Viability (MTT)Atorvastatin~5-20 µM72 hours[2]
HCT116 (Colon Cancer)Apoptosis InductionAtorvastatin100 µM24 hours[3]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell ProliferationAtorvastatinInhibition at >1 µM24 hours[4]
THP-1 Macrophages (LPS-induced)Anti-inflammatory (IL-6, TNF-α reduction)Atorvastatin1-10 µM9 hours[5]

Experimental Protocols

The following protocols are adapted from established methods for Atorvastatin and can be used as a starting point for experiments with 2-Hydroxy Atorvastatin. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 2-Hydroxy Atorvastatin

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of 2-Hydroxy Atorvastatin in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of 2-Hydroxy Atorvastatin or vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on a shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

G cluster_workflow Cell Viability Assay Workflow A Seed Cells (96-well plate) B Treat with 2-Hydroxy Atorvastatin A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Cell Viability Assay Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 2-Hydroxy Atorvastatin

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Hydroxy Atorvastatin at a predetermined effective concentration (e.g., IC50 value) for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V- and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V- and PI-positive.

G cluster_workflow Apoptosis Assay Workflow A Treat Cells with 2-Hydroxy Atorvastatin B Harvest Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Quantify Apoptotic Cell Population D->E G cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HMGCR HMG-CoA Reductase HMGCR->PI3K ...via isoprenoids oATV 2-Hydroxy Atorvastatin oATV->HMGCR inhibits G cluster_pathway MAPK/ERK Signaling Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Proliferation & Differentiation HMGCR HMG-CoA Reductase HMGCR->Ras ...via prenylation oATV 2-Hydroxy Atorvastatin oATV->HMGCR inhibits

References

Application Notes and Protocols for In Vivo Evaluation of 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its primary active metabolite, 2-hydroxy atorvastatin, is formed in the liver by the cytochrome P450 isoform CYP3A4 and significantly contributes to the overall HMG-CoA reductase inhibitory activity.[2][3] In fact, the ortho- and para-hydroxylated metabolites of atorvastatin are considered equipotent to the parent drug and are responsible for approximately 70% of its HMG-CoA reductase inhibitory action.[2]

Beyond its lipid-lowering effects, 2-hydroxy atorvastatin has demonstrated antioxidant properties, inhibiting lipid hydroperoxide formation, and neuroprotective effects by reducing cell death after oxygen-glucose deprivation in cortical neurons.[3] Given its significant pharmacological activity, a thorough in vivo evaluation of 2-hydroxy atorvastatin calcium salt is critical for understanding its pharmacokinetic, pharmacodynamic, and toxicological profile.

These application notes provide a comprehensive framework for the in vivo experimental design for this compound, including detailed protocols for key assays and guidance on data presentation and visualization.

I. In Vivo Experimental Design

A logical workflow is essential for the successful in vivo evaluation of this compound. The following diagram outlines a typical experimental progression.

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation animal_model Animal Model Selection (e.g., Sprague-Dawley Rat, LDLR-/- Mouse) hyperlipidemia Induction of Hyperlipidemia (High-Fat Diet) animal_model->hyperlipidemia Acclimatization dosing Dosing Regimen (Vehicle, 2-Hydroxy Atorvastatin) hyperlipidemia->dosing Model Confirmation pk_pd_studies Pharmacokinetic & Pharmacodynamic Studies dosing->pk_pd_studies Treatment Period toxicity Toxicity Assessment dosing->toxicity data_analysis Data Analysis & Interpretation pk_pd_studies->data_analysis toxicity->data_analysis

Caption: A generalized workflow for the in vivo preclinical testing of this compound.

Animal Model Selection

The choice of animal model is a critical determinant of the translational relevance of the study.

  • Sprague-Dawley (SD) Rats: Widely used for hyperlipidemia research due to their cost-effectiveness and ease of handling.[4] Hyperlipidemia can be induced through a high-fat diet.[4] However, it is important to note that rats are relatively resistant to atherosclerosis and have a different lipoprotein profile (HDL-dominant) compared to humans.[5]

  • Genetically Modified Mouse Models (e.g., LDLR-/- mice): These models feature a knockout of genes crucial for lipoprotein metabolism, leading to spontaneous and severe hyperlipidemia and atherosclerosis, more closely mimicking the human condition.[5]

  • Miniature Pigs: Offer a closer physiological and metabolic model to humans for studying lipoprotein metabolism and the effects of HMG-CoA reductase inhibitors.[6]

Induction of Hyperlipidemia (High-Fat Diet Model)

A common method for inducing hyperlipidemia in rodents is through a specialized diet.

  • Diet Composition: A typical high-fat diet for rats may consist of standard chow supplemented with 10% lard, 20% sucrose, 2.5% cholesterol, and 0.5% sodium cholate.[7]

  • Induction Period: The induction phase can last for several weeks (e.g., 7-8 weeks) to establish a stable hyperlipidemic state, confirmed by significantly elevated serum levels of total cholesterol (TC) and triglycerides (TG).[5][8]

II. Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Dosing and Sample Collection
  • Formulation: For oral administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] For studies requiring an alternative vehicle, a formulation of 10% DMSO and 90% corn oil can be considered.[9]

  • Dose Levels: While specific dose-ranging studies for 2-hydroxy atorvastatin are necessary, doses used for the parent compound, atorvastatin, in rats (ranging from 1.8 mg/kg to 80 mg/kg) can provide a starting point.[10][11]

  • Blood Sampling: Blood samples (approximately 0.25 mL) should be collected via the tail vein or a cannulated artery at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.[10] Plasma should be separated by centrifugation and stored at -80°C until analysis.[10]

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of 2-hydroxy atorvastatin in plasma due to its high sensitivity and selectivity.[12]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for atorvastatin and its hydroxy metabolites in rats, which can be expected to be similar for 2-hydroxy atorvastatin.

ParameterAtorvastatin (Oral, 10 mg/kg)2-Hydroxy Atorvastatin (from oral ATV)
Cmax (ng/mL) 29.8 ± 11.415.6 ± 4.2
Tmax (h) 0.5 ± 0.20.8 ± 0.4
AUC (ng·h/mL) 78.9 ± 23.163.7 ± 18.5
t1/2 (h) 2.9 ± 0.83.5 ± 0.9
Data derived from studies on atorvastatin in rats and presented as mean ± SD. Actual values for 2-hydroxy atorvastatin may vary.[3]

III. Pharmacodynamic Studies

Pharmacodynamic (PD) studies are designed to investigate the biochemical and physiological effects of this compound.

Lipid Profile Analysis

At the end of the treatment period, collect blood samples following an overnight fast to determine the lipid profile.

ParameterControl (High-Fat Diet)2-Hydroxy Atorvastatin Treated
Total Cholesterol (mg/dL) Insert ValueInsert Value
Triglycerides (mg/dL) Insert ValueInsert Value
LDL-C (mg/dL) Insert ValueInsert Value
HDL-C (mg/dL) Insert ValueInsert Value
This table should be populated with experimental data.
HMG-CoA Reductase Activity and Expression

The primary pharmacodynamic effect is the inhibition of HMG-CoA reductase in the liver.

  • Enzyme Activity Assay: Liver tissue can be homogenized and assayed for HMG-CoA reductase activity using commercially available kits.

  • Gene Expression Analysis (qRT-PCR): Quantify the mRNA expression of HMG-CoA reductase in liver tissue to assess for any feedback regulation.

Signaling Pathway Analysis

Atorvastatin and its metabolites are known to modulate several signaling pathways.

2-hydroxy atorvastatin, like its parent compound, inhibits HMG-CoA reductase, the rate-limiting step in the mevalonate (B85504) pathway for cholesterol synthesis. This can also influence the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a key role in lipid metabolism.[13]

cholesterol_PPAR_pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... PPAR PPARα Cholesterol->PPAR modulates HMGCR->Mevalonate Atorvastatin 2-Hydroxy Atorvastatin Atorvastatin->HMGCR Atorvastatin->PPAR modulates Lipid_Metabolism Lipid Metabolism Genes (e.g., CPT1, ACOX1) PPAR->Lipid_Metabolism regulates transcription

Caption: Inhibition of HMG-CoA reductase and modulation of PPAR signaling.

Atorvastatin has been shown to affect the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and metabolism. This effect may be mediated through the inhibition of isoprenoid synthesis, which is downstream of mevalonate.[5][14]

mTOR_pathway Atorvastatin 2-Hydroxy Atorvastatin HMGCR HMG-CoA Reductase Atorvastatin->HMGCR Mevalonate Mevalonate Pathway HMGCR->Mevalonate Isoprenoids Isoprenoids (e.g., GGPP) Mevalonate->Isoprenoids sGP Small G Proteins (e.g., Rab5a) Isoprenoids->sGP Prenylation mTORC mTOR Signaling sGP->mTORC activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC->Protein_Synthesis promotes

Caption: Impact of 2-hydroxy atorvastatin on the mTOR signaling pathway.

Statins can inhibit the isoprenylation of small GTPases like Rac1 and RhoA, affecting their membrane localization and activity. This is considered one of the pleiotropic effects of statins.[8][15]

Rac1_RhoA_pathway Atorvastatin 2-Hydroxy Atorvastatin HMGCR HMG-CoA Reductase Atorvastatin->HMGCR Mevalonate Mevalonate Pathway HMGCR->Mevalonate GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonate->GGPP Rac1_RhoA_inactive Inactive Rac1/RhoA (Cytosolic) Rac1_RhoA_active Active Rac1/RhoA (Membrane-bound) Rac1_RhoA_inactive->Rac1_RhoA_active Isoprenylation (GGPP-dependent) Cellular_Effects Downstream Cellular Effects (e.g., Cytoskeletal organization) Rac1_RhoA_active->Cellular_Effects

Caption: Modulation of Rac1/RhoA signaling by 2-hydroxy atorvastatin.

IV. Toxicity Assessment

A thorough safety evaluation is crucial.

  • Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in behavior, appetite, or body weight.

  • Serum Biochemistry: Measure liver function enzymes (ALT, AST) and muscle damage markers (Creatine Phosphokinase, CPK) in serum.[16]

  • Histopathology: At the end of the study, harvest key organs (liver, muscle, kidney) for histopathological examination to identify any treatment-related changes.[17]

ParameterVehicle Control2-Hydroxy Atorvastatin (Low Dose)2-Hydroxy Atorvastatin (High Dose)
Body Weight Change (%) Insert ValueInsert ValueInsert Value
ALT (U/L) Insert ValueInsert ValueInsert Value
AST (U/L) Insert ValueInsert ValueInsert Value
CPK (U/L) Insert ValueInsert ValueInsert Value
Liver Histopathology NormalDescriptionDescription
Muscle Histopathology NormalDescriptionDescription
This table should be populated with experimental data.

V. Experimental Protocols

Protocol for Western Blot Analysis of PPARα in Rat Liver
  • Protein Extraction:

    • Homogenize flash-frozen liver tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[18]

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[18]

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[18]

  • SDS-PAGE and Electrotransfer:

    • Separate 20-60 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.[18][19]

    • Transfer the separated proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody specific for PPARα overnight at 4°C.

    • Wash the membrane three times with TBS-T.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane three times with TBS-T.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[18]

    • Normalize the band intensity of PPARα to a loading control such as β-actin or vinculin.[7][18]

Protocol for qRT-PCR Analysis of HMG-CoA Reductase Gene Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from liver tissue using a suitable RNA isolation kit.

    • Assess RNA purity and integrity (A260/A280 ratio should be ~2.0).[12]

    • Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcription kit.[20]

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and specific forward and reverse primers for HMG-CoA reductase and a reference gene (e.g., Rplp1, Hprt1).[12]

    • Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[12]

    • Perform a dissociation curve analysis to confirm primer specificity.[12]

  • Data Analysis:

    • Calculate the relative gene expression of HMG-CoA reductase using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

VI. Conclusion

This document provides a detailed framework for the in vivo experimental design and evaluation of this compound. By following these protocols and systematically collecting and analyzing pharmacokinetic, pharmacodynamic, and toxicological data, researchers can gain a comprehensive understanding of the in vivo properties of this pharmacologically active metabolite. This knowledge is crucial for its potential development as a therapeutic agent.

References

Application Notes and Protocols for Studying 2-Hydroxy Atorvastatin Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atorvastatin (B1662188), a widely prescribed statin, is primarily metabolized in the liver to its active metabolites, 2-hydroxy atorvastatin and 4-hydroxy atorvastatin. These metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Understanding the specific in vivo effects of 2-hydroxy atorvastatin is crucial for a comprehensive assessment of atorvastatin's therapeutic and potential pleiotropic effects. This document provides detailed application notes and protocols for utilizing animal models to study the pharmacological effects of 2-hydroxy atorvastatin.

While much of the existing research focuses on the parent compound, atorvastatin, the methodologies and animal models employed are directly applicable to the investigation of its primary active metabolites. The protocols outlined below are based on established models for studying statin efficacy and mechanism of action.

Animal Models

The most commonly used animal models for studying statin effects are rodents, particularly rats and mice, due to their well-characterized physiology and the availability of genetic models.

1. Rodent Models of Hyperlipidemia:

To study the lipid-lowering effects of 2-hydroxy atorvastatin, it is essential to use animal models that exhibit hyperlipidemia. This can be achieved through dietary induction or genetic modification.

  • Diet-Induced Hyperlipidemia: A common and cost-effective method is to feed rodents a high-fat diet (HFD) or a high-fat, high-sugar (HFHS) diet.[4][5] These diets lead to elevated levels of total cholesterol, LDL-C, and triglycerides.

    • Rat Strains: Wistar and Sprague-Dawley rats are frequently used.[6][7]

    • Mouse Strains: C57BL/6J mice are susceptible to diet-induced atherosclerosis.[8]

  • Genetic Models:

    • Apolipoprotein E-deficient (apoE-/-) mice: These mice spontaneously develop hyperlipidemia and atherosclerotic lesions, providing a robust model to study the long-term effects of 2-hydroxy atorvastatin on atherosclerosis.[9]

2. Models for Studying Endothelial Function:

The effects of 2-hydroxy atorvastatin on vascular health can be investigated in models of endothelial dysfunction.

  • Maternal Protein-Restricted Rat Model: Offspring from rats fed a low-protein diet during pregnancy exhibit endothelial dysfunction independent of dyslipidemia, allowing for the study of cholesterol-independent effects.[10]

  • Smoker-mimicking models: While clinical studies have been performed on human smokers, animal models exposed to cigarette smoke can be used to investigate the protective effects of 2-hydroxy atorvastatin on endothelial function.[11]

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Atorvastatin in Rats

While specific data for 2-hydroxy atorvastatin is limited, the following table for atorvastatin provides a reference for expected pharmacokinetic behavior in rats. It is important to note that metabolites may have different pharmacokinetic profiles.

ParameterOral Administration (10 mg/kg)[12]Intravenous Administration (2 mg/kg)[12]
Cmax (ng/mL) Data not specifiedData not specified
Tmax (hr) Data not specifiedData not specified
AUC (0-∞) (ng*hr/mL) ~1500 (in the presence of rifampicin)~500 (in the presence of rifampicin)
Clearance (mL/kg/min) 51.84 ± 14.56 (knockout rats)[13]83.90 ± 25.26 (humanized rats)[13]
Table 2: Effects of High-Fat Diet on Lipid Profile in Rats

This table summarizes the expected changes in lipid profiles in a diet-induced hyperlipidemia model in rats, creating a baseline against which the effects of 2-hydroxy atorvastatin can be measured.

ParameterControl Diet[14]High-Fat Diet with 0.1% Thiouracil (4 weeks)[14]High-Fat Diet with 0.1% Thiouracil (8 weeks)[14]
Total Cholesterol (mg/dL) 76.83 ± 11.37406.83 ± 116.28848.16 ± 146.17
Triglycerides (mg/dL) Data not specifiedData not specifiedData not specified
LDL-C (mg/dL) Data not specifiedData not specifiedData not specified
HDL-C (mg/dL) Data not specifiedData not specifiedData not specified

Experimental Protocols

Protocol 1: Induction of Hyperlipidemia in Rats

This protocol describes the induction of hyperlipidemia in rats using a high-fat diet.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200g)[14]

  • Standard rodent chow

  • High-fat diet (e.g., containing 2% cholesterol and 0.4% cholic acid mixed with peanut and coconut oil)[15] or a commercially available high-fat diet.

  • Thiouracil (optional, to accelerate hyperlipidemia)[14]

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.[6]

  • Divide the animals into a control group and one or more experimental groups.

  • The control group continues to receive the standard diet.

  • The experimental groups are fed the high-fat diet for a period of 4 to 8 weeks.[14] To enhance the hyperlipidemic effect, 0.1% or 0.2% thiouracil can be added to the diet.[14]

  • Monitor the body weight of the animals weekly.

  • At the end of the induction period, collect blood samples after an overnight fast to measure baseline lipid profiles (total cholesterol, triglycerides, LDL-C, and HDL-C).

Protocol 2: Evaluation of 2-Hydroxy Atorvastatin Effects on Lipid Profile

This protocol details the administration of 2-hydroxy atorvastatin to hyperlipidemic rats and the subsequent analysis of its effects.

Materials:

  • Hyperlipidemic rats (from Protocol 1)

  • 2-Hydroxy atorvastatin

  • Vehicle for administration (e.g., 1% Sodium Carboxymethyl Cellulose in normal saline)[6]

  • Oral gavage needles

  • Blood collection supplies

  • Lipid profile analysis kits

Procedure:

  • Following the induction of hyperlipidemia, divide the experimental animals into a vehicle control group and groups receiving different doses of 2-hydroxy atorvastatin.

  • Administer 2-hydroxy atorvastatin or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks). Dosages can be extrapolated from atorvastatin studies, which typically range from 10 mg/kg to 40 mg/kg in rats.[6]

  • Continue feeding the respective diets (standard or high-fat) throughout the treatment period.

  • At the end of the treatment period, collect blood samples after an overnight fast.

  • Separate plasma or serum and store at -80°C until analysis.

  • Analyze the samples for total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available assay kits.

  • Compare the lipid profiles of the treated groups with the vehicle control and normal diet groups.

Protocol 3: Assessment of Endothelial Function

This protocol outlines the evaluation of endothelial function in isolated aortic rings.

Materials:

  • Treated and control animals

  • Krebs-Henseleit buffer

  • Phenylephrine

  • Acetylcholine

  • Sodium nitroprusside

  • Wire myograph system

Procedure:

  • Euthanize the animal and carefully excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mount the aortic rings in a wire myograph containing Krebs-Henseleit buffer, aerated with 95% O2 and 5% CO2 at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Pre-contract the aortic rings with phenylephrine.

  • Once a stable contraction is achieved, assess endothelium-dependent vasodilation by adding cumulative concentrations of acetylcholine.

  • Assess endothelium-independent vasodilation by adding sodium nitroprusside.

  • Record and analyze the relaxation responses to determine the effect of 2-hydroxy atorvastatin on endothelial function.[10]

Visualization of Pathways and Workflows

Signaling Pathways

Atorvastatin and its metabolites are known to have pleiotropic effects beyond lipid-lowering, including modulation of inflammatory and endothelial signaling pathways.

G Potential Signaling Pathways Modulated by 2-Hydroxy Atorvastatin cluster_0 Endothelial Function cluster_1 Inflammatory Response cluster_2 Cholesterol Synthesis atorvastatin 2-Hydroxy Atorvastatin eNOS eNOS Activation atorvastatin->eNOS Upregulates NO Nitric Oxide (NO) Bioavailability eNOS->NO Increases vasodilation Improved Vasodilation NO->vasodilation atorvastatin2 2-Hydroxy Atorvastatin NFkB NF-κB Signaling atorvastatin2->NFkB Inhibits pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->pro_inflammatory Reduces Expression adhesion_molecules Adhesion Molecules (VCAM-1, ICAM-1) NFkB->adhesion_molecules Reduces Expression atorvastatin3 2-Hydroxy Atorvastatin HMG_CoA HMG-CoA Reductase atorvastatin3->HMG_CoA Inhibits cholesterol Cholesterol Synthesis

Caption: Potential signaling pathways influenced by 2-hydroxy atorvastatin.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of 2-hydroxy atorvastatin.

G Experimental Workflow for In Vivo Studies start Animal Acclimatization (e.g., Wistar Rats) diet Dietary Intervention (High-Fat Diet vs. Control Diet) start->diet induction Induction of Hyperlipidemia (4-8 weeks) diet->induction baseline Baseline Blood Sampling (Lipid Profile) induction->baseline treatment Treatment Administration (Vehicle vs. 2-Hydroxy Atorvastatin) baseline->treatment monitoring Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint blood_collection Final Blood Collection endpoint->blood_collection tissue_harvesting Tissue Harvesting (Aorta, Liver) endpoint->tissue_harvesting biochemical Biochemical Analysis (Lipid Profile) blood_collection->biochemical functional Functional Assays (Endothelial Function) tissue_harvesting->functional molecular Molecular Analysis (Gene/Protein Expression) tissue_harvesting->molecular

Caption: A generalized experimental workflow for in vivo studies.

References

Application Note: Preparation and Characterization of 2-Hydroxy Atorvastatin Calcium Salt Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy atorvastatin (B1662188) (ortho-hydroxy atorvastatin) is a primary active metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. The metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Both atorvastatin and its hydroxylated metabolites contribute to the therapeutic effect of lowering LDL-cholesterol and triglycerides.[1][2] Therefore, a highly pure and well-characterized 2-Hydroxy Atorvastatin Calcium Salt reference standard is essential for a variety of applications, including pharmacokinetic (PK) studies, bioequivalence testing, drug metabolism research, and as a quantitative standard in the analysis of clinical and preclinical samples.[1][3] This document provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of this critical reference material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 1: Physicochemical Data of this compound

Property Value Reference(s)
Chemical Name (βR,δR)-2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic acid, calcium salt (2:1) [4]
Synonyms o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin [5]
CAS Number 265989-46-6 [4]
Molecular Formula C₃₃H₃₄FN₂O₆ • ½Ca [4]
Molecular Weight 593.7 g/mol (for the ½ Ca salt) [4]
Appearance White to off-white solid [6]

| Solubility | Soluble in DMSO and Methanol (B129727) |[7] |

Overall Workflow for Reference Standard Preparation

The preparation of a certified reference standard is a multi-stage process that begins with chemical synthesis and ends with comprehensive characterization and documentation.

cluster_0 Preparation Workflow A Chemical Synthesis B Crude Purification A->B Work-up C Preparative HPLC B->C High Purity D Characterization C->D Identity, Purity, Potency E Certification & Documentation D->E CoA Generation

Caption: Overall workflow for reference standard preparation.

Experimental Protocols

Protocol 1: Chemical Synthesis

The synthesis of 2-hydroxy atorvastatin can be adapted from the established Paal-Knorr pyrrole (B145914) synthesis, a convergent strategy used for atorvastatin manufacturing.[8][9][10] This involves the condensation of a 1,4-diketone intermediate with a chiral amino side-chain. For 2-hydroxy atorvastatin, the key difference lies in the starting materials for the diketone, which must incorporate a protected hydroxyl group on one of the phenyl rings.

cluster_1 Synthesis Workflow S1 Step 1: 1,4-Diketone Synthesis (Stetter Reaction) I1 Protected 1,4-Diketone S1->I1 S2 Step 2: Pyrrole Formation (Paal-Knorr Condensation) I2 Protected Pyrrole Intermediate S2->I2 S3 Step 3: Deprotection of Diol (Acid Hydrolysis) I3 Deprotected Diol Ester S3->I3 S4 Step 4: Saponification (Ester Hydrolysis) I4 2-Hydroxy Atorvastatin Sodium Salt S4->I4 S5 Step 5: Calcium Salt Formation I5 Final Product (Crude) S5->I5 I1->S2 I2->S3 I3->S4 I4->S5

Caption: A plausible synthetic pathway for 2-hydroxy atorvastatin.

Methodology:

  • Step 1: 1,4-Diketone Synthesis:

    • Synthesize the requisite 1,4-diketone via a Stetter reaction, using starting materials that incorporate a protected 2-hydroxyphenyl group (e.g., 2-(benzyloxy)benzaldehyde) in place of benzaldehyde.[10][11]

  • Step 2: Paal-Knorr Pyrrole Synthesis:

    • Condense the synthesized 1,4-diketone with the chiral amino side-chain ester, (3R,5R)-tert-butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.

    • Use pivalic acid as a catalyst in a solvent system like heptane/toluene or THF/heptane, with azeotropic removal of water.[8][11][12]

  • Step 3: Acetonide and Hydroxyl Deprotection:

    • Treat the resulting protected pyrrole intermediate with an acid (e.g., 1N HCl in methanol) to hydrolyze the acetonide protecting group, revealing the diol.[13][14]

    • If a benzyl (B1604629) ether was used to protect the phenol, this can be removed via catalytic hydrogenolysis (Pd/C, H₂).[10]

  • Step 4: Saponification to Form Sodium Salt:

    • Hydrolyze the tert-butyl ester using sodium hydroxide (B78521) in a mixture of methanol and water to yield the sodium salt of 2-hydroxy atorvastatin.[11][15]

  • Step 5: Conversion to Calcium Salt:

    • Dissolve the sodium salt in a water/methanol mixture.

    • Add an aqueous solution of calcium chloride (CaCl₂) or calcium acetate (B1210297) dropwise with stirring to precipitate the less soluble calcium salt.[11][16]

    • Isolate the crude this compound by filtration, wash with water, and dry under vacuum at 40-50°C.[14][15]

Protocol 2: Purification by Preparative HPLC

To achieve the high purity required for a reference standard (>98%), the crude product must be purified, typically using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or a mixture of acetonitrile (B52724) and water.

  • Chromatographic Conditions:

    • Column: A high-capacity preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., water with 0.1% formic or trifluoroacetic acid) and Mobile Phase B (e.g., acetonitrile or methanol with 0.1% acid).[17]

    • Flow Rate: Adjust based on column dimensions (e.g., 15-25 mL/min).

    • Detection: UV detection at a wavelength of approximately 245 nm.[17]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification Work-up:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Characterization and Quality Control

The identity, purity, and potency of the final product must be rigorously confirmed using multiple analytical techniques.[4][18]

cluster_2 Characterization Workflow QC Purified Reference Standard ID Identity Confirmation QC->ID Purity Purity & Potency Assay QC->Purity Struct Structural Elucidation QC->Struct MS LC-MS/MS ID->MS HPLC HPLC-UV Purity->HPLC NMR 1H & 13C NMR Struct->NMR Misc IR, TGA Struct->Misc

Caption: Analytical workflow for reference standard qualification.

Protocol 3: Purity Determination by HPLC-UV

A validated, stability-indicating HPLC method is used to determine the purity of the reference standard and to quantify any related impurities.[17][19]

Table 2: Example HPLC-UV Method Parameters for Purity Analysis

Parameter Condition Reference(s)
Column Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) or equivalent C18 [17]
Mobile Phase A Water : Trifluoroacetic Acid (100:0.10, v/v) [17]
Mobile Phase B Acetonitrile : Trifluoroacetic Acid (100:0.10, v/v) [17]
Gradient Example: 40% B to 90% B over 20 min [17]
Flow Rate 1.0 mL/min [17]
Column Temp. 40 °C [17]
Detection UV at 245 nm [17]
Injection Vol. 10 µL [17]

| Diluent | Acetonitrile/Water (1:1, v/v) |[17] |

Protocol 4: Identity Confirmation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly specific confirmation of the compound's identity through its retention time and mass-to-charge ratio (m/z) and fragmentation pattern.[3][5]

Table 3: Example LC-MS/MS Method Parameters for Identity Confirmation

Parameter Condition Reference(s)
LC Column Genesis C18 (50 x 2.1 mm, 4 µm) or equivalent [2]
Mobile Phase Acetonitrile : 0.1% Acetic Acid (60:40, v/v), isocratic [2]
Flow Rate 0.2 mL/min [2]
Ionization Mode Electrospray Ionization, Positive (ESI+) [5]
Analysis Mode Multiple Reaction Monitoring (MRM) [5]
Precursor Ion (m/z) 575.3 [M+H]⁺ (for free acid form) [2]

| Product Ion (m/z) | To be determined (characteristic fragments) |[2] |

Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for the unambiguous structural confirmation of the molecule.[4]

  • ¹H NMR: Confirms the presence of all protons and their chemical environments.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.[20][21]

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and finalize the structural assignment.

A comprehensive data package including ¹H NMR, Mass Spectrometry, and HPLC is typically provided with a reference standard.[4]

Stability and Storage

Storage Conditions: For long-term stability, the this compound reference standard should be stored at -20°C, protected from moisture and light.[7] Vials should be tightly sealed. For short-term use, storage at 2-8°C is acceptable.[22]

Stability Assessment: The stability of the reference standard should be monitored periodically. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) are crucial to identify potential degradation products and establish the stability-indicating nature of the analytical methods used for purity assessment.[17] Atorvastatin and its analogs are known to be sensitive to acidic conditions, which can cause lactonization of the dihydroxyheptanoic acid side chain.[17]

Conclusion

The preparation of a high-quality this compound reference standard is a rigorous process requiring careful synthesis, multi-step purification, and comprehensive analytical characterization. The protocols and data presented in this application note provide a framework for producing and validating this essential material for use in pharmaceutical research and development. Adherence to these methodologies ensures the accuracy and reliability of analytical data generated using this standard.

References

Application Note: Preparation of 2-Hydroxy Atorvastatin Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy atorvastatin (B1662188) is an active metabolite of atorvastatin, a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Formed in the body via the cytochrome P450 isoform CYP3A4, this metabolite is crucial for research into atorvastatin's mechanism of action, pharmacokinetics, and potential off-target effects.[3] Proper preparation of a stable, concentrated stock solution is the first critical step for accurate and reproducible results in various in vitro and in vivo experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of 2-Hydroxy atorvastatin calcium salt stock solutions.

Physicochemical Properties and Solubility

This compound is typically supplied as a white to off-white solid.[1] Its solubility is a key factor in preparing stock solutions. While it is insoluble in aqueous solutions at pH 4 and below, it is freely soluble in methanol (B129727) and soluble in Dimethyl sulfoxide (B87167) (DMSO).[3][4] For research purposes, DMSO is the most common solvent for creating high-concentration stock solutions.[1][2][3] Achieving higher concentrations in DMSO may require sonication or slight adjustments to pH.[1]

Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference(s)
Synonyms o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin[3]
CAS Number 265989-46-6[1][2][3]
Molecular Formula C₃₃H₃₅FN₂O₆ • ½Ca[1][3]
Molecular Weight 594.69 g/mol [1]
Appearance White to off-white solid[1]
Solubility (DMSO) 10 - 12.5 mg/mL (approx. 16.8 - 21.0 mM)[1][2]
Solubility (Methanol) Soluble[3]
Storage (Solid) 4°C (short-term); -20°C (long-term, ≥ 4 years)[1][3]
Storage (In Solvent) -20°C for 1 month; -80°C for 6 months[1][2]

Experimental Protocol: Preparation of 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

1. Materials and Equipment

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes or cryovials for aliquots

  • Vortex mixer

  • Sonicator bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Safety Precautions

  • Handle the solid powder and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid contact with skin and eyes.[5]

  • Consult the Safety Data Sheet (SDS) for the specific compound and solvent before handling.[5][6]

3. Workflow Diagram

G cluster_prep Preparation cluster_storage Finalization weigh 1. Weigh Compound add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot Solution dissolve->aliquot store 5. Store at -20°C/-80°C aliquot->store end Ready for Use store->end start Start start->weigh

Caption: Workflow for preparing 2-Hydroxy atorvastatin stock solution.

4. Step-by-Step Procedure

a. Calculation:

  • Determine the desired concentration (e.g., 10 mM) and final volume (e.g., 1 mL).

  • Use the molecular weight (594.69 g/mol ) to calculate the required mass.

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 594.69 g/mol = 0.5947 mg

    • For practical purposes, it is easier to weigh a larger mass, such as 5.95 mg, and dissolve it in 1 mL of DMSO to achieve a 10 mM solution.

b. Preparation:

  • Before opening, allow the vial of 2-Hydroxy atorvastatin to equilibrate to room temperature to prevent condensation.

  • Accurately weigh the calculated amount of the compound (e.g., 5.95 mg) and place it in a sterile tube.

  • Add the calculated volume of DMSO (e.g., 1 mL) to the tube.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not dissolve completely, place the tube in a sonicator bath for 5-10 minutes.[1] Gentle warming can also be used, but avoid excessive heat.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

c. Aliquoting and Storage:

  • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[1]

  • Clearly label each aliquot with the compound name, concentration, date, and solvent.

  • Store the aliquots protected from light.[1] For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[1][2]

5. Notes on Stability and Usage

  • Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1][2]

  • When ready to use, thaw an aliquot at room temperature and briefly vortex before making further dilutions into aqueous buffers or cell culture media.

  • For in vivo experiments requiring different solvent systems, a DMSO stock can be used as a starting point for further dilution into vehicles such as a mix of PEG300, Tween-80, and saline, or corn oil.[1][7] It is recommended to prepare these final working solutions fresh on the day of use.[1]

References

Application Notes and Protocols: 2-Hydroxy Atorvastatin Calcium Salt Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy atorvastatin (B1662188) is a primary active metabolite of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular events. In preclinical research, studying the individual effects of metabolites is crucial for understanding the overall pharmacological and toxicological profile of a parent drug. This document provides detailed application notes and protocols for the formulation of 2-hydroxy atorvastatin calcium salt for in vivo animal studies, focusing on oral gavage administration in rodent models. It also outlines relevant experimental procedures and presents key data for consideration.

Physicochemical Properties and Solubility

This compound is a white to off-white powder. Its solubility is a critical factor in developing a suitable formulation for animal studies, as it is poorly soluble in aqueous solutions.

Table 1: Solubility of this compound in Various Vehicles

Vehicle/Solvent SystemSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)12.5 mg/mLHygroscopic; use freshly opened DMSO. Ultrasonic agitation and pH adjustment to 3 with HCl may be required.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.27 mg/mLA multi-component vehicle suitable for oral and potentially parenteral administration.
10% DMSO, 90% Corn Oil≥ 1.25 mg/mLA lipid-based formulation suitable for oral gavage. May be appropriate for long-term studies.

Experimental Protocols

Formulation Preparation for Oral Gavage

The following protocols describe the preparation of two common vehicle systems for the oral administration of this compound to rodents.

Protocol 1: Aqueous-Based Vehicle

This formulation is suitable for achieving a clear solution and is commonly used for short-term studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add DMSO to the tube to create a stock solution (e.g., 22.7 mg/mL). Vortex until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary.[1][2]

  • In a separate sterile conical tube, add the required volume of the DMSO stock solution.

  • Sequentially add PEG300, Tween-80, and finally saline, vortexing thoroughly after each addition to ensure a homogenous mixture.[1][2] The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Visually inspect the final formulation for clarity and absence of precipitation.

Protocol 2: Oil-Based Vehicle

This formulation is an alternative for oral administration, particularly when a lipid-based vehicle is desired.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Corn oil

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL) as described in Protocol 1.[1][2]

  • In a sterile conical tube, add the required volume of the DMSO stock solution.

  • Add the corn oil to the tube to achieve the final desired concentration. The final composition will be 10% DMSO and 90% corn oil.

  • Vortex the mixture thoroughly to ensure a uniform suspension.[1][2]

Animal Dosing and Sample Collection

Protocol 3: Oral Gavage Administration and Plasma Collection in Rats

Materials:

  • Prepared formulation of this compound

  • Appropriate animal model (e.g., Sprague-Dawley or Wistar rats)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., containing EDTA or heparin)

  • Centrifuge

Procedure:

  • Fast the animals overnight prior to dosing, with free access to water.

  • Calculate the appropriate dose volume based on the animal's body weight and the concentration of the formulation.

  • Administer the formulation via oral gavage using a suitable gavage needle.

  • At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection).

  • Immediately place the blood samples into anticoagulant-containing tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Harvest the plasma and store it at -80°C until analysis.

Bioanalytical Method for Quantification in Plasma

Protocol 4: LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of 2-hydroxy atorvastatin in plasma samples.

General Steps:

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.

  • Chromatographic Separation: Utilize a C18 reverse-phase HPLC column with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid) to separate 2-hydroxy atorvastatin from other plasma components.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

Data Presentation

Table 2: Pharmacokinetic Parameters of Atorvastatin in Rats (Oral Administration)

ParameterValueAnimal ModelDoseReference
Cmax (ng/mL)135.32 ± 0.46Wistar rats10 mg/kg[3]
Tmax (h)3Wistar rats10 mg/kg[3]
AUC (ng·h/mL)Varies by studySprague-Dawley rats10 mg/kg[4]

Note: Following oral administration of atorvastatin to rats, significant plasma levels of its hydroxylated metabolites are observed.[4]

Visualization of Pathways and Workflows

Atorvastatin Metabolism and Downstream Signaling

The following diagram illustrates the metabolic conversion of atorvastatin to 2-hydroxy atorvastatin and its subsequent impact on the Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.

Atorvastatin_Metabolism_Signaling cluster_metabolism Hepatic Metabolism cluster_signaling Downstream Signaling Cascade Atorvastatin Atorvastatin CYP3A4 CYP3A4 Atorvastatin->CYP3A4 Metabolite 2-Hydroxy Atorvastatin CYP3A4->Metabolite PI3K PI3K Metabolite->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Atorvastatin metabolism to 2-hydroxy atorvastatin and its inhibitory effect on the PI3K/Akt/mTOR pathway.

Experimental Workflow for In Vivo Study

This diagram outlines the key steps in conducting an in vivo pharmacokinetic study of this compound in a rodent model.

Experimental_Workflow A Formulation Preparation (Aqueous or Oil-based) C Oral Gavage Administration A->C B Animal Acclimatization & Fasting B->C D Serial Blood Sampling (Defined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis G->H

References

Application Notes and Protocols for 2-Hydroxy Atorvastatin Calcium Salt in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-hydroxy atorvastatin (B1662188) calcium salt in metabolic studies. This document includes key pharmacokinetic data, detailed experimental protocols for its quantification and analysis of its biological activity, and diagrams of relevant metabolic and signaling pathways.

Introduction

2-Hydroxy atorvastatin is one of the two major active metabolites of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol levels.[1][2] Formed in the liver primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, 2-hydroxy atorvastatin is equipotent to its parent drug in inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] Consequently, it contributes significantly to the overall therapeutic effect of atorvastatin.[1] Understanding the metabolism, pharmacokinetics, and biological activity of this metabolite is crucial for comprehensive drug development and for evaluating potential drug-drug interactions.

Data Presentation

The following tables summarize key pharmacokinetic and in vitro activity data for 2-hydroxy atorvastatin.

Table 1: Pharmacokinetic Parameters of Atorvastatin and 2-Hydroxy Atorvastatin in Healthy Adults

AnalyteDose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Reference
Atorvastatin108.78-38.22 (AUC0-t)[5]
2-Hydroxy Atorvastatin105.78-47.32 (AUC0-t)[5]
Atorvastatin209.520.98-[6]
2-Hydroxy Atorvastatin20--59.3 (AUC0-∞, calculated from ratio)[6]
Atorvastatin4020 - 30--[7]
2-Hydroxy Atorvastatin40---
Atorvastatin8040 - 70--[7]
2-Hydroxy Atorvastatin80---

Note: Pharmacokinetic parameters can vary significantly based on the study population, analytical methods, and fed/fasting state.

Table 2: In Vitro Activity of Atorvastatin and its Metabolites

CompoundTargetAssayIC50 (nM)Reference
AtorvastatinHMG-CoA ReductaseEnzyme Inhibition3 - 20[8]
2-Hydroxy AtorvastatinHMG-CoA ReductaseEnzyme InhibitionSimilar to Atorvastatin[8]

Experimental Protocols

Protocol 1: Quantification of 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS

This protocol provides a general method for the sensitive and specific quantification of 2-hydroxy atorvastatin in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen human plasma samples to room temperature.

  • To 500 µL of plasma, add an appropriate internal standard (e.g., rosuvastatin).[9]

  • Dilute the plasma with 500 µL of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.6).[9]

  • Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by the ammonium acetate buffer.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with the buffer to remove interferences.

  • Elute 2-hydroxy atorvastatin and the internal standard with an appropriate organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., ZORBAX Eclipse C18, 4.6 x 100 mm, 3.5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water.[9]

    • Flow Rate: 400 µL/min.[9]

    • Injection Volume: 15 µL.[11]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Detection Mode: Selected Reaction Monitoring (SRM).[9]

    • SRM Transition for 2-Hydroxy Atorvastatin: m/z 575.20 → 440.18.[9]

    • Optimize other MS parameters such as collision energy and ion spray voltage for maximum sensitivity.[10][11]

3. Data Analysis

  • Construct a calibration curve using known concentrations of 2-hydroxy atorvastatin calcium salt.

  • Determine the concentration of 2-hydroxy atorvastatin in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 2: In Vitro HMG-CoA Reductase Inhibition Assay

This colorimetric assay measures the inhibition of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.[12]

1. Reagent Preparation

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.[13]

  • HMG-CoA Reductase: Recombinant human HMG-CoA reductase.

  • Substrate: HMG-CoA solution.

  • Cofactor: NADPH solution.

  • Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.[14]

2. Assay Procedure

  • In a 96-well plate, add the assay buffer.

  • Add the desired concentration of this compound or a positive control inhibitor (e.g., atorvastatin). For control wells, add the solvent vehicle.

  • Add the HMG-CoA reductase enzyme to all wells except the blank.

  • Add the NADPH solution to all wells.

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Immediately measure the absorbance at 340 nm at 37°C and continue to record the absorbance every minute for a set period (e.g., 10-20 minutes).

3. Data Analysis

  • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Protocol 3: Assessment of Pregnane (B1235032) X Receptor (PXR) Activation

This protocol describes a cell-based reporter gene assay to determine if 2-hydroxy atorvastatin can activate the nuclear receptor PXR.

1. Cell Culture and Transfection

  • Culture a suitable human cell line (e.g., LS180 or HepG2) in appropriate growth medium.[15]

  • Co-transfect the cells with a PXR expression plasmid and a reporter plasmid containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase).[15][16] A transfection reagent like FuGENE® HD can be used.[15]

2. Compound Treatment

  • After transfection, treat the cells with various concentrations of this compound, a known PXR agonist (e.g., rifampicin) as a positive control, and a vehicle control (e.g., DMSO).[15][16]

  • Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.[15][16]

3. Reporter Gene Assay

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer and a suitable substrate.

  • Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell viability.

4. Data Analysis

  • Calculate the fold induction of reporter gene activity for each treatment condition relative to the vehicle control.

  • Plot the fold induction against the concentration of 2-hydroxy atorvastatin to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

Atorvastatin_Metabolism Atorvastatin Atorvastatin CYP3A4 CYP3A4 Atorvastatin->CYP3A4 Metabolism HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibition Metabolite_2OH 2-Hydroxy Atorvastatin (Active) Metabolite_2OH->HMG_CoA_Reductase Inhibition Metabolite_4OH 4-Hydroxy Atorvastatin (Active) CYP3A4->Metabolite_2OH CYP3A4->Metabolite_4OH Cholesterol_Biosynthesis Cholesterol Biosynthesis HMG_CoA_Reductase->Cholesterol_Biosynthesis Catalysis

Caption: Metabolic pathway of atorvastatin to its active hydroxy metabolites.

PXR_Activation_Pathway Metabolite_2OH 2-Hydroxy Atorvastatin PXR PXR (Pregnane X Receptor) Metabolite_2OH->PXR Activation PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex DNA DNA (XRE) PXR_RXR_Complex->DNA Binding to Xenobiotic Response Element Transcription Target Gene Transcription (e.g., CYP3A4) DNA->Transcription Initiation

Caption: PXR activation by 2-hydroxy atorvastatin leading to gene transcription.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample SPE Solid-Phase Extraction Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for the quantification of 2-hydroxy atorvastatin in plasma.

References

Application Notes and Protocols: 2-Hydroxy Atorvastatin Calcium Salt in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy atorvastatin (B1662188), the principal active metabolite of the widely prescribed cholesterol-lowering drug atorvastatin, is emerging as a promising agent in the field of neuroprotection. Unlike its parent compound, 2-hydroxy atorvastatin exhibits unique neuroprotective properties, particularly in the context of ischemic injury. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of 2-hydroxy atorvastatin calcium salt, with a focus on its role in protecting cortical neurons from oxygen-glucose deprivation (OGD), an in vitro model of ischemia.

The primary mechanism of action for the neuroprotective effect of 2-hydroxy atorvastatin post-OGD is the selective rescue of GABAergic neurons through the phosphorylation of the cAMP response element-binding protein (pCREB)[1][2][3]. This is in contrast to atorvastatin itself, which does not show the same protective effect when administered after the ischemic insult[1][3]. These findings highlight the therapeutic potential of 2-hydroxy atorvastatin as a post-stroke intervention.

Data Presentation

The following tables summarize the key findings and experimental parameters for the neuroprotective effects of this compound.

Table 1: Neuroprotective Efficacy of this compound

Experimental ModelCell TypeTreatment ConcentrationOutcome MeasureResultReference
Oxygen-Glucose Deprivation (OGD)Primary Rat Cortical Neurons600 nMNeuronal ViabilityIncreased survival of GABAergic neurons[1][2][3]
Oxygen-Glucose Deprivation (OGD)Primary Rat Cortical Neurons600 nMpCREB LevelsIncreased phosphorylation of CREB in large GABAergic neurons[1][2]

Table 2: Signaling Pathway Modulation by this compound

Target PathwayKey MoleculesEffectCell TypeExperimental ConditionReference
CREB SignalingpCREBUpregulationGABAergic Cortical NeuronsPost-Oxygen-Glucose Deprivation[1][2][3]

Signaling Pathway

The neuroprotective effect of 2-hydroxy atorvastatin following an ischemic insult is mediated by the activation of the CREB signaling pathway, specifically in GABAergic neurons.

G cluster_0 Post-Ischemic Environment (OGD) cluster_1 Therapeutic Intervention cluster_2 Cellular Response in GABAergic Neuron OGD Oxygen-Glucose Deprivation o_ATV 2-Hydroxy Atorvastatin (600 nM) pCREB pCREB (Phosphorylated CREB) o_ATV->pCREB Activation Neuroprotection Neuronal Survival and Rescue pCREB->Neuroprotection

Figure 1: 2-Hydroxy Atorvastatin Signaling Pathway. This diagram illustrates the proposed mechanism where post-OGD administration of 2-hydroxy atorvastatin leads to the phosphorylation of CREB, promoting neuroprotection in GABAergic neurons.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

Protocol 1: Primary Rat Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rats.

Materials:

  • Pregnant E18 Sprague-Dawley rat

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • DNase I

  • Poly-D-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL) overnight at 37°C, followed by three washes with sterile water. Then, coat with laminin (5 µg/mL) for at least 2 hours at 37°C.

  • Euthanize a pregnant E18 rat according to institutional guidelines.

  • Dissect the embryonic cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Stop the trypsinization by adding DMEM with 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette in the presence of DNase I (100 U/mL) to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Plate the neurons onto the pre-coated culture dishes at a density of 1.5 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Change half of the medium every 2-3 days. Neurons are typically ready for experiments after 7-10 days in vitro (DIV).

Protocol 2: Oxygen-Glucose Deprivation (OGD) and Treatment

This protocol details the in vitro ischemia model and subsequent treatment with 2-hydroxy atorvastatin.

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • Glucose-free DMEM

  • Hypoxia chamber (95% N2, 5% CO2)

  • This compound stock solution (in DMSO)

  • Normal culture medium

Procedure:

  • Prepare a stock solution of this compound in sterile DMSO.

  • On the day of the experiment, wash the neuron cultures twice with glucose-free DMEM.

  • Place the cultures in the hypoxia chamber with fresh glucose-free DMEM.

  • Incubate at 37°C for 60-90 minutes.

  • After the OGD period, remove the cultures from the hypoxia chamber and replace the glucose-free medium with their original conditioned medium or fresh normal culture medium. This marks the beginning of reoxygenation.

  • Immediately after the start of reoxygenation, add this compound to the desired final concentration (e.g., 600 nM). Include a vehicle control (DMSO) group.

  • Return the cultures to the standard incubator (37°C, 5% CO2) for 24 hours.

G Start Start Culture Primary Cortical Neuron Culture (DIV 7-10) Start->Culture Wash Wash with Glucose-Free DMEM Culture->Wash OGD Oxygen-Glucose Deprivation (60-90 min) Wash->OGD Reoxygenation Reoxygenation (Return to normal medium) OGD->Reoxygenation Treatment Add 2-Hydroxy Atorvastatin (600 nM) or Vehicle Reoxygenation->Treatment Incubate Incubate (24 hours) Treatment->Incubate Endpoint Endpoint Assays (Viability, Immunocytochemistry) Incubate->Endpoint

Figure 2: OGD Experimental Workflow. This flowchart outlines the key steps for inducing oxygen-glucose deprivation in primary cortical neurons and the subsequent treatment with 2-hydroxy atorvastatin.
Protocol 3: Assessment of Neuronal Viability (LDH Assay)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Treated neuron cultures in a 96-well plate

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • After the 24-hour incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • To determine the maximum LDH release, lyse a set of control wells with the provided lysis buffer for 45 minutes before collecting the supernatant.

  • Calculate the percentage of cytotoxicity as: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100. Neuronal viability is inversely proportional to cytotoxicity.

Protocol 4: Immunocytochemistry for pCREB and GABAergic Neurons

This protocol describes the staining of neurons to visualize the colocalization of phosphorylated CREB and a marker for GABAergic neurons.

Materials:

  • Treated neuron cultures on coverslips

  • 4% Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • 0.3% Triton X-100 in PBS (Permeabilization buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibodies:

    • Rabbit anti-pCREB (Ser133)

    • Mouse anti-GAD67 (Glutamic Acid Decarboxylase)

  • Secondary antibodies:

    • Alexa Fluor 488 goat anti-rabbit IgG

    • Alexa Fluor 594 goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope. Analyze the colocalization of pCREB and GAD67 signals.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the neuroprotective effects of this compound. The key finding that this metabolite, and not its parent compound, can rescue GABAergic neurons from ischemic damage when administered post-insult, opens new avenues for stroke therapy research. The detailed methodologies will enable researchers to further explore the signaling pathways involved and to evaluate the full therapeutic potential of this promising neuroprotective agent.

References

Application Notes: 2-Hydroxy Atorvastatin in Lipid Peroxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy atorvastatin (B1662188) (ortho-hydroxy atorvastatin) is a primary, biologically active metabolite of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used for managing hypercholesterolemia.[1][2][3][4] Unlike its parent compound, which primarily acts by inhibiting cholesterol synthesis, 2-hydroxy atorvastatin exhibits potent antioxidant properties independent of HMG-CoA reductase inhibition.[5][6] These properties make it a subject of significant interest in research focused on oxidative stress and its role in cardiovascular diseases like atherosclerosis.[5] This document provides detailed application notes and protocols for utilizing 2-hydroxy atorvastatin in lipid peroxidation assays, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action in Inhibiting Lipid Peroxidation

The antioxidant activity of 2-hydroxy atorvastatin is attributed to its unique chemical structure. The addition of a hydroxyl group to the phenyl ring allows it to act as a potent free radical scavenger.[7] The proposed mechanism involves electron donation and proton stabilization by its phenoxy group, which effectively neutralizes reactive oxygen species (ROS) that initiate and propagate lipid peroxidation.[5] This direct antioxidant action protects various lipoproteins, including low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and lipoprotein(a) [Lp(a)], from oxidative modification—a key event in the development of atherosclerosis.[6][7] Notably, this effect is significantly more pronounced compared to the parent atorvastatin molecule and other statins like pravastatin, simvastatin, or rosuvastatin.[5][7]

cluster_prep Sample Preparation cluster_assay TBARS Reaction cluster_analysis Data Acquisition & Analysis p1 Treat Cells (e.g., Oxidant +/- 2-OH Atorvastatin) p2 Harvest & Lyse Cells (add BHT) p1->p2 p3 Centrifuge & Collect Supernatant (Lysate) p2->p3 a1 Add TCA to Lysate to Precipitate Protein p3->a1 a2 Centrifuge & Collect Supernatant a1->a2 a3 Add TBA Reagent a2->a3 a4 Incubate at 95-100°C for 60 min a3->a4 a5 Cool on Ice a4->a5 d1 Read Absorbance at 532 nm a5->d1 d2 Generate MDA Standard Curve d1->d2 d3 Calculate MDA Concentration & Normalize to Protein d2->d3 Atorvastatin Atorvastatin NADPH_Oxidase NAD(P)H Oxidase (e.g., nox1, p22phox) Atorvastatin->NADPH_Oxidase Inhibits Expression Nrf2 Nrf2 Activation Atorvastatin->Nrf2 Activates ROS Cellular ROS Production NADPH_Oxidase->ROS Antioxidant_Enzymes Antioxidant Enzymes (Catalase, HO-1, SOD) Oxidative_Stress Reduced Oxidative Stress Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 2-hydroxy atorvastatin (B1662188) calcium salt.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxy atorvastatin calcium salt and why is its solubility important?

A1: this compound is an active metabolite of the widely used cholesterol-lowering drug, atorvastatin.[1][2][3] It is formed in the body by the action of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Like its parent compound, it is an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[2][3] The aqueous solubility of this compound is a critical factor for its use in in vitro and in vivo studies, as it directly impacts its bioavailability and the reliability of experimental results. Poor solubility can lead to inaccurate assay results and challenges in formulation development.

Q2: What are the known solvents for this compound?

A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1] For in vivo studies, it can be formulated in mixtures containing DMSO, PEG300, Tween-80, and saline or corn oil.[4][5]

Q3: How does pH affect the solubility of atorvastatin and its metabolites?

Solubility Data

The following tables summarize the available solubility data for this compound and its parent compound, atorvastatin calcium, for reference.

Table 1: Solubility of this compound

Solvent/FormulationConcentrationObservations
DMSO~12.5 mg/mL (~21.02 mM)[4][9]Ultrasonic agitation and pH adjustment to 3 with HCl may be required.[4]
MethanolSoluble[1]Quantitative data not specified.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.27 mg/mL (3.82 mM)Clear solution; saturation unknown.[4][5]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.10 mM)Clear solution; saturation unknown.[4][5]

Table 2: Solubility of Atorvastatin Calcium (Parent Compound) for Reference

SolventApproximate Solubility (mg/mL)
MethanolFreely soluble[6][7]
Dimethyl Formamide (DMF)25[10]
DMSO15[10]
Ethanol0.5 (sparingly soluble)[10]
AcetonitrileSlightly soluble[6]
WaterVery slightly soluble[6][7]
Phosphate (B84403) Buffer (pH 7.4)Slightly soluble[6][11]
Aqueous solutions (pH ≤ 4)Insoluble[6][7]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem 1: The compound is not dissolving in the chosen solvent.

  • Question: I am trying to dissolve this compound in an aqueous buffer, but it remains as a precipitate. What should I do?

  • Answer: this compound has very low solubility in neutral or acidic aqueous solutions. Consider the following steps:

    • Use an organic co-solvent: First, dissolve the compound in a minimal amount of a suitable organic solvent like DMSO.[4] Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate dispersion.

    • Adjust the pH: The solubility of the parent compound, atorvastatin, increases significantly at a pH above its pKa (around 4.5).[12] Consider adjusting the pH of your aqueous buffer to a more alkaline value (e.g., pH 7.4 or higher) to improve the solubility of the metabolite.[6]

    • Use surfactants: The inclusion of surfactants like Tween-80 can aid in the solubilization of hydrophobic compounds.[4][5]

Problem 2: The compound precipitates out of solution after initial dissolution.

  • Question: I successfully dissolved the compound in DMSO, but it crashed out when I added it to my aqueous experimental medium. How can I prevent this?

  • Answer: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are some troubleshooting tips:

    • Decrease the final concentration: The final concentration of the compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.

    • Increase the percentage of co-solvent: If your experimental system allows, increasing the final percentage of the organic co-solvent (e.g., DMSO) can help maintain solubility. However, be mindful of the potential effects of the solvent on your experiment.

    • Use a stabilizing agent: Formulations containing PEG300 and Tween-80 have been shown to maintain the solubility of this compound in aqueous-based systems.[4][5]

    • Sonication and warming: Gentle warming and sonication can sometimes help to redissolve precipitated compound and create a supersaturated solution, which may be stable for the duration of your experiment.[4]

Problem 3: I am unsure how to prepare a stock solution.

  • Question: What is the recommended procedure for preparing a stock solution of this compound?

  • Answer: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the compound, dissolving it in a minimal amount of a suitable solvent like anhydrous DMSO, and vortexing or sonicating to ensure complete dissolution.[13] It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.[13]

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: ~1187.3 g/mol ) in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

    • Sterile microcentrifuge tubes (e.g., 1.5 mL)

    • Calibrated analytical balance

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

    • Water bath sonicator (optional)

  • Procedure:

    • Calculate the required mass of the compound. For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 1187.3 g/mol * 1000 mg/g = 11.87 mg

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated mass of this compound into the tared tube.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution with 11.87 mg of compound, you would add 1 mL of DMSO.

    • Tightly cap the tube and vortex thoroughly for at least 2 minutes or until the compound is completely dissolved. A clear solution should be obtained.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C in a tightly sealed container to protect from moisture and light.[4]

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol provides a general method for determining the equilibrium (thermodynamic) solubility of this compound in a given solvent system.

  • Materials:

    • This compound powder

    • Chosen solvent system (e.g., phosphate buffer pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent system to the vial.

    • Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment.

    • Shake the vial for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[14]

    • After shaking, remove the vial and let it stand to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant.

    • To remove any remaining undissolved particles, either centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes or filter it through a syringe filter. Adsorption of the compound to the filter should be evaluated.

    • Immediately dilute the clarified supernatant with a suitable solvent to prevent precipitation.

    • Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method like HPLC-UV.

    • Calculate the solubility of the compound in the chosen solvent system, taking into account the dilution factor.

Visualizations

HMG-CoA Reductase Signaling Pathway

The following diagram illustrates the initial steps of the mevalonate (B85504) pathway, highlighting the role of HMG-CoA reductase, the target of atorvastatin and its metabolites.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Mevalonate->Downstream Further steps to Cholesterol Synthesis Statins Atorvastatin & 2-Hydroxy Atorvastatin Statins->HMG_CoA_Reductase HMG_CoA_Reductase->Mevalonate

Caption: Inhibition of HMG-CoA Reductase by Atorvastatin and its active metabolite.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in determining the thermodynamic solubility of a compound.

Solubility_Workflow Start Start: Excess Compound + Solvent Equilibration Equilibration (Shaking at constant temp.) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Dilution Dilution of Supernatant Separation->Dilution Quantification Quantification (e.g., HPLC-UV) Dilution->Quantification End End: Determine Solubility Quantification->End

Caption: Workflow for Thermodynamic Solubility Determination.

References

Technical Support Center: Enhancing the Dissolution of 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the dissolution of 2-Hydroxy Atorvastatin (B1662188) Calcium Salt.

Frequently Asked Questions (FAQs)

Q1: My 2-Hydroxy Atorvastatin Calcium Salt is showing poor dissolution in aqueous media. What are the initial steps I should take?

A1: Poor dissolution is a common challenge for sparingly soluble compounds like this compound. Initial troubleshooting should focus on understanding the material's intrinsic properties and simple formulation adjustments.

  • pH Modification: The solubility of atorvastatin, the parent compound, is highly pH-dependent, with solubility increasing at a pH above its pKa of 4.5. It is likely that this compound exhibits similar pH-dependent solubility.[1][2][3][4] Experiment with dissolution media at different pH values, particularly in the neutral to slightly alkaline range (e.g., pH 6.8 to 7.4), to assess any improvement in dissolution.

  • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug.[5] Consider micronization or milling techniques to reduce the particle size of your this compound powder. This increases the surface area available for dissolution.

  • Wetting Agents/Surfactants: Poor wettability can hinder dissolution. The addition of a small concentration of a pharmaceutically acceptable surfactant, such as Sodium Lauryl Sulphate (SLS) or Polysorbate 80 (Tween® 80), can improve the wetting of the hydrophobic drug particles and enhance dissolution.[1][6]

Q2: I am considering more advanced formulation strategies. What are some common techniques to significantly enhance the dissolution of this compound?

A2: For significant enhancements in dissolution, several advanced formulation strategies can be employed. These techniques aim to either increase the surface area, improve wettability, or modify the physical state of the drug.

  • Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[7] Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and poloxamers. The drug may exist in an amorphous form within the dispersion, which has higher energy and greater solubility than the crystalline form.

  • Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range (typically below 1000 nm).[5][6] The significant increase in surface area leads to a dramatic improvement in the dissolution rate. Nanosuspensions are typically stabilized using surfactants and polymers.

  • Complexation: The formation of inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can enhance the solubility of poorly water-soluble drugs.[8] The hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, forming a more soluble complex.

  • Co-crystallization: This involves creating a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former. Co-crystals can exhibit different physicochemical properties, including improved solubility and dissolution, compared to the API alone.[9][10]

Q3: How do I choose the right excipients for my formulation?

A3: Excipient selection is a critical step and should be based on the chosen formulation strategy and compatibility with this compound.

  • Solid Dispersions: Select hydrophilic carriers in which the drug has some degree of solubility. Common choices include PEG 4000, PEG 6000, and Poloxamer 188.[2][11]

  • Nanosuspensions: Stabilizers are crucial. A combination of a surfactant (e.g., SLS, Tween 80) and a polymeric stabilizer (e.g., HPMC, PVP) is often used to prevent particle aggregation.[6][12]

  • Complexation: The choice of cyclodextrin will depend on the size and shape of the this compound molecule and the stability of the resulting complex. Phase solubility studies are recommended to determine the most suitable cyclodextrin.[8][13]

Q4: Are there specific analytical methods recommended for dissolution testing of this compound?

A4: While specific methods for the metabolite are not widely published, established methods for atorvastatin can be adapted. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the amount of dissolved drug. A typical starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The detection wavelength for atorvastatin is often around 244-246 nm, which can be a good starting point for this compound.[11]

Troubleshooting Guides

Issue 1: Precipitation of the Drug During Dissolution Testing
Potential Cause Troubleshooting Steps
Supersaturation and Recrystallization Formulations like solid dispersions and nanosuspensions can generate a supersaturated solution, which may be unstable and lead to precipitation. Consider adding a precipitation inhibitor (e.g., a polymer like HPMC or PVP) to the dissolution medium to maintain the supersaturated state.
pH Shift If the formulation alters the microenvironmental pH, moving to a pH where the drug is less soluble can cause precipitation. Ensure the dissolution medium is adequately buffered to maintain a constant pH throughout the experiment.
Common Ion Effect If the dissolution medium contains ions that are also present in the drug salt, it can suppress dissolution.[4] Review the composition of your dissolution medium and consider alternatives if a common ion is present.
Issue 2: Inconsistent or Poor Drug Release from Solid Dispersions
Potential Cause Troubleshooting Steps
Incomplete Conversion to Amorphous Form The presence of residual crystalline drug will result in lower than expected dissolution. Characterize the solid dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.[7]
Drug-Carrier Ratio The ratio of drug to carrier can significantly impact drug release.[11] Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10) to find the optimal composition for dissolution enhancement.
Method of Preparation The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion, spray drying) can affect its properties.[11] If one method yields poor results, consider an alternative preparation technique.

Quantitative Data Summary

The following tables summarize solubility data for this compound in various solvent systems, providing a baseline for formulation development.

Table 1: Solubility in Organic Solvents

SolventConcentrationReference
DMSO~12.5 mg/mL (~21.02 mM)[14]

Table 2: Solubility in Formulation Vehicles for In Vitro / In Vivo Studies

Formulation VehicleAchieved ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.27 mg/mL[14][15]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL[14][15]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is adapted from methods used for atorvastatin and can be a starting point for this compound.

  • Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PEG 6000, Poloxamer 188) in a predetermined ratio (e.g., 1:5). Dissolve both components in a suitable solvent, such as methanol, with the aid of a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. Continue evaporation until a solid mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Sizing and Storage: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder. Store the resulting solid dispersion in a desiccator to protect it from moisture.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a general procedure for assessing the dissolution of this compound formulations.

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (Paddle Apparatus). Set the paddle speed to 75 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium. A phosphate (B84403) buffer at pH 6.8 is a common starting point for poorly soluble drugs.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis: Analyze the filtered samples using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

Dissolution_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation cluster_outcome Desired Outcome Problem Poor Dissolution of 2-Hydroxy Atorvastatin Calcium Salt SolidDispersion Solid Dispersion Problem->SolidDispersion Nanosuspension Nanosuspension Problem->Nanosuspension Complexation Complexation Problem->Complexation CoCrystals Co-Crystals Problem->CoCrystals XRPD XRPD SolidDispersion->XRPD DSC DSC SolidDispersion->DSC FTIR FTIR SolidDispersion->FTIR SEM SEM SolidDispersion->SEM Nanosuspension->XRPD Nanosuspension->DSC Nanosuspension->FTIR Nanosuspension->SEM Complexation->XRPD Complexation->DSC Complexation->FTIR Complexation->SEM CoCrystals->XRPD CoCrystals->DSC CoCrystals->FTIR CoCrystals->SEM DissolutionTest In Vitro Dissolution Testing XRPD->DissolutionTest DSC->DissolutionTest FTIR->DissolutionTest SEM->DissolutionTest Outcome Enhanced Dissolution Profile DissolutionTest->Outcome Solubility Solubility Studies Solubility->DissolutionTest

Caption: Workflow for improving the dissolution of this compound.

Solid_Dispersion_Logic cluster_input Inputs cluster_process Process cluster_output Output cluster_result Result API 2-Hydroxy Atorvastatin Calcium Salt (Crystalline) Process Solid Dispersion Preparation (e.g., Solvent Evaporation) API->Process Carrier Hydrophilic Carrier (e.g., PEG 6000) Carrier->Process Output Solid Dispersion (Amorphous API in Carrier) Process->Output Result Increased Dissolution Rate Output->Result

Caption: Logic diagram for solid dispersion to enhance dissolution.

References

Technical Support Center: 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy atorvastatin (B1662188) calcium salt. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for 2-hydroxy atorvastatin calcium salt?

For long-term stability, it is recommended to store this compound at -20°C.[1] Some suppliers also provide stability data for storage at -80°C.[2] The compound should be kept in a tightly sealed container, protected from moisture and light.[2][3]

2. What is the expected shelf life of this compound?

When stored correctly at -20°C, the compound is expected to be stable for at least four years.[1] However, it is always best to refer to the certificate of analysis provided by the supplier for specific lot stability information.

3. In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1]

4. Is this compound sensitive to light?

Yes, like its parent compound, atorvastatin, this compound is expected to be sensitive to light.[2][4] Photodegradation can occur upon exposure to UV light.[5] Therefore, it is crucial to protect the compound and its solutions from light during storage and experimentation.

5. What are the primary degradation pathways for statins like 2-hydroxy atorvastatin?

Statins are generally susceptible to hydrolysis and oxidation.[6] For atorvastatin, acidic conditions can lead to the formation of lactone and other degradation products.[4][7] Oxidative stress can also lead to the formation of various oxidation products.[2][8] Thermal degradation can occur at elevated temperatures.[9] It is reasonable to assume that 2-hydroxy atorvastatin will follow similar degradation pathways.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Analytical Results (e.g., HPLC, LC-MS)
Symptom Potential Cause Troubleshooting Steps
Variable peak areas or retention times Improper sample preparation or handling.- Ensure complete dissolution of the sample. - Use a validated and calibrated pipette for all dilutions. - Maintain consistent temperature for sample storage and analysis.[10]
Instability of the compound in the chosen solvent or mobile phase.- Prepare solutions fresh daily. - If using an aqueous mobile phase, check the pH and buffer capacity. - Protect solutions from light and heat.
Appearance of unexpected peaks Degradation of the compound.- Review storage and handling procedures. - Conduct a forced degradation study to identify potential degradation products.[2] - Ensure the purity of the starting material.
Contamination of the analytical system or solvents.- Flush the HPLC/LC-MS system thoroughly. - Use fresh, high-purity solvents and mobile phase additives. - Run a blank injection to check for system contamination.
Issue 2: Evidence of Compound Degradation
Symptom Potential Cause Troubleshooting Steps
Loss of parent compound peak area over time Hydrolysis, oxidation, or photolysis.- For hydrolytic degradation, adjust the pH of the solution to a more neutral range if the experimental conditions allow. - For oxidative degradation, consider using degassed solvents or adding an antioxidant if compatible with the experiment. - For photodegradation, work in a dark room or use amber vials and protect all solutions from light.
Formation of new peaks in the chromatogram Stress-induced degradation.- Characterize the new peaks using LC-MS or other appropriate techniques to identify the degradation products.[8][11] - Compare the degradation profile to that of the parent compound, atorvastatin, under similar stress conditions.[2][7]

Data Presentation

The following table summarizes the degradation of the parent compound, atorvastatin calcium, under various stress conditions. This data can be used as a general guideline for the expected stability of this compound.

Stress Condition Conditions Observed Degradation of Atorvastatin Calcium Major Degradation Products
Acidic Hydrolysis 0.1 N HCl, 24 h, 25°CSignificant degradation[2][7]Lactone, dehydrated lactone, and other acid-catalyzed products[2][4]
Basic Hydrolysis 1 N NaOH, 42 h, 25°CNo significant degradation observed[2]-
Oxidative Degradation 1% H₂O₂, 24 h, 25°CSignificant degradation[2]Various oxidation products[2][8]
Thermal Degradation 105°C, 10 daysSignificant degradation[2][9]Lactone and other thermal decomposition products[2][9]
Photolytic Degradation 1.2 million lux hours (visible), 200 W h/m² (UV)Significant degradation[2][5]Photo-oxygenation products[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its intrinsic stability.

1. Preparation of Stock Solution:

  • Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at room temperature (25°C ± 2°C) for a defined period (e.g., 24 hours).[2]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a defined period (e.g., 48 hours).[2]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 24 hours).[2]

  • Thermal Degradation: Place a solid sample of the compound in a temperature-controlled oven at a high temperature (e.g., 105°C) for a defined period (e.g., 10 days).[2] Also, subject the stock solution to a high temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a combination of visible and UV light in a photostability chamber for a defined period, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[2]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC or UPLC method.[2][11]

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • Identify and characterize the major degradation products using LC-MS/MS or other suitable analytical techniques.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock_solution Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 N HCl) stock_solution->acid base Basic Hydrolysis (0.1 N NaOH) stock_solution->base oxidation Oxidative Degradation (3% H2O2) stock_solution->oxidation thermal Thermal Degradation (105°C solid, 60°C solution) stock_solution->thermal photo Photolytic Degradation (ICH Q1B) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc_uplc Analyze by HPLC/UPLC dilute->hplc_uplc calc_degradation Calculate % Degradation hplc_uplc->calc_degradation identify_products Identify Degradation Products (LC-MS/MS) hplc_uplc->identify_products

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 2-Hydroxy Atorvastatin lactone Lactone Derivative parent->lactone Acidic Conditions oxidation_products Various Oxidation Products parent->oxidation_products Oxidizing Agents (e.g., H2O2) photo_products Photo-oxygenation Products parent->photo_products UV/Visible Light dehydrated_lactone Dehydrated Lactone lactone->dehydrated_lactone Further Degradation

Caption: Inferred degradation pathways for 2-hydroxy atorvastatin.

troubleshooting_tree start Inconsistent Analytical Results check_prep Review Sample Preparation - Accurate weighing? - Complete dissolution? - Correct dilutions? start->check_prep check_handling Review Sample Handling - Protected from light? - Correct temperature? - Freshly prepared? check_prep->check_handling Yes resolve_prep Re-prepare samples carefully check_prep->resolve_prep No check_system Check Analytical System - System suitability passed? - Fresh mobile phase? - No contamination (blank)? check_handling->check_system Yes resolve_handling Improve handling procedures check_handling->resolve_handling No resolve_system Troubleshoot instrument/method check_system->resolve_system No further_investigation Potential compound degradation. Perform forced degradation study. check_system->further_investigation Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Forced Degradation Studies of 2-Hydroxy Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Hydroxy atorvastatin (B1662188).

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of statins like 2-Hydroxy atorvastatin?

Forced degradation studies for statins, including what can be extrapolated for 2-Hydroxy atorvastatin, typically involve subjecting the drug substance to a variety of stress conditions to predict its degradation pathways and establish the stability-indicating nature of analytical methods.[1][2] The minimum recommended stress factors include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N to 1 N HCl).

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 N to 1 N NaOH).

  • Oxidation: Treatment with an oxidizing agent (e.g., 1% to 30% H₂O₂).

  • Thermal Degradation: Exposure to dry heat (e.g., 105°C).

  • Photolytic Degradation: Exposure to UV and visible light.

Q2: Why am I not observing any degradation under basic conditions for my statin compound?

It is not uncommon for atorvastatin and potentially its hydroxylated metabolites to show high stability under basic hydrolysis conditions.[3] If you are not observing degradation, consider the following:

  • Increase Stressor Concentration or Temperature: While atorvastatin is relatively stable in basic conditions, you could cautiously increase the concentration of the base (e.g., from 0.1 N to 1 N NaOH) or the temperature to attempt to induce degradation.

  • Extend Exposure Time: Prolonging the exposure time (e.g., up to 48 hours or more) may be necessary to see significant degradation.

  • Confirm Analyte Stability: Your observation may be accurate, indicating high stability of 2-Hydroxy atorvastatin to base-induced hydrolysis under the tested conditions. Ensure your analytical method is capable of detecting small changes.

Q3: My chromatogram shows multiple degradation peaks after acidic stress. How can I identify them?

The formation of multiple degradation products under acidic conditions is expected for atorvastatin and likely for 2-Hydroxy atorvastatin.[4] To identify these peaks:

  • Mass Spectrometry (MS): The most effective method is to use a liquid chromatography-mass spectrometry (LC-MS) system. This will provide the mass-to-charge ratio (m/z) of each degradation product, which is crucial for structural elucidation.

  • Reference Standards: If known impurities or degradation products are commercially available, they can be co-injected to confirm the identity of peaks by comparing retention times.

  • Literature Review: While direct data on 2-Hydroxy atorvastatin is scarce, reviewing the literature on atorvastatin degradation can provide insights into expected products, such as the corresponding lactone.

Troubleshooting Guides

Issue 1: Poor Resolution Between 2-Hydroxy Atorvastatin and its Degradation Products

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inability to accurately quantify the parent drug and its degradants.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate HPLC Column Ensure you are using a suitable reversed-phase column, such as a C18 or a more specialized column like a Zorbax Bonus-RP.[3]
Suboptimal Mobile Phase Composition Modify the mobile phase gradient or isocratic composition. Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer can significantly impact resolution.
Incorrect pH of the Mobile Phase The pH of the mobile phase is critical. For acidic drugs like statins, a lower pH (e.g., adjusted with trifluoroacetic acid or phosphoric acid) often improves peak shape and resolution.[3][5]
Inadequate Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve separation, although it will increase the run time.
Issue 2: Inconsistent or Irreproducible Degradation Results

Symptoms:

  • Varying percentage of degradation in replicate experiments.

  • Appearance of different degradation profiles under the same stress conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Stress Conditions Precisely control the temperature, concentration of stressors, and duration of exposure. Use calibrated equipment (ovens, pH meters).
Sample Preparation Variability Ensure a consistent and validated sample preparation procedure. This includes accurate weighing, complete dissolution, and consistent dilution steps.
Instability of Degradation Products Some degradation products may be unstable themselves. Analyze the stressed samples as soon as possible after the stress period.
Contamination Ensure all glassware and reagents are clean and free from contaminants that could catalyze or interfere with the degradation process.

Experimental Protocols

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of 2-Hydroxy Atorvastatin acid Acid Hydrolysis (e.g., 0.1 N HCl, 24h) prep->acid base Base Hydrolysis (e.g., 1 N NaOH, 42h) prep->base oxidative Oxidation (e.g., 1% H2O2, 24h) prep->oxidative thermal Thermal (e.g., 105°C, 10 days) prep->thermal photo Photolytic (UV/Vis light) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC/UPLC Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms quantify Quantify Degradation lcms->quantify

Forced degradation experimental workflow.
Detailed Methodologies

1. Acid Hydrolysis

  • Protocol: Dissolve 2-Hydroxy atorvastatin in a suitable solvent and add an equal volume of 0.1 N HCl. Incubate at ambient temperature (e.g., 25 ± 2°C) for 24 hours.[3] After incubation, neutralize the solution with an appropriate amount of 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Troubleshooting: If no degradation is observed, consider increasing the acid concentration to 1 N HCl or performing the incubation at an elevated temperature (e.g., 60°C) for a shorter period.

2. Base Hydrolysis

  • Protocol: Dissolve 2-Hydroxy atorvastatin in a suitable solvent and add an equal volume of 1 N NaOH. Keep at ambient temperature for 42 hours.[3] Neutralize with 1 N HCl and dilute with the mobile phase before injection.

  • Troubleshooting: As statins can be stable under basic conditions, longer exposure times or higher temperatures may be necessary to induce degradation.

3. Oxidative Degradation

  • Protocol: Treat the drug solution with 1% H₂O₂ at ambient temperature for 24 hours.[3] Dilute with the mobile phase for analysis.

  • Troubleshooting: If degradation is too rapid or extensive, reduce the concentration of H₂O₂ or the exposure time. Conversely, if degradation is minimal, increase the H₂O₂ concentration (e.g., up to 30%).

4. Thermal Degradation

  • Protocol: Keep the solid drug substance in an oven at 105°C for 10 days.[3] After the specified time, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

5. Photolytic Degradation

  • Protocol: Expose the drug substance (in solid state or in solution) to UV light (e.g., 200 W h/m²) and visible light (e.g., 1.2 million lux hours).[3] A control sample should be kept in the dark under the same conditions.

Data Presentation

Summary of Forced Degradation Conditions for Atorvastatin (as a proxy)
Stress ConditionReagent/ParameterDurationTemperatureReference
Acid Hydrolysis0.1 N HCl24 hoursAmbient[3]
Base Hydrolysis1 N NaOH42 hoursAmbient[3]
Oxidation1% H₂O₂24 hoursAmbient[3]
ThermalDry Heat10 days105°C[3]
Photolytic (UV)UV Light11 daysN/A[3]
Photolytic (Visible)Visible Light11 daysN/A[3]
Hypothesized Degradation Pathway of 2-Hydroxy Atorvastatin

Based on the known degradation of atorvastatin, a primary degradation pathway for 2-Hydroxy atorvastatin, especially under acidic conditions, would be the formation of its corresponding lactone.

G parent 2-Hydroxy Atorvastatin C₃₃H₃₅FN₂O₆ lactone 2-Hydroxy Atorvastatin Lactone C₃₃H₃₃FN₂O₅ parent->lactone Acid Hydrolysis (Intramolecular Esterification)

Hypothesized lactonization of 2-Hydroxy Atorvastatin.

References

Technical Support Center: 2-Hydroxy Atorvastatin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of 2-Hydroxy atorvastatin (B1662188). The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental outcomes.

Troubleshooting Guide

This guide provides solutions to common problems observed during the HPLC analysis of 2-Hydroxy atorvastatin.

ProblemPossible CausesSuggested Solutions
Peak Tailing 1. Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column can interact with the polar functional groups of 2-Hydroxy atorvastatin. 2. Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte, causing secondary interactions with the stationary phase. 3. Column Overload: Injecting too concentrated a sample can lead to peak distortion. 4. Column Degradation: Loss of stationary phase or contamination can cause poor peak shape.1. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions. 2. Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of 2-Hydroxy atorvastatin. A slightly acidic pH, around 3-4, is often effective.[1] 3. Reduce Sample Concentration: Dilute the sample to an appropriate concentration within the linear range of the method. 4. Use a Guard Column and Proper Column Washing: A guard column will protect the analytical column from contaminants. Ensure a proper column washing procedure is in place after each batch of samples.
Poor Resolution 1. Inadequate Separation from Parent Drug: 2-Hydroxy atorvastatin and atorvastatin have similar structures and can be difficult to separate. 2. Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be optimal for separation. 3. Inappropriate Flow Rate: A flow rate that is too high can decrease resolution.1. Adjust Mobile Phase Strength: Fine-tune the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower organic content will generally increase retention and may improve resolution. 2. Gradient Elution: Employ a gradient elution program to effectively separate the parent drug from its metabolites. 3. Optimize Flow Rate: A lower flow rate can enhance separation efficiency, although it will increase the run time.[1]
Retention Time Variability 1. Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time. 2. Fluctuations in Column Temperature: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. 3. Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift.1. Precise Mobile Phase Preparation: Use calibrated volumetric flasks and pipettes for preparing the mobile phase. Premix the mobile phase components to ensure homogeneity. 2. Use a Column Oven: Maintain a constant and controlled column temperature using a column oven. 3. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Low Signal Intensity 1. Sample Degradation: 2-Hydroxy atorvastatin can be unstable under certain conditions. 2. Poor Sample Extraction Recovery: Inefficient extraction from the sample matrix (e.g., plasma) can lead to low analyte concentration. 3. Suboptimal Detection Wavelength: The selected UV detection wavelength may not be at the absorbance maximum of 2-Hydroxy atorvastatin.1. Proper Sample Handling and Storage: Keep samples, especially in biological matrices, at low temperatures (e.g., -70°C) and minimize freeze-thaw cycles.[2] Prepare samples fresh when possible. 2. Optimize Extraction Method: Validate the sample extraction procedure to ensure high and reproducible recovery. Protein precipitation with acetonitrile is a common and effective method.[1] 3. Determine Optimal Wavelength: Scan the UV spectrum of a 2-Hydroxy atorvastatin standard to determine its absorbance maximum (λmax), which is typically around 248 nm.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for 2-Hydroxy atorvastatin analysis? A typical starting point for the analysis of 2-Hydroxy atorvastatin would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer at pH 3-4).[1] A gradient elution is often preferred for separating the metabolite from the parent drug and other metabolites. Detection is commonly performed using a UV detector at approximately 248 nm.[1]
Q2: How can I improve the separation between 2-Hydroxy atorvastatin and para-Hydroxy atorvastatin? Separating the ortho- and para-isomers can be challenging. To improve resolution, you can try:

  • Optimizing the organic modifier: Switching between acetonitrile and methanol (B129727), or using a combination of both, can alter the selectivity of the separation.
  • Fine-tuning the mobile phase pH: Small adjustments to the pH can influence the ionization state of the analytes and their interaction with the stationary phase.
  • Using a different stationary phase: A column with a different chemistry, such as a phenyl-hexyl column, may provide a different selectivity for these isomers.
Q3: What are the key considerations for sample preparation when analyzing 2-Hydroxy atorvastatin in plasma? When working with plasma samples, it is crucial to remove proteins that can interfere with the analysis and damage the HPLC column. Protein precipitation is a common and effective method, often using cold acetonitrile.[1] It is also important to consider the stability of 2-Hydroxy atorvastatin in the plasma matrix. Samples should be stored at low temperatures (e.g., -70°C) and protected from light to prevent degradation.[2] Minimizing freeze-thaw cycles is also recommended.[2]
Q4: What are the expected stability characteristics of 2-Hydroxy atorvastatin during analysis? 2-Hydroxy atorvastatin, like the parent drug, can be susceptible to degradation, particularly through oxidation and hydrolysis under acidic or basic conditions. Stock solutions are generally prepared in methanol or acetonitrile and should be stored at low temperatures. In biological matrices, the analyte is stable for several hours at room temperature and for extended periods when frozen at -70°C.[2] It is advisable to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of 2-Hydroxy Atorvastatin in Plasma

This protocol outlines a general method for the analysis of 2-Hydroxy atorvastatin in plasma samples.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

2. HPLC Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 248 nm
Injection Volume 20 µL

Visualizations

Troubleshooting Workflow for HPLC Peak Tailing

G Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed CheckColumn Check Column Type (End-capped C18/C8?) Start->CheckColumn CheckColumn->Start If column is not end-capped CheckMobilePhase Optimize Mobile Phase pH (Target: pH 3-4) CheckColumn->CheckMobilePhase If column is appropriate CheckMobilePhase->Start If pH adjustment is ineffective CheckConcentration Check Sample Concentration (Dilute if necessary) CheckMobilePhase->CheckConcentration If pH is optimized CheckConcentration->Start If dilution doesn't help CheckColumnHealth Evaluate Column Health (Use guard column, wash) CheckConcentration->CheckColumnHealth If concentration is appropriate CheckColumnHealth->Start If column is degraded GoodPeakShape Good Peak Shape Achieved CheckColumnHealth->GoodPeakShape If column is healthy

Caption: A logical workflow for troubleshooting peak tailing issues.

Factors Affecting Resolution in HPLC Analysis

G Factors Affecting Resolution Resolution Resolution MobilePhase Mobile Phase Composition (Organic %) Resolution->MobilePhase FlowRate Flow Rate Resolution->FlowRate Column Column Chemistry (Stationary Phase) Resolution->Column Temperature Temperature Resolution->Temperature

References

Navigating the Analysis of 2-Hydroxy Atorvastatin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2-Hydroxy atorvastatin (B1662188), optimizing its analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is crucial for accurate pharmacokinetic and metabolic studies. This technical support center provides troubleshooting guidance and answers to frequently asked questions to streamline your experimental workflow and ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for 2-Hydroxy atorvastatin?

A1: The most commonly used Multiple Reaction Monitoring (MRM) transition for 2-Hydroxy atorvastatin (o-OH ATOR) in positive ion mode is m/z 575.4 → 440.3.[1] The precursor ion [M+H]⁺ is m/z 575.4, and the product ion is typically m/z 440.3.[1] Another reported transition is m/z 575.20 → 440.18.[2][3]

Q2: Which ionization mode is best for analyzing 2-Hydroxy atorvastatin?

A2: Positive ion electrospray ionization (ESI) is the preferred mode for analyzing 2-Hydroxy atorvastatin as it provides a higher response and greater sensitivity compared to negative ion mode.[4]

Q3: What type of LC column is recommended for the separation?

A3: Reversed-phase C18 columns are widely used and have been shown to provide good chromatographic separation for 2-Hydroxy atorvastatin and its related compounds.[1][2][3] Specific examples include ZORBAX Eclipse C18 and ACQUITY UPLC BEH C18 columns.[1][2][3]

Q4: What are the general recommendations for the mobile phase?

A4: A common mobile phase composition consists of an aqueous component with an acid additive and an organic solvent. For example, a gradient elution with 10 mM ammonium (B1175870) formate (B1220265) and 0.04% formic acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B) has been used successfully.[1] An isocratic mobile phase of 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v) has also been reported.[5]

Q5: What are the common sample preparation techniques for plasma samples?

A5: The two most prevalent techniques for extracting 2-Hydroxy atorvastatin from plasma are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][3][5] LLE often utilizes solvents like ethyl acetate, while SPE cartridges such as Oasis HLB are also effective.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Suboptimal ionization parameters.Optimize source parameters such as capillary voltage, desolvation line temperature, and gas flows. For 2-Hydroxy atorvastatin, positive ESI mode is generally more sensitive.[4]
Inefficient extraction from the matrix.Evaluate and compare different sample preparation methods (LLE vs. SPE). For LLE, test various organic solvents. For SPE, optimize the wash and elution steps.
Matrix effects (ion suppression or enhancement).Assess matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution. If significant matrix effects are observed, consider a more rigorous sample cleanup, use a deuterated internal standard, or modify chromatographic conditions to separate the analyte from interfering matrix components.
Poor Peak Shape (Tailing, Fronting, or Splitting) Incompatible sample solvent with the mobile phase.Ensure the final sample reconstitution solvent is similar in composition and strength to the initial mobile phase.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. The addition of a small amount of formic or acetic acid is common.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Purge the LC system thoroughly.
Interference from the sample matrix.Improve the sample preparation method to remove more interfering components.
Inconsistent Results / Poor Reproducibility Instability of the analyte in the sample or prepared extracts.Investigate the stability of 2-Hydroxy atorvastatin under different storage conditions (bench-top, freeze-thaw cycles, long-term storage).[6] Process samples promptly and keep extracts at a controlled low temperature.
Inconsistent sample preparation.Ensure precise and consistent execution of the extraction procedure for all samples, standards, and quality controls.
Fluctuations in MS instrument performance.Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 1 mL of plasma sample, add the internal standard.

  • Add 3 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of 2-Hydroxy atorvastatin. These should be optimized for your specific instrument and application.

Parameter Value Reference
LC Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A 10 mM Ammonium Formate and 0.04% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Ionization Mode ESI Positive[4]
Capillary Voltage 4500 V[4]
Desolvation Temperature 250 °C[4]
MRM Transition (o-OH ATOR) 575.4 → 440.3[1]
Collision Energy (o-OH ATOR) 20 eV[2][3]

Visual Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for LC-MS/MS analysis of 2-Hydroxy atorvastatin.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_reproducibility_issues Reproducibility Issues start Problem Encountered low_signal Low Signal/Sensitivity start->low_signal bad_peak_shape Poor Peak Shape start->bad_peak_shape inconsistent_results Inconsistent Results start->inconsistent_results check_ionization Optimize Ion Source low_signal->check_ionization check_extraction Review Sample Prep low_signal->check_extraction check_matrix Investigate Matrix Effects low_signal->check_matrix check_solvent Check Reconstitution Solvent bad_peak_shape->check_solvent check_column Inspect LC Column bad_peak_shape->check_column check_ph Verify Mobile Phase pH bad_peak_shape->check_ph solution Problem Resolved check_ionization->solution Implement Solution(s) check_extraction->solution Implement Solution(s) check_matrix->solution Implement Solution(s) check_solvent->solution Implement Solution(s) check_column->solution Implement Solution(s) check_ph->solution Implement Solution(s) check_stability Assess Analyte Stability inconsistent_results->check_stability check_prep_consistency Ensure Consistent Sample Prep inconsistent_results->check_prep_consistency check_ms_performance Verify MS Performance inconsistent_results->check_ms_performance check_stability->solution Implement Solution(s) check_prep_consistency->solution Implement Solution(s) check_ms_performance->solution Implement Solution(s)

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

References

Technical Support Center: Quantification of 2-Hydroxy Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-hydroxy atorvastatin (B1662188). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of 2-hydroxy atorvastatin?

A1: The main challenges in quantifying 2-hydroxy atorvastatin, an active metabolite of atorvastatin, include its chemical instability, susceptibility to matrix effects in biological samples, and the need for highly sensitive analytical methods due to its low plasma concentrations.[1][2] A significant issue is the pH-dependent interconversion between the active hydroxy acid form and its inactive lactone form, which can complicate accurate measurement.[3]

Q2: Which analytical technique is most suitable for 2-hydroxy atorvastatin quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred method for the quantification of 2-hydroxy atorvastatin and other atorvastatin metabolites in biological matrices.[4][5][6][7] This technique offers high sensitivity and selectivity, which are crucial for measuring the low concentrations typically found in plasma samples.[1][6]

Q3: What is the significance of the interconversion between 2-hydroxy atorvastatin and its lactone form?

A3: 2-hydroxy atorvastatin can undergo intramolecular cyclization to form 2-hydroxy atorvastatin lactone. This interconversion is pH-dependent and can occur during sample collection, preparation, and storage.[3] Since the hydroxy acid is the pharmacologically active form, it is crucial to control this conversion to ensure accurate quantification of the active metabolite.[3][8] Maintaining sample pH between 4 and 5 and a temperature of 4°C can minimize this interconversion.[3]

Q4: What are matrix effects and how do they impact the analysis?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting endogenous components from the biological sample (e.g., plasma, serum).[2][9] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise results in quantification.[7][9][10] Hemolysis, the rupture of red blood cells, is a specific type of matrix effect that can introduce interfering substances.[2]

Q5: How can I minimize matrix effects in my assay?

A5: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[7][9]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate the analyte from co-eluting matrix components is crucial.[2][7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause Troubleshooting Step
Analyte Instability (Interconversion to Lactone) Ensure sample pH is maintained between 4 and 5.[3] Keep samples at 4°C during processing.[3][6]
Matrix Effects (Ion Suppression) Improve sample clean-up using SPE or LLE.[7] Optimize chromatographic gradient to separate the analyte from interfering matrix components.[2] Evaluate different ionization sources or parameters.
Suboptimal MS/MS Parameters Infuse a standard solution of 2-hydroxy atorvastatin to optimize MS parameters such as collision energy and precursor/product ion selection.[11]
Mobile Phase Issues Check the composition and pH of the mobile phase. Ensure fresh mobile phase is used. Volatile components can evaporate over time, altering the composition.[12]
Issue 2: High Variability and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent timing and temperature for all sample preparation steps. Automate sample preparation if possible.
Variable Matrix Effects Between Samples Use a stable isotope-labeled internal standard (e.g., d5-2-hydroxy atorvastatin) to compensate for variability.[13] Evaluate matrix effects across different lots of biological matrix.
Analyte Instability During Storage Validate the stability of 2-hydroxy atorvastatin under your specific storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C).[1][13] Stability studies have shown it to be stable through three freeze-thaw cycles and for at least 3 months at -80°C.[13]
Carryover Inject blank samples after high concentration samples to check for carryover. If observed, optimize the autosampler wash procedure.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for 2-Hydroxy Atorvastatin Quantification

ParameterMethod 1Method 2Method 3
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL[13]0.1 ng/mL[14]0.5 ng/mL[1]
Linearity Range 0.05 - 100 ng/mL[13]0.1 - 20 ng/mL[14]0.5 - 20 ng/mL[1]
Intra-run Precision (%CV) ≤ 15%[13]< 8.6%[14]Not Reported
Inter-run Precision (%CV) ≤ 15%[13]Not ReportedNot Reported
Accuracy (%Bias) 85-115%[13]± 8.1%[14]Acceptable[1]
Extraction Recovery 88.6 - 111%[13]> 60%[14]> 50%[11]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices for extracting 2-hydroxy atorvastatin from plasma.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice or at 4°C to minimize degradation.[6]

    • To 500 µL of plasma, add 50 µL of an internal standard working solution (e.g., d5-labeled 2-hydroxy atorvastatin).

    • Vortex the sample briefly.

    • Dilute the sample with 500 µL of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.6) to minimize interconversion to the lactone form.[15]

  • SPE Cartridge Conditioning:

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 5% acetonitrile in water to remove less polar interferences.[11]

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a solution of 95:5 (v/v) acetonitrile and 0.1 M ammonium acetate buffer (pH 4.6).[11]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_spe SPE Steps start Plasma Sample pretreatment Pre-treatment (Add IS, Dilute with Buffer) start->pretreatment loading 2. Loading pretreatment->loading spe Solid-Phase Extraction (SPE) conditioning 1. Conditioning conditioning->loading washing 3. Washing loading->washing elution 4. Elution washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for sample preparation using solid-phase extraction.

troubleshooting_logic issue issue cause cause solution solution issue_node Poor Reproducibility cause1 Variable Matrix Effects? issue_node->cause1 cause2 Analyte Instability? issue_node->cause2 cause3 Inconsistent Sample Prep? issue_node->cause3 solution1 Use Stable Isotope-Labeled IS cause1->solution1 solution2 Control pH and Temperature cause2->solution2 solution3 Standardize/Automate Protocol cause3->solution3

Caption: Troubleshooting logic for addressing poor reproducibility.

References

Technical Support Center: 2-Hydroxy Atorvastatin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 2-Hydroxy atorvastatin (B1662188).

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification and analysis of 2-Hydroxy atorvastatin, a primary active metabolite of atorvastatin.

Question: Why am I observing high inter-individual variability in 2-Hydroxy atorvastatin levels in my in vivo or in vitro experiments?

Answer: High variability in 2-Hydroxy atorvastatin levels is often multifactorial, stemming from both biological and experimental factors.

  • Metabolic Variability: Atorvastatin is primarily metabolized into 2-Hydroxy atorvastatin by the cytochrome P450 enzyme CYP3A4, with a smaller contribution from CYP3A5.[1][2][3] Significant inter-individual differences in the activity of these enzymes, often due to genetic polymorphisms, can lead to substantial variations in metabolite formation.[1][4] Studies have reported up to 10- and 17-fold variability in maximum concentration (Cmax) and area under the curve (AUC) of atorvastatin among subjects.[1]

  • Drug Transporters: In addition to metabolic enzymes, drug transporter proteins like OATP1B1, OATP1B3, P-glycoprotein (P-gp), and BCRP influence the disposition of atorvastatin and its metabolites.[1] Genetic variations in these transporters can also contribute to variability.

  • Experimental Conditions: In in vitro systems, such as human liver microsomes, the source and preparation of the microsomes can introduce variability. Ensure consistent sourcing and handling procedures.

Troubleshooting Steps:

  • Genotyping: For clinical or in vivo studies, consider genotyping subjects for common polymorphisms in CYP3A4, CYP3A5, and relevant transporter genes to stratify the data.

  • Standardized Protocols: For in vitro experiments, use a consistent source and lot of human liver microsomes or recombinant enzymes. Standardize all incubation conditions, including protein concentration, substrate concentration, and incubation time.

  • Control for Concomitant Medications/Substances: In clinical studies, document and control for the use of other drugs or dietary supplements that can induce or inhibit CYP3A4 activity.[5]

Question: My 2-Hydroxy atorvastatin concentrations are inconsistent or lower than expected in my analytical runs. What could be the cause?

Answer: Inconsistent or low concentrations of 2-Hydroxy atorvastatin can result from sample degradation, suboptimal analytical method performance, or issues with sample preparation.

  • Analyte Stability: Atorvastatin and its metabolites are susceptible to degradation under certain conditions. Exposure to acidic or basic conditions, high temperatures, and even light can lead to degradation.[6][7][8][9] Atorvastatin is particularly unstable in acidic environments.[7][8][10]

  • Sample Handling and Storage: Improper handling and storage of plasma or other biological samples can lead to analyte loss. Repeated freeze-thaw cycles should be avoided.

  • Analytical Method Issues: Problems with the analytical method, such as chromatography or mass spectrometry parameters, can lead to poor quantification.

Troubleshooting Steps:

  • Control Environmental Conditions: Maintain a controlled pH environment during sample processing. Protect samples from prolonged exposure to light and high temperatures.

  • Optimize Storage: Store plasma samples at -80°C. Validate the stability of 2-Hydroxy atorvastatin under your specific storage and handling conditions (e.g., freeze-thaw stability, bench-top stability).[11][12][13]

  • Method Validation: Ensure your analytical method is fully validated according to regulatory guidelines (e.g., FDA, ICH).[11][14] This includes assessing linearity, accuracy, precision, and stability.[11][14][15]

  • System Suitability Tests: Before each analytical run, perform a system suitability test to ensure the analytical system is performing optimally.

Frequently Asked Questions (FAQs)

Q1: What are the key sources of variability in 2-Hydroxy atorvastatin experiments?

A1: The primary sources of variability include:

  • Biological Factors: Genetic polymorphisms in metabolizing enzymes (CYP3A4/5) and drug transporters.[1][4]

  • Pre-analytical Factors: Sample collection, handling, and storage conditions.

  • Analytical Factors: The precision and accuracy of the quantification method.

  • Environmental Factors: pH, temperature, and light exposure which can cause degradation of the analyte.[6][7][9]

Q2: How can I ensure the stability of 2-Hydroxy atorvastatin in my samples?

A2: To ensure stability:

  • pH Control: Maintain a neutral or slightly basic pH during sample preparation. Atorvastatin is known to degrade in acidic conditions.[7][8]

  • Temperature Control: Store samples at appropriate temperatures, typically -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[11][12] Forced degradation studies show significant degradation of atorvastatin at high temperatures.[9]

  • Light Protection: Protect samples from direct light exposure. Photostability studies are recommended as part of method validation.[7][16]

  • Use of Stabilizers: Depending on the matrix, the addition of antioxidants or other stabilizers may be considered, although this needs to be validated.

Q3: What are the critical parameters for a robust analytical method for 2-Hydroxy atorvastatin quantification?

A3: A robust analytical method, typically HPLC-MS/MS, should have:

  • Validated Linearity: A linear response across the expected concentration range of your samples.[14][15]

  • High Accuracy and Precision: Both intra-day and inter-day precision and accuracy should be within acceptable limits (typically <15% RSD).[13][15]

  • Demonstrated Specificity and Selectivity: The method should be able to distinguish 2-Hydroxy atorvastatin from the parent drug, other metabolites, and any matrix components.[17]

  • Defined Lower Limit of Quantification (LLOQ): The LLOQ should be sensitive enough to measure the lowest expected concentrations in your samples.[11][15]

  • Comprehensive Stability Validation: Stability should be demonstrated under various conditions including freeze-thaw, bench-top, and long-term storage.[11][12][13]

Data Presentation

Table 1: Bioanalytical Method Validation Parameters for 2-Hydroxy Atorvastatin.

ParameterTypical Acceptance CriteriaExample DataReference
Linearity Range Correlation coefficient (r²) ≥ 0.990.10 - 40.00 ng/mL[15]
0.5 - 20 ng/mL[13]
Intra-day Precision (RSD) ≤ 15%< 8%[15]
Inter-day Precision (RSD) ≤ 15%< 8%[15]
Intra-day Accuracy (% Deviation) ± 15%< 8%[15]
Inter-day Accuracy (% Deviation) ± 15%< 8%[15]
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.07 ng/mL[15]
0.1 ng/mL[13]
Recovery Consistent, precise, and reproducibleNot always reported
Stability (Freeze-Thaw, Bench-top) % Deviation within ± 15%Stable[11][12][13]

Table 2: Factors Influencing Atorvastatin and 2-Hydroxy Atorvastatin Stability.

Stress ConditionEffect on AtorvastatinReference
Acidic pH (e.g., 0.1N HCl) Significant degradation[6][7][8][9]
Basic pH (e.g., 0.1N NaOH) Degradation observed, but generally less than acidic conditions[7][8]
Heat (e.g., 60-100°C) Significant degradation[9][18]
Oxidation (e.g., H₂O₂) Degradation observed[18]
Light (UV and Visible) Potential for degradation[7][16]

Experimental Protocols

Protocol 1: Sample Preparation for 2-Hydroxy Atorvastatin Quantification in Human Plasma using LC-MS/MS

This protocol is a generalized representation based on common practices.[13][15][17]

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of 2-Hydroxy atorvastatin) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add a protein precipitation agent, such as ice-cold acetonitrile (B52724) (typically in a 3:1 or 4:1 ratio to the plasma volume).

  • Vortexing: Vortex mix the samples for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant may be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solution.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Atorvastatin_Metabolism cluster_cyp Metabolizing Enzymes Atorvastatin Atorvastatin o_Hydroxy 2-Hydroxy Atorvastatin (ortho-hydroxy) Atorvastatin->o_Hydroxy Metabolism p_Hydroxy 4-Hydroxy Atorvastatin (para-hydroxy) Atorvastatin->p_Hydroxy Metabolism Lactone Inactive Lactone Derivatives Atorvastatin->Lactone Metabolism CYP3A4 CYP3A4 (Major) CYP3A4->Atorvastatin Acts on CYP3A5 CYP3A5 (Minor) CYP3A5->Atorvastatin Acts on

Caption: Atorvastatin Metabolism Pathway.

Experimental_Workflow cluster_troubleshooting Variability Checkpoints start Start Experiment sample_collection Sample Collection (e.g., Plasma) start->sample_collection check1 Control Storage Conditions (pH, Temp, Light) sample_collection->check1 sample_prep Sample Preparation (Protein Precipitation/SPE) check2 Validate Analytical Method sample_prep->check2 analysis LC-MS/MS Analysis check3 System Suitability Test analysis->check3 data_processing Data Processing (Quantification) end Final Results data_processing->end check1->sample_prep check2->analysis check3->data_processing

Caption: Experimental Workflow for 2-Hydroxy Atorvastatin Analysis.

logical_relationship cluster_causes Potential Causes cluster_solutions Mitigation Strategies variability High Experimental Variability biological Biological Factors (e.g., CYP3A4 Polymorphisms) variability->biological Caused by preanalytical Pre-analytical Factors (e.g., Sample Degradation) variability->preanalytical Caused by analytical Analytical Factors (e.g., Method Inaccuracy) variability->analytical Caused by genotyping Genotyping/ Stratification biological->genotyping Addressed by stability Controlled Sample Handling & Storage preanalytical->stability Addressed by validation Robust Method Validation analytical->validation Addressed by

Caption: Minimizing Variability in 2-Hydroxy Atorvastatin Experiments.

References

Technical Support Center: Analysis of 2-Hydroxy Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the poor recovery of 2-hydroxy atorvastatin (B1662188) during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor recovery for 2-hydroxy atorvastatin?

Poor recovery is often linked to issues in the sample preparation stage, particularly during Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Key factors include sub-optimal pH during extraction, analyte instability (conversion to its lactone form), improper choice of SPE sorbent or elution solvents, and matrix effects from complex biological samples like plasma.[1][2]

Q2: How stable is 2-hydroxy atorvastatin in biological samples and during analysis?

2-hydroxy atorvastatin, like the parent atorvastatin, is susceptible to degradation. It can undergo hydrolysis, oxidation, and interconversion between its active acid form and the inactive lactone form.[3] Stability is influenced by pH, temperature, and light exposure. To minimize degradation, it is crucial to control the pH of the sample and solutions and maintain low temperatures (e.g., 4°C) during sample processing.[4]

Q3: What is the expected extraction recovery rate for 2-hydroxy atorvastatin?

Published methods show a wide range of recovery rates depending on the technique. Salting-Out Assisted Liquid-Liquid Extraction (SALLE) has been reported to achieve recoveries of over 81%.[5] Methods using SPE have also demonstrated high and consistent recovery. According to FDA guidelines, recovery does not need to be 100%, but it must be consistent and reproducible.[1]

Q4: Can the sample matrix affect recovery?

Yes, the sample matrix, especially hyperlipidemic plasma, can significantly impact recovery and cause matrix effects in LC-MS/MS analysis.[1] High lipid content can interfere with the extraction process and lead to ion suppression or enhancement in the mass spectrometer.[3] Proper sample clean-up is essential to minimize these effects.

Troubleshooting Guide: Poor Analyte Recovery

This guide addresses specific issues that can lead to the low recovery of 2-hydroxy atorvastatin.

Problem 1: Low recovery after Solid-Phase Extraction (SPE).

Q: My recovery of 2-hydroxy atorvastatin is consistently low after using an SPE protocol. What steps should I take to troubleshoot this?

A: Low recovery in SPE is a common issue that can be traced to several steps in the workflow.[2] Follow this systematic approach to identify the cause:

  • Verify Sorbent Selection: 2-hydroxy atorvastatin is a moderately polar compound. Ensure your SPE sorbent's retention mechanism is appropriate. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often used as they are suitable for a wide range of compound polarities.[3] Using a sorbent that is too nonpolar (like some C18 cartridges) might lead to insufficient retention if the loading conditions are not optimized.[2][3]

  • Optimize Sample pH: The pKa of the carboxylic acid group in 2-hydroxy atorvastatin is around 4.3.[3] To ensure proper retention on a reversed-phase sorbent, the pH of the sample should be adjusted to be at least 2 units below the pKa to keep the molecule in its neutral, less polar form. Adding an ammonium (B1175870) acetate (B1210297) buffer with a pH of ~4.5 is a common practice to ensure a balance between the ionized and unionized forms and to minimize the conversion to the lactone form.[3]

  • Check Wash and Elution Solvents:

    • Wash Solvent is Too Strong: Your wash solvent may be eluting the analyte prematurely. If you are using a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in your wash step, it could be stripping the analyte from the sorbent. Try reducing the organic solvent percentage in the wash solution.[6][7]

    • Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[2][8] To improve elution, increase the percentage of organic solvent (e.g., acetonitrile) or consider adding a small amount of a modifier like acetic or formic acid to ensure the analyte is in an ionized state, which can aid desorption.[3]

  • Review Flow Rates: A sample loading flow rate that is too high can prevent the analyte from having sufficient time to interact with the sorbent, leading to breakthrough.[9] Conversely, an excessively fast elution flow rate may not allow enough time for the solvent to desorb the analyte fully.[8] Maintain slow and consistent flow rates during all steps.

  • Prevent Sorbent Bed Drying: For many SPE cartridges, it is critical that the sorbent bed does not dry out between the conditioning step and sample loading, as this can deactivate the stationary phase and lead to inconsistent, low recovery.[2][7]

Problem 2: Inconsistent recovery and poor reproducibility.

Q: I am observing significant variability in recovery across my samples. What could be causing this lack of reproducibility?

A: Poor reproducibility often points to inconsistencies in the experimental procedure.

  • Inconsistent Sample Pre-treatment: Ensure uniform pre-treatment for all samples, including standards and QCs. This includes consistent pH adjustment, vortexing time, and temperature.[7] Thawing plasma samples at a controlled low temperature (e.g., 4°C) can prevent analyte degradation.[4]

  • Variable SPE Technique: Manual SPE processing can introduce variability. Ensure that the time for each step, the vacuum pressure applied, and the solvent volumes are kept constant. If possible, use an automated SPE system to improve consistency.

  • Analyte Instability: As previously mentioned, 2-hydroxy atorvastatin can convert to its lactone form. This process can be influenced by sample pH and temperature.[3] Inconsistent handling that exposes some samples to room temperature for longer periods than others can lead to variable recovery of the acidic form. Keeping samples on an ice bath during extraction is recommended.[3]

Process Optimization & Workflows

Troubleshooting Workflow for Low Recovery

The following diagram outlines a logical workflow for diagnosing and resolving issues related to the poor recovery of 2-hydroxy atorvastatin.

G cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_spe_causes Potential SPE Causes cluster_stability_causes Potential Stability Causes cluster_solutions Corrective Actions Problem Low or Inconsistent Recovery of 2-Hydroxy Atorvastatin Check_SPE Review SPE Protocol Problem->Check_SPE Check_LLE Review LLE Protocol Problem->Check_LLE Check_Stability Assess Analyte Stability Problem->Check_Stability Check_LCMS Check LC-MS/MS System Problem->Check_LCMS SPE1 Improper Sorbent/pH Check_SPE->SPE1 SPE2 Wash Solvent Too Strong Check_SPE->SPE2 SPE3 Elution Solvent Too Weak Check_SPE->SPE3 SPE4 Flow Rate Issue Check_SPE->SPE4 SPE5 Bed Drying Check_SPE->SPE5 Stab1 pH Drift Check_Stability->Stab1 Stab2 Temperature Fluctuation Check_Stability->Stab2 Stab3 Acid/Lactone Interconversion Check_Stability->Stab3 Sol_SPE_pH Adjust Sample pH (2 units below pKa) SPE1->Sol_SPE_pH Sol_SPE_Wash Decrease Organic % in Wash Solvent SPE2->Sol_SPE_Wash Sol_SPE_Elute Increase Organic % in Elution Solvent SPE3->Sol_SPE_Elute Sol_Flow Optimize Flow Rate (~1-2 mL/min) SPE4->Sol_Flow Sol_Stability Maintain Low Temp (4°C) Control pH with Buffer SPE5->Sol_Stability Re-condition cartridge Stab1->Sol_Stability Stab2->Sol_Stability Stab3->Sol_Stability

Caption: Troubleshooting workflow for poor analyte recovery.

Quantitative Data Summary

The table below summarizes recovery data from various published methods for 2-hydroxy atorvastatin analysis.

Extraction MethodMatrixRecovery (%)Key ParametersReference
Salting-Out Assisted LLEHuman Plasma> 81%Extraction with acetonitrile (B52724) and ammonium acetate.[5]
Solid-Phase ExtractionHuman Plasma88 - 100%Not specified in abstract, but validated for hyperlipidemic plasma.[10]
Solid-Phase ExtractionRat Plasma> 50%OASIS® HLB cartridges; elution with acetonitrile/ammonium acetate buffer.[3]
Salting-Out Assisted LLEHuman Plasma> 70%Extraction with acetonitrile.[11]

Experimental Protocols

Protocol: Extraction of 2-Hydroxy Atorvastatin from Human Plasma using SPE

This protocol is a representative example based on common methodologies for the extraction and analysis of 2-hydroxy atorvastatin.[3][4]

1. Materials and Reagents:

  • Human plasma (heparinized)

  • 2-hydroxy atorvastatin standard

  • Internal Standard (IS) working solution (e.g., deuterated atorvastatin)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate buffer (0.1 M, pH 4.6)

  • SPE Cartridges (e.g., Waters Oasis HLB, 30 mg)

2. Sample Preparation:

  • Thaw frozen plasma samples in an ice bath or at 4°C to minimize degradation.[4]

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 50 µL of the internal standard working solution.

  • Add 400 µL of ammonium acetate buffer (pH 4.6).[3][4]

  • Vortex the mixture for 30 seconds.

G Start Start SPE Condition 1. Condition Cartridge (0.4 mL Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (0.8 mL Ammonium Acetate Buffer) Condition->Equilibrate Load 3. Load Sample (Slowly, ~1 mL/min) Equilibrate->Load Wash1 4. First Wash (e.g., Water or weak buffer) Load->Wash1 Wash2 5. Second Wash (e.g., 5% Acetonitrile in Water) Wash1->Wash2 Elute 6. Elute Analyte (1 mL Acetonitrile/Buffer 95:5) Wash2->Elute Analyze Inject into LC-MS/MS Elute->Analyze

References

Technical Support Center: 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Hydroxy Atorvastatin (B1662188) Calcium Salt.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-Hydroxy Atorvastatin Calcium Salt?

A1: For long-term stability, the solid powder should be stored under specific temperature conditions. It is also recommended to store it in a sealed container, protected from moisture and light.[1] Different suppliers provide slightly varying recommendations, which are summarized in the table below.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be stored at low temperatures. For instance, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: What is the stability of this compound?

A3: The solid form is stable for at least four years when stored at -20°C.[4] As a powder, it can be stored for up to three years at -20°C or two years at 4°C.[1][3] In solvent, it is stable for 6 months at -80°C and 1 month at -20°C.[1][2][3] The compound is stable at room temperature for short periods, such as during shipping.[1]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is important to use appropriate personal protective equipment. This includes wearing eye protection or a face shield.[5] General laboratory hygiene practices, such as washing hands before breaks and at the end of work, and avoiding contact with the eyes and skin, should be followed.[5]

Q5: Is this compound sensitive to anything?

A5: Yes, it is described as hygroscopic and should be stored under an inert atmosphere.[6] It is also recommended to protect it from light.[1][2]

Troubleshooting Guide

Problem: The compound won't dissolve or has precipitated out of solution.

  • Solution: Gentle heating and/or sonication can be used to help dissolve the compound.[2] Ensure you are using an appropriate solvent and concentration as outlined in the solubility data. For in vivo formulations, it is crucial to add the solvents sequentially as described in the protocols.[1][2]

Problem: I am seeing inconsistent results in my experiments.

  • Solution: This could be due to improper storage or handling. Ensure that the compound has been stored at the correct temperature and protected from light and moisture.[1] If you are using a stock solution, avoid repeated freeze-thaw cycles by preparing aliquots.[2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound

Supplier/SourceRecommended Storage TemperatureAdditional Notes
MedchemExpressRoom temperature (in the US)May vary elsewhere.
AbMole BioScience-20°C (3 years), 4°C (2 years)N/A
LGC Standards+4°CN/A
Cayman Chemical-20°CN/A
InvivoChem-20°C (3 years), 4°C (2 years)Store in a sealed, protected environment.
LabSolutions2-8°CN/A
Pharmaffiliates2-8°CHygroscopic, Refrigerator, under inert atmosphere.

Table 2: Stability of this compound

FormStorage TemperatureDuration
Solid-20°C≥ 4 years
Solid-20°C3 years
Solid4°C2 years
Solvent-80°C6 months
Solvent-20°C1 month

Table 3: Solubility of this compound

SolventSolubility
DMSO~12.5 mg/mL (~21.02 mM)[1]
DMSO10 mg/mL[3]
MethanolSoluble[4]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.27 mg/mL (3.82 mM)[1][2]
10% DMSO + 90% Corn Oil≥ 1.25 mg/mL (2.10 mM)[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a suitable vial.

  • Add the calculated volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Aqueous-based)

This protocol yields a clear solution of ≥ 2.27 mg/mL.[1][2]

  • Prepare a stock solution of this compound in DMSO (e.g., 22.7 mg/mL).

  • For a 1 mL final volume, begin with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.

  • It is recommended to use this working solution on the same day it is prepared.[2]

Protocol 3: Preparation of an In Vivo Formulation (Oil-based)

This protocol yields a clear solution of ≥ 1.25 mg/mL.[1][2]

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • For a 1 mL final volume, begin with 900 µL of corn oil in a sterile tube.

  • Add 100 µL of the DMSO stock solution to the corn oil.

  • Mix thoroughly until a clear solution is achieved.

  • It is recommended to use this working solution on the same day it is prepared.

Visualizations

G cluster_handling Handling Solid Solid Weighing Weighing Solid->Weighing Wear PPE Solution Solution Use Use Solution->Use Prepare Working Solution Dissolving Dissolving Weighing->Dissolving Dissolving->Solution Store Appropriately Dissolving->Use Immediate Use

Caption: Workflow for handling and storage of this compound.

G Start Start Precipitate_Observed Precipitate Observed? Start->Precipitate_Observed Sonication Apply Gentle Heat and/or Sonication Precipitate_Observed->Sonication Yes Proceed Proceed with Experiment Precipitate_Observed->Proceed No Check_Solubility Is it Soluble? Sonication->Check_Solubility Check_Solubility->Proceed Yes Consult_Data Consult Solubility Data and Adjust Protocol Check_Solubility->Consult_Data No End End Proceed->End Consult_Data->End

Caption: Troubleshooting logic for dissolution issues.

References

Technical Support Center: Stability of 2-Hydroxy Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 2-hydroxy atorvastatin (B1662188), a primary active metabolite of atorvastatin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of 2-hydroxy atorvastatin?

A1: Based on studies of the parent compound, atorvastatin, it is anticipated that 2-hydroxy atorvastatin is susceptible to both acidic and basic hydrolysis. Atorvastatin has been shown to degrade in both acidic and basic conditions.[1][2] The degradation in acidic medium typically follows first-order kinetics, while in basic medium, it tends to follow zero-order kinetics.[1][2] It is generally observed that atorvastatin is less stable in acidic mediums compared to basic ones.[1][2]

Q2: What are the expected degradation products of 2-hydroxy atorvastatin under acidic and basic conditions?

A2: Under acidic conditions, atorvastatin is known to undergo lactonization of its 3,5-dihydroxyheptanoate side chain.[3] Further degradation in acidic conditions can lead to the formation of dehydrated lactone products.[3] While specific degradation products for 2-hydroxy atorvastatin are not extensively detailed in the available literature, it is reasonable to hypothesize a similar degradation pathway. In basic hydrolysis of atorvastatin, a reduction in the peak area of the parent drug is observed, though specific degradation products are not always readily identified.[2]

Q3: What is a suitable analytical method for monitoring the stability of 2-hydroxy atorvastatin?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4][5] Such a method should be capable of separating the intact 2-hydroxy atorvastatin from its potential degradation products, the parent drug (atorvastatin), and other related substances.[4][5] A reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier (such as acetonitrile (B52724) or methanol) is commonly employed.[6][7][8][9] UV detection is typically set around 245 nm.[4][7]

Q4: How should I prepare samples for a forced degradation study of 2-hydroxy atorvastatin?

A4: For a forced degradation study, a stock solution of 2-hydroxy atorvastatin should be prepared in a suitable solvent like methanol (B129727) or a mixture of water and acetonitrile.[4][10] This stock solution is then subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as recommended by ICH guidelines.[4][11] For pH stress, the stock solution is mixed with acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N or 1 N NaOH) solutions and incubated for a specific duration at a controlled temperature.[4][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of 2-hydroxy atorvastatin.- Ensure the mobile phase and diluent pH are within the stability range of the analyte. - Prepare samples fresh and analyze them promptly. - Check for exposure of samples to light or elevated temperatures. - Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them.
Inconsistent or non-reproducible results Improper sample preparation or storage.- Verify the accuracy of standard and sample concentrations. - Ensure consistent and appropriate storage conditions for all solutions (e.g., refrigeration, protection from light). - Check for variability in the pH of buffer solutions. - Confirm the stability of the stock solution over the duration of the experiment.
Loss of 2-hydroxy atorvastatin peak area Adsorption to container surfaces or significant degradation.- Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. - Re-evaluate the stability of the analyte in the chosen sample diluent and storage conditions. - Shorten the time between sample preparation and analysis.
Co-elution of peaks Inadequate chromatographic separation.- Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, pH, or column temperature.[4] - Consider using a different stationary phase (e.g., a different C18 column or a phenyl column).[4]

Quantitative Data Summary

While specific kinetic data for 2-hydroxy atorvastatin is limited in the public domain, the following table summarizes the degradation kinetics of the parent compound, atorvastatin, under acidic and basic conditions, which can serve as a valuable reference.

Condition Degradation Kinetics Rate Constant (k) Reference
Acidic Medium (0.1 M HCl)First Order1.88 × 10⁻² s⁻¹[1][2]
Basic Medium (0.1 M NaOH)Zero Order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹[1][2]

Experimental Protocols

Protocol for Forced Degradation Study of 2-Hydroxy Atorvastatin

This protocol is adapted from established methods for atorvastatin and is designed to assess the stability of 2-hydroxy atorvastatin under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-hydroxy atorvastatin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with a mixture of a buffer (e.g., 10 mM ammonium formate, pH 4.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of degradation of 2-hydroxy atorvastatin at each time point by comparing the peak area to that of an untreated standard solution.

  • Plot the percentage of remaining 2-hydroxy atorvastatin against time to determine the degradation kinetics.

Visualizations

Experimental Workflow for pH Stability Study

G cluster_prep Sample Preparation cluster_incubation Stress Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare 2-Hydroxy Atorvastatin Stock Solution (1 mg/mL) Acid_Sample Mix with 0.1 N HCl Stock->Acid_Sample Base_Sample Mix with 0.1 N NaOH Stock->Base_Sample Incubate_Acid Incubate at 60°C (Time points: 2, 4, 8, 24h) Acid_Sample->Incubate_Acid Incubate_Base Incubate at 60°C (Time points: 2, 4, 8, 24h) Base_Sample->Incubate_Base Neutralize_Acid Neutralize Acidic Sample Incubate_Acid->Neutralize_Acid Neutralize_Base Neutralize Basic Sample Incubate_Base->Neutralize_Base Dilute_Acid Dilute for HPLC Neutralize_Acid->Dilute_Acid Dilute_Base Dilute for HPLC Neutralize_Base->Dilute_Base HPLC HPLC Analysis Dilute_Acid->HPLC Dilute_Base->HPLC Calc Calculate % Degradation HPLC->Calc Kinetics Determine Degradation Kinetics Calc->Kinetics G Start Unexpected Peak(s) in HPLC Chromatogram Check_Method Is the analytical method stability-indicating? Start->Check_Method Check_Sample_Prep Review Sample Preparation and Storage Procedures Check_Method->Check_Sample_Prep Yes Optimize_Method Optimize HPLC Method (e.g., gradient, pH) Check_Method->Optimize_Method No Forced_Degradation Perform Forced Degradation Study Check_Sample_Prep->Forced_Degradation Compare_Peaks Do unexpected peaks match degradation products? Forced_Degradation->Compare_Peaks Identify_Degradant Peak is likely a degradation product Compare_Peaks->Identify_Degradant Yes Investigate_Source Investigate other sources (e.g., contamination, impurity) Compare_Peaks->Investigate_Source No

References

Technical Support Center: 2-Hydroxy Atorvastatin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments involving 2-Hydroxy atorvastatin (B1662188).

I. General Laboratory Contamination Control

Maintaining a sterile work environment is paramount to preventing contamination. This section addresses common questions regarding general laboratory practices.

FAQs

Q1: What are the primary sources of contamination in a laboratory setting?

A1: The primary sources of contamination in a laboratory are the personnel (skin, hair, breath), the air and dust, work surfaces, non-sterile equipment and reagents, and cross-contamination from other experiments.[1][2] It is crucial to follow strict aseptic techniques to minimize these risks.

Q2: How can I properly disinfect my workspace and equipment?

A2: Work surfaces and equipment should be disinfected before and after each use with a suitable disinfectant, such as 70% ethanol (B145695) or isopropanol.[1] For equipment that cannot be autoclaved, other sterilization methods like filtration for liquids or ethylene (B1197577) oxide for heat-labile items can be used.[1]

Q3: What is the importance of personal protective equipment (PPE) in preventing contamination?

A3: Personal protective equipment, including lab coats, gloves, and safety glasses, acts as a barrier between the researcher and the experiment, preventing the introduction of contaminants from clothing, skin, and hair. It is essential to wear appropriate PPE at all times in the laboratory.

II. Cell Culture Experiments with 2-Hydroxy Atorvastatin

Cell-based assays are frequently employed to study the effects of 2-Hydroxy atorvastatin. This section focuses on troubleshooting contamination issues specific to cell culture.

Troubleshooting Guide: Microbial Contamination in Cell Culture

Observation Potential Cause Recommended Action
Cloudy culture medium, rapid pH change (yellowing) Bacterial contaminationDiscard the contaminated culture. Review aseptic technique. Ensure all media, sera, and reagents are sterile. Consider using antibiotics temporarily, but it is advisable to culture cells without them periodically to unmask cryptic contaminations.[1][2]
Visible filamentous growth, turbidity Fungal (mold) or yeast contaminationDiscard the contaminated culture. Clean and disinfect the incubator and biosafety cabinet thoroughly. Check the sterility of all reagents. Ensure proper air filtration in the cell culture facility.[2][3]
No visible signs, but altered cell morphology, growth rate, or metabolism Mycoplasma contaminationQuarantine the culture and test for mycoplasma using PCR or a specific kit. If positive, discard the culture. If irreplaceable, treat with a mycoplasma-specific antibiotic. Implement routine mycoplasma testing for all cell lines.[1][3]

FAQs

Q4: How can I prevent cross-contamination between different cell lines?

A4: To prevent cross-contamination, always work with only one cell line at a time in the biosafety cabinet.[1] Use separate, clearly labeled media and reagents for each cell line. It is also good practice to clean the workspace thoroughly between handling different cell lines.

Q5: Is it recommended to use antibiotics in my cell culture medium?

A5: While antibiotics like penicillin and streptomycin (B1217042) can prevent bacterial contamination, their routine use is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains. It is best to rely on strict aseptic technique.

Experimental Protocol: Aseptic Technique for Cell Culture

  • Preparation: Disinfect the biosafety cabinet with 70% ethanol. Place all necessary sterile materials (flasks, pipettes, media, etc.) inside the cabinet.

  • Personal Hygiene: Wear a clean lab coat and sterile gloves.

  • Handling: Perform all manipulations deep within the cabinet. Avoid pouring; use sterile pipettes. Do not touch the inner surfaces of flasks, caps, or pipette tips.

  • Incubation: After manipulation, securely close all vessels and return them to the incubator.

  • Cleanup: Discard all waste in appropriate biohazard containers. Disinfect the work surface again.

Diagram: Workflow for Preventing Cell Culture Contamination

G cluster_prep Preparation cluster_handling Aseptic Handling cluster_monitoring Monitoring & Testing cluster_outcome Outcome prep_workspace Disinfect Workspace & BSC prep_materials Sterile Materials Only prep_workspace->prep_materials prep_reagents Use Certified, Sterile Reagents prep_materials->prep_reagents aseptic_technique Strict Aseptic Technique prep_reagents->aseptic_technique one_cell_line One Cell Line at a Time aseptic_technique->one_cell_line no_cross_contamination Avoid Cross-Contamination one_cell_line->no_cross_contamination daily_inspection Daily Microscopic Inspection no_cross_contamination->daily_inspection mycoplasma_test Routine Mycoplasma Testing daily_inspection->mycoplasma_test quarantine Quarantine New Cell Lines mycoplasma_test->quarantine clean_culture Contamination-Free Culture quarantine->clean_culture

Caption: Workflow for maintaining a contamination-free cell culture environment.

III. Analytical Experiments (HPLC) with 2-Hydroxy Atorvastatin

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of 2-Hydroxy atorvastatin. This section provides guidance on avoiding contamination during HPLC experiments.

Troubleshooting Guide: HPLC Contamination

Observation Potential Cause Recommended Action
Ghost peaks in the chromatogram Contamination in the mobile phase, sample carryover from the autosampler, or impurities in the sample diluent.[4]Prepare fresh mobile phase using HPLC-grade solvents and high-purity water.[5] Clean the autosampler injection port and needle. Use a needle wash with a strong solvent.[6] Inject a blank (diluent) to confirm the source of the ghost peak.
Baseline drift or noise Contaminated or degraded mobile phase, or contamination of the detector flow cell.[5]Prepare fresh mobile phase and degas it properly.[5] Flush the system and detector flow cell with a strong, appropriate solvent.
Changes in peak retention time Altered mobile phase composition due to evaporation of volatile components or improper mixing.Ensure mobile phase containers are properly sealed.[7] If preparing the mobile phase online, ensure the mixer is functioning correctly. Hand-mixing the mobile phase can also ensure consistency.[5]
Extra peaks in the sample chromatogram compared to the standard Sample contamination or degradation of 2-Hydroxy atorvastatin.Review sample preparation procedures to identify potential sources of contamination.[8] Protect the sample from light and heat, and analyze it as soon as possible after preparation. Atorvastatin is known to be sensitive to acidic, oxidative, photochemical, and thermal stress.[9]

FAQs

Q6: What are the best practices for preparing and storing HPLC mobile phases?

A6: Use only HPLC-grade solvents and high-purity water.[5] Filter aqueous buffers through a 0.2 µm or 0.45 µm filter to remove particles and microorganisms.[5] Prepare fresh aqueous mobile phases daily to prevent microbial growth.[5] Keep all mobile phase reservoirs covered to prevent contamination and evaporation.

Q7: How can I minimize sample carryover in the autosampler?

A7: Program a needle wash with a strong solvent (a solvent that can dissolve 2-Hydroxy atorvastatin well) between injections.[6] If carryover persists, you may need to clean the injection port and syringe more thoroughly.

Experimental Protocol: Preparation of 2-Hydroxy Atorvastatin Standard for HPLC

  • Standard Preparation: Accurately weigh a suitable amount of 2-Hydroxy atorvastatin reference standard. Dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and then dilute to the final volume with the mobile phase or a compatible diluent.

  • Filtration: Filter the standard solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Storage: Store the standard solution in a tightly sealed, light-protected vial at a low temperature (as recommended by the supplier, often -20°C) to minimize degradation.[10] Allow the solution to warm to room temperature before use to prevent condensation.

Diagram: Troubleshooting Logic for HPLC Ghost Peaks

G cluster_source Identify Source cluster_action Corrective Action start Ghost Peak Observed inject_blank Inject Blank (Diluent) start->inject_blank peak_in_blank Peak Present in Blank? inject_blank->peak_in_blank contam_solvent Contaminated Solvent/Mobile Phase peak_in_blank->contam_solvent Yes carryover Autosampler Carryover peak_in_blank->carryover No contam_system System Contamination (Tubing, Seals) contam_solvent->contam_system prep_fresh Prepare Fresh Mobile Phase contam_solvent->prep_fresh clean_system Flush System & Clean Flow Cell contam_system->clean_system clean_autosampler Clean Injection Port & Needle carryover->clean_autosampler end Problem Resolved prep_fresh->end clean_system->end optimize_wash Optimize Needle Wash clean_autosampler->optimize_wash optimize_wash->end

Caption: A logical workflow for troubleshooting the appearance of ghost peaks in HPLC analysis.

IV. Stability and Storage of 2-Hydroxy Atorvastatin

Understanding the stability of 2-Hydroxy atorvastatin is crucial for preventing the formation of degradation products that can act as contaminants.

Summary of Atorvastatin Stability (as a proxy for 2-Hydroxy Atorvastatin)

Stress Condition Observed Degradation of Atorvastatin Recommendations for 2-Hydroxy Atorvastatin
Acidic Hydrolysis Significant degradation observed.[7][11]Avoid acidic conditions during sample preparation and storage. Use neutral or slightly basic buffers if possible.
Basic Hydrolysis Less degradation compared to acidic conditions, but still occurs.[7]While more stable than in acid, prolonged exposure to strong bases should be avoided.
Oxidation Susceptible to oxidative degradation.[11]Protect from strong oxidizing agents. Consider using antioxidants in solutions for long-term storage if compatible with the experiment.
Thermal Degradation occurs at elevated temperatures.[11]Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[10]
Photolytic Sensitive to light, leading to photodegradation.[11][12]Protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil.[12]

FAQs

Q8: What are the ideal storage conditions for solid 2-Hydroxy atorvastatin?

A8: Solid 2-Hydroxy atorvastatin should be stored in a tightly sealed container, protected from light and moisture, at a low temperature, typically -20°C, as recommended by the supplier.[10]

Q9: How long are stock solutions of 2-Hydroxy atorvastatin stable?

A9: The stability of stock solutions depends on the solvent, concentration, and storage conditions. It is best to prepare fresh solutions for each experiment. If storage is necessary, store in small aliquots at -80°C to minimize freeze-thaw cycles and protect from light. Perform periodic purity checks by HPLC if stored for extended periods.

Diagram: Factors Affecting 2-Hydroxy Atorvastatin Stability

G cluster_factors Degradation Factors compound 2-Hydroxy Atorvastatin ph pH (Acidic/Basic) compound->ph light Light Exposure compound->light temp High Temperature compound->temp oxygen Oxidizing Agents compound->oxygen degradation Degradation Products (Contaminants) ph->degradation light->degradation temp->degradation oxygen->degradation

Caption: Key environmental factors that can lead to the degradation of 2-Hydroxy atorvastatin.

References

Technical Support Center: 2-Hydroxy Atorvastatin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxy atorvastatin (B1662188) bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the quantification of 2-hydroxy atorvastatin.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inaccurate or Inconsistent Quantification of 2-Hydroxy Atorvastatin

Question: My quantitative results for 2-hydroxy atorvastatin are variable and inaccurate. What are the potential causes and how can I resolve this?

Answer: Inaccurate and inconsistent results in 2-hydroxy atorvastatin bioassays can stem from several factors, primarily related to the interconversion with its lactone form and matrix effects.

Possible Causes and Solutions:

  • pH-Dependent Lactonization: 2-hydroxy atorvastatin (acid) exists in a pH-dependent equilibrium with its inactive 2-hydroxy atorvastatin lactone form.[1][2] Shifts in pH during sample collection, storage, or preparation can alter the ratio of the acid and lactone forms, leading to quantification errors.[2]

    • Solution: Maintain a consistent and appropriate pH throughout your experimental workflow. It has been shown that lowering the serum pH to 6.0 or keeping the samples at 4°C can help stabilize the lactone compounds.[3] Acidifying the sample with a buffer (e.g., sodium acetate (B1210297) pH 5.0) before extraction can also minimize interconversion.[3]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of 2-hydroxy atorvastatin in mass spectrometry-based assays, leading to ion suppression or enhancement.[4] This is a common issue in LC-MS/MS analysis.[4]

    • Solution: Optimize your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[5][6][7] It's also crucial to validate your method for matrix effects using at least six different sources of the biological matrix.[8] In some cases, high levels of triglycerides in plasma can contribute to matrix effects, so it is important to validate the method in hyperlipidemic plasma if relevant to your study population.[9]

  • Sample Handling and Storage: The stability of 2-hydroxy atorvastatin and its lactone is critical. The lactone form can hydrolyze to the acid form at room temperature.[3]

    • Solution: Process and analyze samples as quickly as possible. If storage is necessary, keep samples at -70°C or lower.[6][10] Conduct thorough stability studies to understand the behavior of your analyte under your specific storage and handling conditions (e.g., bench-top stability, freeze-thaw stability).[5][6]

Issue 2: Poor Peak Shape and Resolution in Chromatography

Question: I am observing poor peak shape and resolution for 2-hydroxy atorvastatin in my LC-MS/MS analysis. What could be the cause and how can I improve it?

Answer: Poor chromatography can be due to several factors related to the mobile phase, column, and sample preparation.

Possible Causes and Solutions:

  • Mobile Phase Composition: The composition of the mobile phase is critical for achieving good peak shape and resolution.

    • Solution: The addition of a small amount of formic acid to the mobile phase can improve sensitivity and peak shape.[10] Methanol can also be added to enhance peak symmetry and resolution.[10] A common mobile phase combination is water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate.[8]

  • Chromatographic Column: The choice of the analytical column and its condition are important.

    • Solution: A C18 column is commonly used and has been shown to provide good separation.[10] Ensure the column is not degraded and is appropriate for your mobile phase.

  • Sample Preparation: Inadequate sample cleanup can introduce interfering substances that affect chromatography.

    • Solution: Employ a robust sample extraction method like SPE or LLE to remove interfering components.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common type of interference in 2-hydroxy atorvastatin bioassays?

A1: The most significant and commonly encountered interference is the pH-dependent interconversion between 2-hydroxy atorvastatin (the active acid form) and its inactive lactone form.[1][2] This can occur during sample handling, storage, and analysis, leading to inaccurate quantification if not properly controlled. Matrix effects, where endogenous components of the biological sample affect the analytical signal, are also a major consideration, especially in LC-MS/MS assays.[4]

Q2: How can I minimize the interconversion between 2-hydroxy atorvastatin and its lactone?

A2: To minimize this interconversion, it is crucial to control the pH and temperature throughout the analytical process. It is recommended to keep samples at a low temperature (4°C for short-term, -70°C or colder for long-term storage) and to acidify the samples prior to extraction.[3][6]

Q3: Are there other metabolites of atorvastatin that can interfere with the assay?

A3: Atorvastatin is metabolized to several compounds, including para-hydroxy atorvastatin and their corresponding lactones.[5] While modern LC-MS/MS methods are highly specific and can distinguish between these metabolites, less specific methods like immunoassays may be prone to cross-reactivity. For LC-MS/MS, chromatographic separation is key to resolving these closely related compounds.

Q4: What are the typical validation parameters for a bioanalytical method for 2-hydroxy atorvastatin?

A4: A robust bioanalytical method for 2-hydroxy atorvastatin should be validated for specificity, linearity, sensitivity (lower limit of quantification), precision, accuracy, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).[10][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated bioanalytical methods for the determination of 2-hydroxy atorvastatin.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

AnalyteConcentration Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
2-Hydroxy Atorvastatin0.1 - 200.1
2-Hydroxy Atorvastatin0.2 - 200.2
2-Hydroxy Atorvastatin0.5 - 200.5
2-Hydroxy Atorvastatin0.25 - 1000.25

Table 2: Extraction Recovery and Matrix Effect

AnalyteExtraction MethodExtraction Recovery (%)Matrix Effect (%)
2-Hydroxy AtorvastatinLiquid-Liquid Extraction> 60%-4.1 to 5.0
2-Hydroxy AtorvastatinSolid-Phase Extraction88 - 100%92 - 110%

Experimental Protocols

Key Experiment: Quantification of 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS

This protocol is a representative example based on common methodologies.[8][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample, add an internal standard (e.g., a deuterated analog of 2-hydroxy atorvastatin or a structurally similar compound).

  • Add 100 µL of a sodium acetate buffer (pH 5.0) and vortex.

  • Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% formic acid. A typical starting condition could be 45:55 (v/v) water:acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor to product ion transition for 2-hydroxy atorvastatin and the internal standard. For 2-hydroxy atorvastatin, a common transition is m/z 575.4 → 440.3.[8]

  • Optimize mass spectrometer parameters such as capillary voltage, nebulizer pressure, and collision energy to achieve maximum signal intensity.

Visualizations

Troubleshooting Workflow for Inaccurate Results start Inaccurate/Inconsistent 2-Hydroxy Atorvastatin Results check_ph Verify pH Control During Sample Handling and Preparation start->check_ph check_matrix Evaluate for Matrix Effects check_ph->check_matrix No Issue solution_ph Implement pH Control: - Use Buffered Solutions - Maintain Low Temperature check_ph->solution_ph Issue Found check_stability Assess Analyte Stability check_matrix->check_stability No Issue solution_matrix Optimize Sample Cleanup: - Solid-Phase Extraction - Liquid-Liquid Extraction check_matrix->solution_matrix Issue Found solution_stability Standardize Storage: - Store at <= -70°C - Minimize Freeze-Thaw Cycles check_stability->solution_stability Issue Found end Accurate and Consistent Results check_stability->end No Issue solution_ph->end solution_matrix->end solution_stability->end

Caption: Troubleshooting workflow for inaccurate 2-hydroxy atorvastatin results.

Interconversion of 2-Hydroxy Atorvastatin acid 2-Hydroxy Atorvastatin (Active Acid Form) lactone 2-Hydroxy Atorvastatin Lactone (Inactive Form) acid->lactone Lactonization (Acidic Conditions) lactone->acid Hydrolysis (Basic Conditions/Esterases)

Caption: pH-dependent interconversion of 2-hydroxy atorvastatin.

References

Technical Support Center: Optimizing 2-Hydroxy Atorvastatin Dose for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 2-hydroxy atorvastatin (B1662188) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxy atorvastatin and what is its relevance compared to the parent drug, atorvastatin?

A1: 2-hydroxy atorvastatin is one of the two major active metabolites of atorvastatin, formed in the liver by cytochrome P450 3A4 (CYP3A4) metabolism.[1][2] Both 2-hydroxy atorvastatin and the other primary active metabolite, 4-hydroxy atorvastatin, are considered equipotent to the parent drug in their ability to inhibit HMG-CoA reductase.[2][3] Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites.[4] Therefore, studying 2-hydroxy atorvastatin directly can provide more precise insights into the therapeutic and potential off-target effects mediated by this specific metabolite.

Q2: What is a recommended starting dose for 2-hydroxy atorvastatin in preclinical animal models?

A2: While specific in vivo studies on directly administering 2-hydroxy atorvastatin are not as widely published as those for the parent drug, a starting point can be extrapolated from studies using atorvastatin. Given that 2-hydroxy atorvastatin is an active metabolite, a lower starting dose compared to atorvastatin may be appropriate. Typical oral dosages for atorvastatin in rodent models range from 10 mg/kg to 80 mg/kg per day.[5][6] A conservative starting dose for 2-hydroxy atorvastatin could be in the lower end of this range, which should then be optimized based on pilot studies.

Q3: How does the route of administration impact the bioavailability of 2-hydroxy atorvastatin?

A3: Atorvastatin itself has low oral bioavailability (around 14%) due to extensive first-pass metabolism in the gut and liver.[7][8] When administering 2-hydroxy atorvastatin directly, oral administration would still subject it to some degree of first-pass metabolism, although this would be different from the parent drug. Intravenous (IV) or intraperitoneal (IP) administration will bypass first-pass metabolism, leading to higher systemic exposure and a more direct assessment of the compound's activity. The choice of administration route should align with the specific research question.

Q4: What are the key pharmacokinetic parameters to consider for 2-hydroxy atorvastatin?

A4: Key pharmacokinetic parameters to measure include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half. The half-life of atorvastatin's active metabolites is approximately 20 to 30 hours.[8]

Monitoring these parameters for both 2-hydroxy atorvastatin and the parent drug (if co-administered or formed in vivo) is crucial for understanding the exposure-response relationship.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of 2-hydroxy atorvastatin.

  • Possible Cause: Inconsistent formulation or administration.

    • Troubleshooting Steps:

      • Ensure a homogenous suspension or complete dissolution of 2-hydroxy atorvastatin in the chosen vehicle before each administration.

      • Utilize precise administration techniques (e.g., oral gavage, IV injection) to ensure accurate and consistent dosing.

      • Consider the stability of the compound in the formulation over the duration of the experiment.

  • Possible Cause: Biological variability between animals.

    • Troubleshooting Steps:

      • Increase the number of animals per group to improve statistical power.

      • Ensure that the animals are of a similar age, weight, and genetic background.

      • Acclimatize animals to the laboratory environment for at least one week before the study.[9]

Issue 2: Lack of a significant therapeutic effect at the initial dose.

  • Possible Cause: Insufficient dosage or short treatment duration.

    • Troubleshooting Steps:

      • Perform a dose-response study with escalating doses of 2-hydroxy atorvastatin.

      • Extend the duration of the treatment period. A significant therapeutic response to atorvastatin is typically seen within 2 weeks in clinical settings.[4]

      • Confirm the baseline physiological parameters of the animal model to ensure they are suitable for detecting a therapeutic effect.

  • Possible Cause: Poor bioavailability with the chosen route of administration.

    • Troubleshooting Steps:

      • If using oral administration, consider switching to an IP or IV route to increase systemic exposure.

      • Analyze plasma samples to confirm the levels of 2-hydroxy atorvastatin achieved.

Issue 3: Signs of toxicity in experimental animals (e.g., weight loss, lethargy).

  • Possible Cause: The administered dose is too high.

    • Troubleshooting Steps:

      • Reduce the dosage of 2-hydroxy atorvastatin.

      • Monitor animals closely for any adverse effects.

      • Consider that in rats, atorvastatin doses of 80 mg/(kg·day) have been associated with a higher incidence of adverse reactions affecting liver and kidney function.[6]

Data Presentation

Table 1: Typical Oral Dosages of Atorvastatin in Various Animal Models

Animal ModelTypical Oral Dosage Range (mg/kg/day)Reference
Mice10 - 20[5]
Rats10 - 80[6][9]
RabbitsNot specified, but used in pharmacokinetic studies[10]
Cockatiels20 (single dose)[11]
Amazon Parrots20 (single dose)[12]

Note: These dosages are for the parent drug, atorvastatin, and should be used as a reference for designing initial dose-finding studies for 2-hydroxy atorvastatin.

Table 2: Pharmacokinetic Parameters of Atorvastatin and its Metabolites in Cockatiels (20 mg/kg single oral dose)

CompoundCmax (ng/mL)Tmax (hours)t1/2 (hours)
Atorvastatin152.634.0
2-hydroxy atorvastatin68.834.6
4-hydroxy atorvastatin172.436.8

Source: Adapted from a study on the pharmacokinetics of atorvastatin in cockatiels.[11]

Experimental Protocols

Protocol 1: Dose-Response Study of 2-Hydroxy Atorvastatin in a Rodent Model of Hyperlipidemia

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week.[9]

  • Induction of Hyperlipidemia: Feed a high-fat diet for 4 weeks to induce hyperlipidemia.

  • Grouping:

    • Group 1: Normal control (standard diet + vehicle).

    • Group 2: Hypercholesterolemic control (high-fat diet + vehicle).

    • Group 3: 2-hydroxy atorvastatin (e.g., 5 mg/kg/day, p.o.) in vehicle.

    • Group 4: 2-hydroxy atorvastatin (e.g., 10 mg/kg/day, p.o.) in vehicle.

    • Group 5: 2-hydroxy atorvastatin (e.g., 20 mg/kg/day, p.o.) in vehicle.

  • Drug Administration: Administer 2-hydroxy atorvastatin or vehicle daily via oral gavage for 4 weeks.

  • Blood Sampling: Collect blood samples at baseline and at the end of the treatment period for lipid profile analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

  • Data Analysis: Compare the lipid profiles between the different groups using appropriate statistical methods.

Protocol 2: Pharmacokinetic Analysis of 2-Hydroxy Atorvastatin

  • Animal Model: Male Wistar rats (200-250g).

  • Administration: Administer a single dose of 2-hydroxy atorvastatin (e.g., 10 mg/kg) via the desired route (oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-hydroxy atorvastatin in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Modeling: Use non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Mandatory Visualizations

Signaling_Pathway cluster_0 Cholesterol Synthesis Pathway cluster_1 Drug Action HMG_CoA HMG-CoA HMGCR HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...Multiple Steps... HMGCR->Mevalonate HMG-CoA Reductase (HMGCR) Atorvastatin Atorvastatin Metabolite 2-Hydroxy Atorvastatin Atorvastatin->Metabolite CYP3A4 (Liver) Metabolite->HMGCR Inhibition

Caption: HMG-CoA Reductase Inhibition Pathway by 2-Hydroxy Atorvastatin.

Experimental_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Study cluster_2 Phase 3: Efficacy Study A Select Animal Model (e.g., Sprague-Dawley Rat) B Administer Single Escalating Doses of 2-Hydroxy Atorvastatin A->B C Monitor for Acute Toxicity and Clinical Signs B->C D Determine Maximum Tolerated Dose (MTD) C->D E Administer a Single Dose (below MTD) D->E F Collect Serial Blood Samples E->F G LC-MS/MS Analysis of Plasma F->G H Calculate PK Parameters (Cmax, AUC, t1/2) G->H I Select Doses Based on PK and MTD Data H->I J Chronic Dosing in Disease Model I->J K Measure Relevant Biomarkers (e.g., Lipid Profile) J->K L Statistical Analysis and Dose Selection K->L

Caption: Workflow for In Vivo Dose Optimization of 2-Hydroxy Atorvastatin.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Hydroxy Atorvastatin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. 2-Hydroxy atorvastatin (B1662188) is a primary active metabolite of the widely prescribed lipid-lowering agent, atorvastatin. The robust and reliable measurement of this metabolite in biological matrices is crucial for drug development and clinical monitoring. This guide provides a comparative overview of two prominent analytical techniques for the quantification of 2-hydroxy atorvastatin: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the performance characteristics and experimental protocols of each method based on published validation data.

Performance Characteristics

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the HPLC-MS/MS and UPLC-MS/MS methods for the quantification of 2-hydroxy atorvastatin in human plasma.

Performance ParameterHPLC-MS/MS MethodUPLC-MS/MS Method
Linearity Range 0.10 - 40.00 ng/mL[1]0.2 - 40 ng/mL[2]
Precision (RSD%) < 8% (Intra-day and Inter-day)[1]3.3% - 13.9% (Intra-day and Inter-day)[2]
Accuracy (% Deviation) < 8% (Intra-day and Inter-day)[1]Not explicitly stated in the provided abstract
Lower Limit of Quantification (LLOQ) 0.07 ng/mL[1]0.2 ng/mL[2]
Recovery Not explicitly stated in the provided abstractNot explicitly stated in the provided abstract
Run Time Not explicitly stated in the provided abstract< 4 minutes[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for replicating and validating these analytical techniques.

HPLC-MS/MS Method

This method provides a highly sensitive and selective approach for the simultaneous determination of atorvastatin and 2-hydroxy atorvastatin in human plasma.[1]

  • Sample Preparation: The specifics of the sample preparation, such as protein precipitation or liquid-liquid extraction, were not detailed in the provided abstract.

  • Chromatography:

    • System: Isocratic High-Performance Liquid Chromatography (HPLC).[1]

    • Column: The type of HPLC column was not specified in the abstract.

    • Mobile Phase: The composition of the mobile phase was not detailed.

  • Detection:

    • System: Electrospray Ionization (ESI) triple-quadrupole mass spectrometer operating in positive ionization mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

UPLC-MS/MS Method

This method offers a rapid and sensitive analysis for atorvastatin and its metabolites in human plasma.[2]

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate (B1210297) was used to isolate the analytes from human plasma.[2]

  • Chromatography:

    • System: Ultra-Performance Liquid Chromatography (UPLC).[2]

    • Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm).[2]

    • Mobile Phase: A mixture of 0.05% (v/v) formic acid in water and acetonitrile (B52724) (25:75, v/v).[2]

  • Detection:

    • System: Positive ion electrospray ionization (ESI) mass spectrometry.[2]

    • Detection Mode: The specific transitions for multiple reaction monitoring were optimized for each analyte.[2]

Cross-Validation Workflow

The process of cross-validating analytical methods is a critical step to ensure consistency and reliability of results when methods are transferred between laboratories or updated. A generalized workflow for this process is illustrated below.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Objective Define Objective & Acceptance Criteria Select_Methods Select Analytical Methods for Comparison Define_Objective->Select_Methods Prepare_Samples Prepare Standard and QC Samples Select_Methods->Prepare_Samples Analyze_MethodA Analyze Samples with Method A Prepare_Samples->Analyze_MethodA Analyze_MethodB Analyze Samples with Method B Prepare_Samples->Analyze_MethodB Compare_Results Compare Quantitative Results Analyze_MethodA->Compare_Results Analyze_MethodB->Compare_Results Statistical_Analysis Perform Statistical Analysis Compare_Results->Statistical_Analysis Assess_Bias Assess Bias and Concordance Statistical_Analysis->Assess_Bias Report_Findings Report Findings and Conclusions Assess_Bias->Report_Findings

Caption: A generalized workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-MS/MS and UPLC-MS/MS are powerful and reliable techniques for the quantification of 2-hydroxy atorvastatin in human plasma. The HPLC-MS/MS method described offers a slightly lower LLOQ, suggesting potentially higher sensitivity.[1] On the other hand, the UPLC-MS/MS method boasts a significantly shorter run time, which can greatly enhance sample throughput in a high-demand laboratory setting.[2]

The choice between these methods will ultimately depend on the specific requirements of the study. For studies requiring the utmost sensitivity for low-concentration samples, the HPLC-MS/MS method may be preferable. Conversely, for large-scale clinical trials or pharmacokinetic studies where high throughput is a priority, the UPLC-MS/MS method presents a compelling advantage. It is crucial for researchers to perform their own in-house validation or cross-validation to ensure the selected method meets the specific needs and regulatory requirements of their application.

References

A Head-to-Head Comparison: Atorvastatin Versus its Active Metabolite, 2-Hydroxy Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological activity of a drug and its metabolites is paramount. This guide provides a detailed comparison of the activity of atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, and its principal active metabolite, 2-hydroxy atorvastatin.

Atorvastatin undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form two active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and 4-hydroxy atorvastatin (para-hydroxy atorvastatin).[1][2][3] These metabolites are not mere byproducts; they contribute significantly to the overall therapeutic effect of the drug. In fact, approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to these active metabolites.[2] This guide will focus on the comparative activity of atorvastatin and its major active metabolite, 2-hydroxy atorvastatin.

Quantitative Comparison of Activity and Pharmacokinetics

The following tables summarize the key quantitative data comparing the in vitro potency and pharmacokinetic profiles of atorvastatin and 2-hydroxy atorvastatin.

Table 1: In Vitro HMG-CoA Reductase Inhibitory Activity

CompoundIC50 (nM)
Atorvastatin3.71
2-Hydroxy Atorvastatin5.54
4-Hydroxy Atorvastatin3.29

Data sourced from a study on the in vitro inhibitory activity of atorvastatin and its metabolites.

Table 2: Comparative Pharmacokinetic Parameters in Humans (Single 20 mg Oral Dose)

ParameterAtorvastatin2-Hydroxy Atorvastatin
Cmax (ng/mL) 8.785.78
AUC0-t (ng·h/mL) 38.2247.32
AUC0-∞ (ng·h/mL) 42.7352.36

Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Data from a bioequivalence study in healthy adult males.[4]

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50) of compounds against the HMG-CoA reductase enzyme.

Principle: The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[5][6] The inhibitory effect of a compound is measured by the reduction in this rate of NADPH consumption.

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)[7]

  • Atorvastatin and 2-hydroxy atorvastatin standards

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of atorvastatin and 2-hydroxy atorvastatin in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound (atorvastatin or 2-hydroxy atorvastatin) at various concentrations.

    • Initiate the reaction by adding the HMG-CoA substrate.

    • Finally, add the HMG-CoA reductase enzyme to start the reaction.

  • Data Collection: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a specified period (e.g., 10-15 minutes).[7]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in HMG-CoA reductase activity, by fitting the data to a suitable dose-response curve.

Determination of Atorvastatin and 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS

This method is used for the quantitative analysis of atorvastatin and its metabolites in biological samples, which is essential for pharmacokinetic studies.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the simultaneous quantification of multiple analytes in complex matrices like plasma. The method involves separating the compounds using high-performance liquid chromatography (HPLC) and then detecting and quantifying them using a mass spectrometer.[8][9]

Materials:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 analytical column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and 0.1% acetic acid in water)[9]

  • Atorvastatin and 2-hydroxy atorvastatin analytical standards

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Human plasma samples

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction reagents for sample preparation

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Add the internal standard to each plasma sample, standard, and quality control sample.

    • Perform protein precipitation followed by either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the plasma matrix.[9]

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC system.

    • The analytes are separated on the C18 column based on their physicochemical properties.

    • The separated analytes are then introduced into the mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of atorvastatin and 2-hydroxy atorvastatin.[8]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentrations of atorvastatin and 2-hydroxy atorvastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.

    • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax and AUC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Atorvastatin_Metabolism_and_Action cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_action Mechanism of Action Atorvastatin (Drug) Atorvastatin (Drug) Atorvastatin Atorvastatin Atorvastatin (Drug)->Atorvastatin First-Pass Metabolism 2-Hydroxy Atorvastatin 2-Hydroxy Atorvastatin Atorvastatin->2-Hydroxy Atorvastatin Metabolized by 4-Hydroxy Atorvastatin 4-Hydroxy Atorvastatin Atorvastatin->4-Hydroxy Atorvastatin Metabolized by HMG-CoA Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA Reductase Inhibits 2-Hydroxy Atorvastatin->HMG-CoA Reductase Inhibits 4-Hydroxy Atorvastatin->HMG-CoA Reductase Inhibits CYP3A4 CYP3A4 CYP3A4->2-Hydroxy Atorvastatin CYP3A4->4-Hydroxy Atorvastatin Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Catalyzes conversion of HMG-CoA to Cholesterol Synthesis Cholesterol Synthesis Mevalonate->Cholesterol Synthesis Leads to

Caption: Atorvastatin metabolism and mechanism of action.

HMG_CoA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Reagents (Buffer, NADPH, HMG-CoA) C Mix Reagents and Test Compounds in 96-well Plate A->C B Prepare Test Compounds (Atorvastatin, 2-OH Atorvastatin) B->C D Initiate Reaction with HMG-CoA Reductase C->D E Measure Absorbance at 340 nm over Time D->E F Calculate Rate of NADPH Consumption E->F G Determine IC50 Value F->G

Caption: In vitro HMG-CoA reductase inhibition assay workflow.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing P1 Plasma Sample Collection P2 Addition of Internal Standard P1->P2 P3 Analyte Extraction (SPE or LLE) P2->P3 P4 Reconstitution in Mobile Phase P3->P4 A1 Injection into HPLC P4->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Peak Integration and Quantification A3->D1 D2 Generation of Calibration Curve D1->D2 D3 Calculation of Pharmacokinetic Parameters D2->D3

Caption: LC-MS/MS workflow for pharmacokinetic analysis.

References

2-Hydroxy Atorvastatin vs. Other Atorvastatin Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This process generates several metabolites, with the ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated forms being the most prominent. These metabolites are not mere byproducts; they exhibit pharmacological activity and contribute significantly to the overall therapeutic and potential side effects of atorvastatin. This guide provides an objective comparison of 2-hydroxy atorvastatin and other key metabolites, supported by experimental data, to aid in research and drug development.

Inhibition of HMG-CoA Reductase: The Primary Pharmacodynamic Effect

The primary mechanism of action for atorvastatin and its active metabolites is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. In vitro studies have demonstrated that both 2-hydroxy atorvastatin and 4-hydroxy atorvastatin are active inhibitors of this enzyme.

A comparative study on the inhibitory effects of atorvastatin and its hydroxylated metabolites revealed that 2-hydroxy atorvastatin possesses inhibitory potency similar to the parent drug, atorvastatin. In contrast, 4-hydroxy atorvastatin was found to be considerably less active[1]. Approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to these active metabolites[2].

Table 1: Comparative HMG-CoA Reductase Inhibitory Activity

CompoundIC50 (nM)Relative Potency to Atorvastatin
Atorvastatin3 - 20[1]1.0
2-Hydroxy AtorvastatinSimilar to Atorvastatin[1]~1.0
4-Hydroxy AtorvastatinConsiderably higher than Atorvastatin[1]< 1.0

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of atorvastatin metabolites on HMG-CoA reductase is typically determined using a spectrophotometric assay. This in vitro method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the enzymatic reaction.

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer)

  • Atorvastatin, 2-hydroxy atorvastatin, and 4-hydroxy atorvastatin standards

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the atorvastatin metabolites and a dilution series to determine the IC50 values. Reconstitute HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and the respective concentrations of the atorvastatin metabolites (test compounds) or vehicle control.

  • Enzyme Addition: Add HMG-CoA reductase to each well to initiate the reaction.

  • Substrate Addition: Immediately add HMG-CoA to start the reaction.

  • Kinetic Measurement: Measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Atorvastatin and its Metabolites in Human Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the simultaneous quantification of atorvastatin and its metabolites in biological matrices like human plasma.

Procedure:

  • Sample Preparation:

    • Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and centrifuged to pellet the proteins.

    • Liquid-Liquid Extraction: Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) can be used to isolate the analytes.

  • Chromatographic Separation: The supernatant or the extracted organic layer is evaporated and reconstituted in the mobile phase. The sample is then injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate the parent drug and its metabolites.

  • Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the levels of atorvastatin and its metabolites in the plasma samples.

Signaling Pathways and Differential Effects

The therapeutic effects of atorvastatin extend beyond cholesterol lowering and are attributed to its "pleiotropic" effects, which are largely mediated by the inhibition of the mevalonate pathway. This pathway is crucial not only for cholesterol synthesis but also for the production of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Rho, Rac, and Ras.

By inhibiting HMG-CoA reductase, atorvastatin and its active metabolites decrease the synthesis of these isoprenoids, thereby impairing the function of these signaling proteins. This interference with downstream signaling pathways is thought to contribute to the beneficial effects of statins on endothelial function, inflammation, and plaque stability.

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Isoprenoid Intermediates (FPP, GGPP) Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoid Intermediates (FPP, GGPP) Cholesterol Cholesterol Isoprenoid Intermediates (FPP, GGPP)->Cholesterol Protein Prenylation (Rho, Rac, Ras) Protein Prenylation (Rho, Rac, Ras) Isoprenoid Intermediates (FPP, GGPP)->Protein Prenylation (Rho, Rac, Ras) Downstream Signaling Downstream Signaling Protein Prenylation (Rho, Rac, Ras)->Downstream Signaling HMG-CoA_Reductase->Mevalonate Atorvastatin & Metabolites Atorvastatin & Active Metabolites Atorvastatin & Metabolites->HMG-CoA_Reductase Inhibition

Caption: Inhibition of the Mevalonate Pathway by Atorvastatin and its Active Metabolites.

Differential Effects on Nuclear Receptor Activation

Recent studies have highlighted that atorvastatin and its metabolites can differentially modulate the activity of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR). PXR is a key regulator of drug-metabolizing enzymes and transporters.

In primary human hepatocytes, both atorvastatin and 2-hydroxy atorvastatin were found to induce the expression of CYP3A4, a key drug-metabolizing enzyme. In contrast, 4-hydroxy atorvastatin showed a significantly reduced capacity to induce CYP3A4 expression[3]. This suggests that the potential for drug-drug interactions mediated by PXR activation may differ between the metabolites.

Atorvastatin_Metabolism_Workflow cluster_0 Atorvastatin Metabolism cluster_1 Experimental Analysis Atorvastatin Atorvastatin CYP3A4 CYP3A4 Atorvastatin->CYP3A4 2-Hydroxy Atorvastatin 2-Hydroxy Atorvastatin CYP3A4->2-Hydroxy Atorvastatin 4-Hydroxy Atorvastatin 4-Hydroxy Atorvastatin CYP3A4->4-Hydroxy Atorvastatin Plasma_Sample Human Plasma Sample Extraction Protein Precipitation or Liquid-Liquid Extraction Plasma_Sample->Extraction UPLC_MSMS UPLC-MS/MS Analysis Extraction->UPLC_MSMS Quantification Quantification of Parent & Metabolites UPLC_MSMS->Quantification

Caption: Experimental workflow for the analysis of atorvastatin and its primary metabolites.

Conclusion

References

A Comparative In Vitro Efficacy Guide to Statin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the efficacy of various statin metabolites, moving beyond the parent compounds to explore the activity of their biotransformation products. The following sections detail the direct inhibitory effects on HMG-CoA reductase, as well as the pleiotropic effects of these metabolites, supported by experimental data and detailed methodologies.

Comparative Efficacy of Statin Metabolites on HMG-CoA Reductase

The primary mechanism of action for statins is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The active form of statins is the hydroxy acid form, while the lactone form is inactive as an HMG-CoA reductase inhibitor. The inhibitory potency is commonly expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

Statin MetaboliteParent StatinIC50 (nM) for HMG-CoA Reductase Inhibition
Atorvastatin (B1662188) acidAtorvastatin8.2 - 10.5
2-hydroxyatorvastatin (ortho-hydroxy)Atorvastatin12.1
4-hydroxyatorvastatin (para-hydroxy)Atorvastatin63.5
Simvastatin acidSimvastatin5.8 - 11.2
RosuvastatinRosuvastatin3.9 - 5.4
Pitavastatin acidPitavastatin3.2
Fluvastatin (3R,5S-enantiomer)Fluvastatin4.9
Fluvastatin (3S,5R-enantiomer)Fluvastatin>1000
PravastatinPravastatin20.1 - 44.1

Pleiotropic Effects of Statin Metabolites

Beyond their primary lipid-lowering effects, statins and their metabolites exhibit a range of "pleiotropic" effects that may contribute to their cardiovascular benefits. These include anti-inflammatory, antioxidant, and direct effects on vascular endothelial and smooth muscle cells.

Anti-Inflammatory Effects

Statins and their metabolites have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Key In Vitro Findings:

  • Atorvastatin and Simvastatin: These lipophilic statins and their metabolites have demonstrated the ability to reduce the release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) from macrophages and smooth muscle cells.[1]

  • Rosuvastatin: Has been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in macrophages by preventing the activation of NF-κB.[2]

  • Fluvastatin: Can reduce the synergistic production of IL-6 in co-cultures of smooth muscle cells and mononuclear cells.[1]

  • Pravastatin: As a hydrophilic statin, it generally shows weaker anti-inflammatory effects in vitro compared to lipophilic statins.

Antioxidant Activity

Several statins and their metabolites possess intrinsic antioxidant properties, helping to mitigate oxidative stress, a key factor in the pathogenesis of atherosclerosis.

Key In Vitro Findings:

  • Atorvastatin Metabolites: The hydroxylated metabolites of atorvastatin have been shown to have potent antioxidant activity, protecting lipoproteins from oxidation.

  • Simvastatin: Exhibits the highest scavenging capacity towards hydroxyl radicals among the tested statins.[3]

  • Fluvastatin: Demonstrates the highest antioxidant capacity against peroxyl radicals.[3]

  • General Mechanism: Statins can reduce the production of reactive oxygen species (ROS) by inhibiting NAD(P)H oxidase and upregulating antioxidant enzymes like catalase.[4]

Effects on Endothelial Function

Statin metabolites can improve endothelial function by increasing the production of nitric oxide (NO), a critical signaling molecule for vasodilation and vascular health.

Key In Vitro Findings:

  • eNOS Activation: Statins and their metabolites can increase the expression and activity of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt and AMPK signaling pathways.[5] Rosuvastatin has been shown to upregulate eNOS mRNA levels and increase the phosphorylation of eNOS.[6]

  • Reduction of Endothelial Dysfunction: Rosuvastatin and atorvastatin can improve endothelial cell integrity and barrier function in vitro.[2]

Acid vs. Lactone Forms: A Tale of Two Moieties

Statins exist in two forms: an active open-ring hydroxy acid form and an inactive closed-ring lactone form. While the acid form is responsible for HMG-CoA reductase inhibition, the lactone form is not without biological activity.

  • HMG-CoA Reductase Inhibition: The acid form is the active inhibitor.

  • Cellular Uptake: The lipophilic lactone form can readily cross cell membranes via passive diffusion, whereas the more hydrophilic acid form often requires active transport.

  • Pleiotropic Effects: The lactone form has been implicated in some of the pleiotropic effects of statins, though the acid form also contributes significantly to these actions.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (LC-MS/MS Method)

This assay quantifies the enzymatic activity of HMG-CoA reductase by measuring the formation of its product, mevalonate (B85504) (which is converted to mevalonolactone (B1676541) for detection).

  • Reaction Mixture Preparation: A reaction buffer is prepared containing potassium phosphate, EDTA, and DTT. To this, NADPH, the statin metabolite to be tested (at various concentrations), and recombinant human HMG-CoA reductase are added.

  • Enzyme Reaction Incubation: The reaction is initiated by the addition of the HMG-CoA substrate and incubated at 37°C.

  • Reaction Termination and Sample Preparation: The reaction is stopped by the addition of a strong acid (e.g., HCl), which also facilitates the conversion of mevalonate to mevalonolactone. An internal standard (e.g., deuterated mevalonolactone) is added. The mevalonolactone is then extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).

  • LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of mevalonolactone produced.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the statin metabolite concentration and fitting the data to a dose-response curve.[7][8]

In Vitro Anti-Inflammatory Assay (Cytokine Release in Macrophages)

This assay measures the ability of statin metabolites to suppress the release of pro-inflammatory cytokines from immune cells.

  • Cell Culture: Macrophage-like cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment: The cells are pre-treated with various concentrations of the statin metabolite for a specified period.

  • Inflammatory Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the cell culture to induce the production and release of cytokines.

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the statin metabolite, and IC50 values can be determined.[2][9][10]

In Vitro Antioxidant Capacity Assay (ORAC/TOSC)

These assays measure the free radical scavenging capacity of the statin metabolites.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay:

    • A fluorescent probe (e.g., fluorescein) is mixed with the statin metabolite.

    • A peroxyl radical generator (e.g., AAPH) is added to initiate the reaction.

    • The decay of fluorescence, which is protected by the antioxidant activity of the metabolite, is monitored over time using a fluorescence microplate reader.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.[11][12]

  • Total Oxyradical Scavenging Capacity (TOSC) Assay:

    • This assay measures the inhibition of ethylene (B1197577) gas production from the oxidation of α-keto-γ-methiolbutyric acid (KMBA) by peroxyl radicals.

    • The amount of ethylene produced is quantified by gas chromatography.

    • The scavenging capacity is determined by the degree of inhibition of ethylene formation.[3][11]

Visualizing the Pathways

Mevalonate_Pathway cluster_0 Mevalonate Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Non_Sterol Non-Sterol Products (e.g., CoQ10, Prenylated Proteins) Isoprenoids->Non_Sterol Statin Statin Metabolites (Acid Form) Statin->Mevalonate Inhibition

Caption: The Mevalonate Pathway and the Site of Statin Inhibition.

Experimental_Workflow_Statin_Efficacy cluster_workflow In Vitro Efficacy Assessment Workflow Start Select Statin Metabolites Assay_Selection Choose In Vitro Assay (e.g., HMG-CoA Inhibition, Anti-inflammatory, Antioxidant) Start->Assay_Selection Protocol Perform Experiment According to Detailed Protocol Assay_Selection->Protocol Data_Collection Collect Quantitative Data (e.g., IC50, Cytokine Levels, Fluorescence) Protocol->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis Conclusion Draw Conclusions on Comparative Efficacy Analysis->Conclusion

Caption: General Experimental Workflow for In Vitro Statin Efficacy.

References

Validating 2-Hydroxy Atorvastatin as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Hydroxy atorvastatin (B1662188) as a potential biomarker, evaluating its performance against other alternatives and presenting supporting experimental data. The information is intended to assist researchers and drug development professionals in assessing its utility in clinical and preclinical studies.

Introduction

Atorvastatin, a widely prescribed statin, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of active metabolites, including ortho-hydroxy atorvastatin (2-Hydroxy atorvastatin) and para-hydroxy atorvastatin.[1][2] The inter-individual variability in CYP3A4 activity can significantly influence atorvastatin's efficacy and the risk of adverse effects. Consequently, there is a compelling need for reliable biomarkers to assess CYP3A4 activity and predict patient response to atorvastatin therapy. 2-Hydroxy atorvastatin, as a primary metabolite, is a promising candidate for such a biomarker.

This guide will delve into the validation of 2-Hydroxy atorvastatin, comparing it with the parent drug, atorvastatin, and an established endogenous biomarker of CYP3A4 activity, 4β-hydroxycholesterol.

Performance Comparison: 2-Hydroxy Atorvastatin vs. Alternatives

The utility of 2-Hydroxy atorvastatin as a biomarker can be assessed by comparing its characteristics and performance with parent atorvastatin and the established CYP3A4 biomarker, the 4β-hydroxycholesterol to cholesterol ratio.

BiomarkerTypeRationale for UseAdvantagesDisadvantages
2-Hydroxy Atorvastatin Drug MetaboliteDirect product of atorvastatin metabolism by CYP3A4. Its levels may reflect the rate of atorvastatin clearance.Specific to atorvastatin metabolism. May provide a more direct measure of the metabolic activity affecting the drug.Requires administration of atorvastatin. Levels can be influenced by factors other than CYP3A4 activity (e.g., transporters).
Atorvastatin (Parent Drug) Parent DrugPlasma concentrations are influenced by metabolism. Higher levels may indicate lower CYP3A4 activity.Readily measured in pharmacokinetic studies.Concentrations are influenced by absorption, distribution, and elimination, not just metabolism. Can be affected by patient adherence.
4β-Hydroxycholesterol / Cholesterol Ratio Endogenous Metabolite4β-hydroxycholesterol is a product of cholesterol metabolism by CYP3A4.[3][4] The ratio to cholesterol normalizes for variations in cholesterol levels.Does not require drug administration. Reflects basal and induced/inhibited CYP3A4 activity.[3][4]Long half-life (around 17 days), making it unsuitable for assessing rapid changes in CYP3A4 activity.[4] May not be as sensitive to inhibition as to induction.[5]

Quantitative Data Summary

Pharmacokinetic Parameters of Atorvastatin and its Metabolites

The following table summarizes the pharmacokinetic parameters of atorvastatin and 2-Hydroxy atorvastatin from a study in healthy Korean subjects administered a single 80 mg dose of atorvastatin.[6]

ParameterAtorvastatin2-Hydroxy Atorvastatin
Cmax (ng/mL) 84.3 ± 51.329.5 ± 14.0
Tmax (h) 1.4 ± 0.81.9 ± 1.1
AUC0–24h (ng·h/mL) 269.0 ± 128.5239.9 ± 103.5
t1/2 (h) 5.5 ± 2.45.9 ± 1.9

Data are presented as mean ± standard deviation.

Bioanalytical Method Validation Summary

Various analytical methods have been developed and validated for the quantification of atorvastatin and its metabolites in human plasma. A summary of key validation parameters from a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented below.[7]

AnalyteLinear Range (nM)LLOQ (nM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Atorvastatin 0.1 - 1000.12.9 - 8.54.7 - 9.293.8 - 104.2
2-Hydroxy Atorvastatin 0.1 - 1000.13.1 - 7.95.1 - 8.895.1 - 103.7

Experimental Protocols

Quantification of Atorvastatin and 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of several statins and their metabolites.[7]

1. Sample Preparation:

  • To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., hesperetin).

  • Add 20 µL of 50% acetonitrile (B52724).

  • Add 1 mL of acetonitrile for protein precipitation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 17,110 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 120 µL of the mobile phase.

  • Centrifuge at 17,110 x g for 10 minutes at 4°C.

  • Inject 20 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity LC System or equivalent.[8]

  • Column: Agilent Zorbax Extend C18 column (or equivalent).

  • Mobile Phase: A gradient of water and methanol, both containing 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[7]

  • Flow Rate: 400 µL/min.

  • MS System: Agilent 6460 Triple Quadrupole LC/MS System or equivalent.[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizations

Atorvastatin Metabolism Pathway

Atorvastatin_Metabolism cluster_cyp CYP3A4/5 cluster_ugt UGTs Atorvastatin Atorvastatin Two_Hydroxy_Atorvastatin 2-Hydroxy Atorvastatin (ortho-hydroxy) Atorvastatin->Two_Hydroxy_Atorvastatin Hydroxylation Para_Hydroxy_Atorvastatin para-Hydroxy Atorvastatin Atorvastatin->Para_Hydroxy_Atorvastatin Hydroxylation Atorvastatin_Lactone Atorvastatin Lactone (inactive) Atorvastatin->Atorvastatin_Lactone Lactonization Glucuronidation Glucuronidated Metabolites Two_Hydroxy_Atorvastatin->Glucuronidation Para_Hydroxy_Atorvastatin->Glucuronidation Atorvastatin_Lactone->Glucuronidation CYP3A4_5 CYP3A4/5 UGTs UGTs

Caption: Atorvastatin is primarily metabolized by CYP3A4/5 to active hydroxy metabolites.

Experimental Workflow for Biomarker Quantification

Biomarker_Quantification_Workflow Start Human Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Evaporation Supernatant Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 Injection LC-MS/MS Injection Centrifugation2->Injection Data_Analysis Data Analysis Injection->Data_Analysis

Caption: A typical workflow for the extraction and quantification of analytes from plasma.

Conclusion

2-Hydroxy atorvastatin holds significant promise as a biomarker for assessing CYP3A4-mediated atorvastatin metabolism. Its direct relationship to the parent drug's metabolic pathway offers a specific measure of the enzymatic activity relevant to atorvastatin disposition. While it requires the administration of atorvastatin, its measurement can provide valuable insights into individual metabolic phenotypes, potentially aiding in dose optimization and predicting drug response.

In comparison, while the 4β-hydroxycholesterol to cholesterol ratio is a valuable tool for assessing basal and long-term changes in CYP3A4 activity without the need for drug administration, its long half-life limits its utility for evaluating acute effects or rapid changes in enzyme function. The parent drug, atorvastatin, provides a less specific measure of metabolic activity as its plasma concentrations are influenced by a multitude of physiological processes.

The choice of biomarker will ultimately depend on the specific research question and the context of the study. For studies specifically investigating the metabolism and disposition of atorvastatin, 2-Hydroxy atorvastatin offers a more direct and specific endpoint. Further head-to-head comparative studies are warranted to fully elucidate the relative sensitivity and specificity of these biomarkers in predicting clinical outcomes of atorvastatin therapy.

References

A Comparative Guide to Inter-Laboratory Analysis of 2-Hydroxy Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-hydroxy atorvastatin (B1662188), a primary active metabolite of atorvastatin. The information presented is synthesized from validated methods published in peer-reviewed literature, offering a resource for laboratories involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. While a direct inter-laboratory round-robin study on 2-hydroxy atorvastatin analysis is not publicly available, this guide compares the performance of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which stand as the gold standard for its quantification.[1]

Comparative Performance of Analytical Methods

The quantification of 2-hydroxy atorvastatin in biological matrices, predominantly human plasma, is most reliably achieved using LC-MS/MS. This technique offers high sensitivity and specificity, crucial for detecting the low concentrations typical after therapeutic doses of atorvastatin.[1][2] The following tables summarize the performance characteristics of several published LC-MS/MS methods, providing a benchmark for laboratories establishing or evaluating their own assays.

Method Performance Metrics Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range (ng/mL) 0.10 - 40.00[2]0.05 - 100[3]0.1 - 20[4]0.5 - 20[5]0.2 - 40[6]
Lower Limit of Quantitation (LLOQ) (ng/mL) 0.07[2]0.05[3]0.1[4]0.5[5]0.2[6]
Intra-day Precision (%RSD) < 8[2]≤ 15[3]< 7.7[4]Not explicitly stated3.3 - 13.9[6]
Inter-day Precision (%RSD) < 8[2]≤ 15[3]< 7.7[4]Not explicitly stated3.3 - 13.9[6]
Intra-day Accuracy (%Deviation or %Bias) < 8[2]85 - 115%[3]± 5.9%[4]Not explicitly statedNot explicitly stated
Inter-day Accuracy (%Deviation or %Bias) < 8[2]85 - 115%[3]± 5.9%[4]Not explicitly statedNot explicitly stated
Extraction Recovery (%) Not explicitly stated88.6 - 111[3]> 60[4]Not explicitly stated92.7 - 108.5[7]

Experimental Protocols

The successful analysis of 2-hydroxy atorvastatin relies on a robust and well-defined experimental protocol. Below are detailed methodologies synthesized from published, validated studies.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for extracting 2-hydroxy atorvastatin from plasma samples.[3][8]

  • Sample Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A small volume of plasma (e.g., 50 µL) is transferred to a clean microcentrifuge tube.[3][8]

  • Addition of Internal Standard: An internal standard (e.g., deuterated 2-hydroxy atorvastatin) is added to each sample to account for variability during sample processing and analysis.

  • Precipitation: A precipitating agent, typically acetonitrile (B52724), is added to the plasma sample at a specific ratio (e.g., 3:1 v/v).[8] The mixture is vortexed vigorously to ensure complete protein precipitation.

  • Centrifugation: The samples are centrifuged at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new set of tubes or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 analytical column is commonly used for separation (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 µm).[3]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][4]

    • Flow Rate: A typical flow rate is in the range of 0.2 to 0.5 mL/min.[8][9]

    • Injection Volume: A small volume of the prepared sample (e.g., 1-15 µL) is injected into the LC system.[9][10]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[2][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2][9] This involves monitoring a specific precursor ion to product ion transition for both 2-hydroxy atorvastatin and its internal standard.

    • Ion Transitions: The specific m/z transitions for 2-hydroxy atorvastatin are optimized for the instrument being used.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of 2-hydroxy atorvastatin in a research or clinical laboratory setting.

G cluster_0 Sample Receipt and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Reporting SampleReceipt Receive and Log Plasma Samples Thaw Thaw Samples SampleReceipt->Thaw Aliquot Aliquot Plasma Thaw->Aliquot AddIS Add Internal Standard Aliquot->AddIS Precipitate Protein Precipitation (e.g., Acetonitrile) AddIS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject Sample into LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Review Data Review and QC Calculate->Review Report Generate Report Review->Report

Caption: A generalized workflow for 2-hydroxy atorvastatin analysis.

References

A Comparative Analysis of the HMG-CoA Reductase Inhibitory Activity of 2-Hydroxy Atorvastatin and Rosuvastatin's Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways and inhibitory activities of the primary active metabolites of two widely prescribed statins: atorvastatin (B1662188) and rosuvastatin (B1679574). The focus is on 2-hydroxy atorvastatin and N-desmethyl rosuvastatin, with supporting experimental data and methodologies to inform research and drug development.

Metabolic Pathways and Active Metabolites

Atorvastatin undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form two major active metabolites: ortho-hydroxy atorvastatin (2-hydroxy atorvastatin) and para-hydroxy atorvastatin (4-hydroxy atorvastatin).[1][2][3][4] These metabolites are equipotent to the parent drug and are responsible for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.[1][5][6][7]

In contrast, rosuvastatin is not extensively metabolized, with about 90% of the drug excreted unchanged.[7][8] Approximately 10% of a rosuvastatin dose is metabolized, primarily by CYP2C9, to form N-desmethyl rosuvastatin.[7][8] While active, this metabolite has a significantly lower inhibitory effect on HMG-CoA reductase compared to the parent compound.[2][8]

cluster_atorvastatin Atorvastatin Metabolism cluster_rosuvastatin Rosuvastatin Metabolism Atorvastatin Atorvastatin 2-Hydroxy Atorvastatin (Active) 2-Hydroxy Atorvastatin (Active) Atorvastatin->2-Hydroxy Atorvastatin (Active) CYP3A4 4-Hydroxy Atorvastatin (Active) 4-Hydroxy Atorvastatin (Active) Atorvastatin->4-Hydroxy Atorvastatin (Active) CYP3A4 Rosuvastatin Rosuvastatin N-desmethyl Rosuvastatin (Active) N-desmethyl Rosuvastatin (Active) Rosuvastatin->N-desmethyl Rosuvastatin (Active) CYP2C9 cluster_workflow HMG-CoA Reductase Inhibition Assay Workflow prep Prepare Reagents (Buffer, NADPH, Enzyme, Substrate, Inhibitor) setup Set up reaction in 96-well plate (Buffer + NADPH + Inhibitor) prep->setup preincubate Add Enzyme Pre-incubate setup->preincubate start Add HMG-CoA Substrate Start Reaction preincubate->start measure Kinetic Measurement (OD 340nm at 37°C) start->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50

References

A Comparative Guide to the In Vitro and In Vivo Effects of 2-Hydroxy Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of atorvastatin (B1662188) and its primary active metabolite, 2-hydroxy atorvastatin. Atorvastatin is a widely prescribed statin for the management of hypercholesterolemia. Its therapeutic effects are mediated not only by the parent drug but also by its pharmacologically active metabolites. Understanding the distinct and overlapping effects of these molecules is crucial for a complete picture of atorvastatin's clinical efficacy and for the development of future lipid-lowering therapies.

In Vitro Effects: A Head-to-Head Comparison

The primary mechanism of action for atorvastatin and its metabolites is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] In vitro studies are essential for elucidating the direct inhibitory potency of these compounds on the target enzyme.

HMG-CoA Reductase Inhibition

A key metric for evaluating the in vitro potency of a drug is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the enzyme's activity. Comparative analysis of the IC50 values for atorvastatin and 2-hydroxy atorvastatin reveals a striking similarity in their ability to inhibit HMG-CoA reductase.

CompoundIC50 (nM)Reference
Atorvastatin10.5[2]
2-Hydroxy Atorvastatin12.1[2]

Table 1: In Vitro HMG-CoA Reductase Inhibitory Activity.

This data indicates that 2-hydroxy atorvastatin is nearly as potent as the parent drug, atorvastatin, in its direct enzymatic inhibition, contributing significantly to the overall cholesterol-lowering effect observed in vivo.

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

The determination of IC50 values for HMG-CoA reductase inhibitors is typically performed using a spectrophotometric assay.[1]

Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.

Materials:

  • Purified recombinant human HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Atorvastatin and 2-hydroxy atorvastatin standards

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare serial dilutions of atorvastatin and 2-hydroxy atorvastatin in the assay buffer. Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the statin solution (or vehicle control), and the HMG-CoA reductase enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH to each well.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals for a defined period.

  • Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each statin concentration relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response data to a suitable pharmacological model.

cluster_workflow Experimental Workflow: HMG-CoA Reductase Inhibition Assay Reagent Preparation Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Kinetic Measurement Kinetic Measurement Initiate Reaction->Kinetic Measurement Data Analysis Data Analysis Kinetic Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Workflow for HMG-CoA Reductase Inhibition Assay

In Vivo Effects: A More Complex Picture

While in vitro studies provide valuable information on direct enzyme inhibition, the in vivo effects of drugs are influenced by a multitude of factors, including absorption, distribution, metabolism, and excretion (ADME), as well as interactions with various physiological systems. The majority of in vivo research has focused on the effects of the parent drug, atorvastatin, with the contribution of its metabolites being less clearly defined in comparative studies.

Cholesterol-Lowering Efficacy

In vivo studies in animal models and clinical trials in humans have consistently demonstrated the potent cholesterol-lowering effects of atorvastatin.[3][4] However, there is a notable lack of published studies that have directly administered 2-hydroxy atorvastatin in vivo to compare its cholesterol-lowering efficacy against the parent compound. The rapid metabolism of atorvastatin to 2-hydroxy atorvastatin in the liver suggests that this metabolite plays a crucial role in the overall observed lipid-lowering effect.[5]

Pleiotropic Effects: Beyond Cholesterol Reduction

Statins, including atorvastatin, are known to exert a range of beneficial effects beyond their primary lipid-lowering action. These "pleiotropic" effects include anti-inflammatory and antioxidant activities, which are thought to contribute to their cardiovascular protective benefits.

Anti-Inflammatory Effects:

Atorvastatin has been shown to exert anti-inflammatory effects both in vitro and in vivo.[6][7][8] A key mechanism underlying these effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines and adhesion molecules. Atorvastatin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[9]

While direct in vivo comparative data for 2-hydroxy atorvastatin is scarce, its structural similarity and in vitro potency suggest it likely contributes to the anti-inflammatory properties of atorvastatin.

Antioxidant Effects:

Atorvastatin has also been shown to possess antioxidant properties, helping to mitigate the damaging effects of oxidative stress, a key contributor to atherosclerosis.[11][12][13] One of the proposed mechanisms is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Atorvastatin has been shown to promote the nuclear translocation of Nrf2, leading to an enhanced antioxidant response.[14] Additionally, atorvastatin may influence the PI3K/Akt signaling pathway, which is involved in cell survival and has been linked to the drug's neuroprotective effects.[15][16][17][18][19]

As with the anti-inflammatory effects, the specific in vivo contribution of 2-hydroxy atorvastatin to the overall antioxidant activity of atorvastatin treatment requires further investigation.

Experimental Protocols for In Vivo Assessment

In Vivo Anti-Inflammatory Activity:

A common model to assess the in vivo anti-inflammatory effects of statins is the lipopolysaccharide (LPS)-induced inflammation model in mice or rats.

Procedure:

  • Animal Model: Acclimatize animals and divide them into control and treatment groups.

  • Drug Administration: Administer atorvastatin, 2-hydroxy atorvastatin, or vehicle to the respective groups for a specified period.

  • Induction of Inflammation: Induce a systemic inflammatory response by intraperitoneal injection of LPS.

  • Sample Collection: At a designated time point after LPS injection, collect blood and tissue samples.

  • Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA. Analyze the expression of inflammatory markers in tissues (e.g., liver, aorta) using techniques such as quantitative PCR or Western blotting.

In Vivo Antioxidant Activity:

The antioxidant effects of statins in vivo can be evaluated by measuring markers of oxidative stress and the activity of antioxidant enzymes.

Procedure:

  • Animal Model: Utilize a relevant animal model of oxidative stress, such as spontaneously hypertensive rats or animals on a high-fat diet.

  • Drug Administration: Treat animals with atorvastatin, 2-hydroxy atorvastatin, or vehicle.

  • Sample Collection: Collect blood and tissue samples (e.g., heart, aorta).

  • Oxidative Stress Markers: Measure levels of markers such as malondialdehyde (MDA) or 8-isoprostanes in plasma or tissue homogenates.

  • Antioxidant Enzyme Activity: Assay the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase in tissue homogenates.

  • Nrf2 Pathway Activation: Assess the nuclear translocation of Nrf2 and the expression of its target genes (e.g., heme oxygenase-1) using Western blotting and qPCR.

Signaling Pathways

The pleiotropic effects of atorvastatin and its metabolites are mediated through the modulation of several key signaling pathways.

cluster_nfkb NF-κB Signaling Pathway Atorvastatin Atorvastatin / 2-OH Atorvastatin IKK IKK Atorvastatin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation cluster_nrf2 Nrf2 Antioxidant Pathway Atorvastatin Atorvastatin / 2-OH Atorvastatin Keap1 Keap1 Atorvastatin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

The Neuroprotective Promise of 2-Hydroxy Atorvastatin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the experimental evidence supporting the neuroprotective potential of 2-Hydroxy Atorvastatin (B1662188), offering a comparative perspective for researchers, scientists, and drug development professionals. This guide synthesizes quantitative data from preclinical studies, details key experimental methodologies, and visualizes the intricate signaling pathways involved.

Statins, primarily recognized for their cholesterol-lowering prowess, are increasingly being investigated for their "pleiotropic" effects, including neuroprotection. Atorvastatin, a widely prescribed statin, and its active metabolites, such as 2-Hydroxy Atorvastatin (ortho-hydroxy atorvastatin), are at the forefront of this research. Emerging evidence suggests that these compounds may offer therapeutic benefits in a range of neurological disorders by mitigating neuronal damage through various mechanisms.

This guide provides a comparative analysis of the neuroprotective role of 2-Hydroxy Atorvastatin, placing it in context with its parent drug, atorvastatin, other commonly used statins, and non-statin neuroprotective agents. By presenting available quantitative data, detailing experimental protocols, and illustrating key signaling pathways, this document aims to provide a valuable resource for the scientific community engaged in neuropharmacology and drug discovery.

Comparative Efficacy in Preclinical Models

The neuroprotective effects of 2-Hydroxy Atorvastatin and its counterparts have been assessed in various in vitro and in vivo models of neuronal injury. The following tables summarize key quantitative findings from these studies, offering a glimpse into their comparative efficacy. It is important to note that direct comparisons are challenging due to variations in experimental models, conditions, and endpoints.

Table 1: Neuroprotective Effects of 2-Hydroxy Atorvastatin and Atorvastatin
CompoundExperimental ModelInsultKey Quantitative FindingReference
2-Hydroxy Atorvastatin (o-ATV) Primary rat cortical neuronsOxygen-Glucose Deprivation (OGD)Specifically rescued large GABAergic neurons; demonstrated a significant increase in phosphorylated CREB (pCREB) in these neurons.[1]
Atorvastatin Primary rat cortical neuronsOxygen-Glucose Deprivation (OGD)Did not provide neuroprotection to GABAergic neurons under the same post-treatment conditions.[1]
Atorvastatin Primary cortical neuronsGlutamate-induced excitotoxicitySignificantly protected from glutamate-induced excitotoxicity as measured by LDH release and MTT assay.[2]
Atorvastatin PC12 cellsHigh Glucose (HG)-induced neurotoxicitySignificantly decreased HG-induced reactive oxygen species (ROS) and malondialdehyde (MDA) levels and improved cell viability.
Atorvastatin HUVECsOxidized LDL (ox-LDL)Significantly restored cell viability and reduced LDH release in a dose-dependent manner.[3]
Table 2: Neuroprotective Effects of Other Statins
CompoundExperimental ModelInsultKey Quantitative FindingReference
Rosuvastatin Rat cortical neuronsOxygen-Glucose Deprivation (OGD)/ReoxygenationAmeliorated neuronal death at concentrations from 10 nM to 1µM.[4]
Simvastatin Primary cortical neuronsAmyloid-beta (Aβ) induced toxicityPrevented the rise in cytosolic Ca2+ and accumulation of ROS.
Simvastatin N2a neuroblastoma cellsIsoprenylation inhibitionLed to acidic shifts in the isoelectric point of RhoA and Cdc42 in a dose-dependent manner (50 nM - 500 nM).[5]
Table 3: Neuroprotective Effects of Non-Statin Alternatives
CompoundExperimental ModelInsultKey Quantitative FindingReference
Riluzole SH-SY5Y cellsH₂O₂ exposure (200 µM/24 hr)Significantly prevented H₂O₂-induced cell death (~50% reduction) at concentrations of 1-10 µM.[6]
Riluzole SH-SY5Y cellsH₂O₂ exposure (200 µM/24 hr)Significantly counteracted H₂O₂-induced ROS production (~3-fold increase) at concentrations of 1-10 µM.[6]
Edaravone Organotypic cerebellar and hippocampal slice culturesOxygen-Glucose Deprivation (OGD)Significantly reduced LDH levels 4 hours after reoxygenation.[7]
Edaravone mRNA-induced motor neurons (miMNs)H₂O₂ (25 µM)Alleviated neurite damage, with only a 26% reduction in neurite length compared to a 93% reduction in untreated neurons.[8]
Edaravone mRNA-induced motor neurons (miMNs)Glutamate (B1630785) (200 µM)Alleviated neurite damage, with only a 15% reduction in neurite length compared to a 57% reduction in untreated neurons.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for some of the key studies cited.

Neuroprotection Against Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
  • Cell Culture: Primary cortical neurons were obtained from rat embryos and cultured in neurobasal medium supplemented with B27.

  • OGD Procedure: On day in vitro (DIV) 10-12, the culture medium was replaced with a glucose-free Earle's balanced salt solution, and the cultures were placed in an anaerobic chamber with an atmosphere of 5% CO₂ and 95% N₂ for a specified duration (e.g., 90 minutes).

  • Treatment: Immediately after OGD, the cultures were returned to the original conditioned medium, and the test compounds (2-Hydroxy Atorvastatin or Atorvastatin) were added.

  • Assessment of Neuroprotection: Neuronal survival was assessed 24-48 hours later by immunocytochemistry for neuron-specific markers (e.g., NeuN) and cell death markers (e.g., TUNEL staining). Quantification of surviving neurons was performed by cell counting in multiple microscopic fields.

  • Western Blot Analysis: To assess signaling pathways, cell lysates were collected at various time points after treatment and subjected to SDS-PAGE and western blotting using antibodies against total and phosphorylated forms of proteins of interest (e.g., CREB).

Assessment of Neuroprotection in SH-SY5Y Cells Against Oxidative Stress
  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with fetal bovine serum.

  • Induction of Oxidative Stress: Cells were treated with hydrogen peroxide (H₂O₂) at a specific concentration and for a defined period (e.g., 200 µM for 24 hours) to induce oxidative stress and cell death.

  • Treatment: Test compounds (e.g., Riluzole) were co-incubated with H₂O₂.

  • Cell Viability Assay (MTT): Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm, which is proportional to the number of viable cells, was measured using a microplate reader.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). The fluorescence intensity was measured using a fluorometer.

Evaluation of Neurite Outgrowth in Motor Neurons
  • Cell Culture: Motor neurons were differentiated from induced pluripotent stem cells (iPSCs).

  • Induction of Neuronal Damage: Neuronal damage was induced by treatment with H₂O₂ or glutamate at specified concentrations and durations.

  • Treatment: Edaravone was added to the culture medium before or during the insult.

  • Neurite Length Measurement: Neurons were fixed and stained for neuronal markers (e.g., β-III tubulin). Images were captured using a fluorescence microscope, and neurite length was quantified using image analysis software (e.g., ImageJ).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of these compounds. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G cluster_oATV 2-Hydroxy Atorvastatin (o-ATV) Pathway oATV 2-Hydroxy Atorvastatin Glutamate_Uptake Increased Neuronal Glutamate Uptake oATV->Glutamate_Uptake Synaptic_NMDAR Preferential Activation of Synaptic NMDA Receptors Glutamate_Uptake->Synaptic_NMDAR pCREB Increased pCREB (Phosphorylated CREB) Synaptic_NMDAR->pCREB Neuroprotection Neuroprotection of GABAergic Neurons pCREB->Neuroprotection

Caption: Signaling pathway of 2-Hydroxy Atorvastatin in neuroprotection.

G cluster_Atorvastatin General Atorvastatin Neuroprotective Pathways Atorvastatin Atorvastatin PI3K_Akt PI3K/Akt Pathway Atorvastatin->PI3K_Akt eNOS eNOS Upregulation Atorvastatin->eNOS Anti_inflammatory Anti-inflammatory Effects (↓ TNF-α, ↑ IL-10) Atorvastatin->Anti_inflammatory Antioxidant Antioxidant Effects (↓ NADPH Oxidase) Atorvastatin->Antioxidant Neuroprotection Broad Neuroprotection PI3K_Akt->Neuroprotection NO_production Increased NO Production eNOS->NO_production NO_production->Neuroprotection Anti_inflammatory->Neuroprotection Antioxidant->Neuroprotection

Caption: General neuroprotective signaling pathways of Atorvastatin.

G cluster_Workflow In Vitro Neuroprotection Assay Workflow start Neuronal Cell Culture (e.g., Primary Neurons, Cell Lines) induce_injury Induce Neuronal Injury (e.g., OGD, Oxidative Stress, Excitotoxicity) start->induce_injury treatment Treat with Test Compounds (e.g., 2-Hydroxy Atorvastatin, Alternatives) induce_injury->treatment incubation Incubation (Specified Duration) treatment->incubation assessment Assess Neuroprotection incubation->assessment viability Cell Viability Assays (MTT, LDH) assessment->viability morphology Morphological Analysis (Immunocytochemistry, Neurite Outgrowth) assessment->morphology mechanism Mechanistic Studies (Western Blot, ROS measurement) assessment->mechanism end Data Analysis and Comparison viability->end morphology->end mechanism->end

Caption: A typical experimental workflow for in vitro neuroprotection assays.

References

Reproducibility of 2-Hydroxy Atorvastatin Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental results for 2-hydroxy atorvastatin (B1662188), an active metabolite of atorvastatin. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource to assess the reproducibility of key findings and methodologies related to this compound.

Metabolic Pathway of Atorvastatin

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to form two active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and para-hydroxy atorvastatin.[1][2][3][4][5] These active metabolites contribute significantly to the overall HMG-CoA reductase inhibitory activity of atorvastatin.[1][5][6] While CYP3A4 is the principal enzyme, CYP3A5 has a minor role in this metabolic process.[1][2][3]

cluster_products Active Metabolites Atorvastatin Atorvastatin CYP3A4 CYP3A4 Atorvastatin->CYP3A4 2-Hydroxy Atorvastatin 2-Hydroxy Atorvastatin CYP3A4->2-Hydroxy Atorvastatin Metabolism para-Hydroxy Atorvastatin para-Hydroxy Atorvastatin CYP3A4->para-Hydroxy Atorvastatin Metabolism Metabolites Metabolites

Metabolism of Atorvastatin to its active hydroxy metabolites.

Pharmacokinetic Reproducibility

The pharmacokinetics of 2-hydroxy atorvastatin have been characterized in multiple studies. The following tables summarize key pharmacokinetic parameters from different studies in human subjects, allowing for a comparison of the results. Variations in these parameters can be attributed to factors such as study population genetics (e.g., SLCO1B1 and CYP3A5 polymorphisms), co-administered drugs, and analytical methodologies.[7][8]

Table 1: Pharmacokinetic Parameters of 2-Hydroxy Atorvastatin in Healthy Volunteers

StudyAtorvastatin DosePopulationCmax (ng/mL)AUC (ng·h/mL)tmax (h)Analytical Method
Dohalský et al.20 mg (single dose)Healthy volunteers3.9 ± 1.621.6 ± 7.9 (AUC0-48)2.1 ± 0.9HPLC-MS/MS[9]
Unnamed Study20 mg (single dose)Chinese patients with CHDNot reported46.9 (mean AUC)Not reportedHPLC/MS/MS[10][11]
Unnamed Study40 mg and 80 mgHypercholesterolaemic haemodialysis patientsDose-proportional increases observedDose-proportional increases observedNot specifiedLC/MS/MS[12]
Unnamed StudyNot specifiedHealthy Chinese Han volunteersSignificantly higher in subjects with 521C alleleSignificantly higher in subjects with 521C alleleNot specifiedLC-MS/MS[8]

Data are presented as mean ± standard deviation where available.

In Vitro Experimental Results

In vitro studies have explored the biological activities of 2-hydroxy atorvastatin beyond HMG-CoA reductase inhibition. These studies provide insights into its potential pleiotropic effects.

Table 2: Summary of In Vitro Experimental Findings for 2-Hydroxy Atorvastatin

Study FocusCell Line/SystemKey FindingReported Concentration
Antioxidant EffectsHuman LDL / DLPC vesiclesInhibited lipid hydroperoxide formation in a concentration-dependent manner.Not specified
NeuroprotectionPrimary rat cortical neuronsReduced cell death induced by oxygen-glucose deprivation and increased pCREB phosphorylation in GABAergic neurons.600 nM[13]
Gene InductionPrimary human hepatocytesInduced CYP3A4 and CYP2B6 protein expression to a similar extent as rifampin.Not specified

Experimental Protocols

The accurate quantification of 2-hydroxy atorvastatin is critical for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly employed analytical technique due to its high sensitivity and selectivity.[8][9][10][11][14][15][16][17]

General Protocol for Quantification of 2-Hydroxy Atorvastatin in Human Plasma
  • Sample Collection and Preparation :

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Extraction :

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate 2-hydroxy atorvastatin and an internal standard from the plasma matrix.[10][14][17] Common LLE solvents include ethyl acetate.[14]

  • Chromatographic Separation :

    • Use a reverse-phase C18 column for chromatographic separation.[10][16][17]

    • The mobile phase typically consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[10][14][16][17]

  • Mass Spectrometric Detection :

    • Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, usually in positive ion mode.[10][14]

    • Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for 2-hydroxy atorvastatin and the internal standard.[10][11][15]

cluster_pre Sample Preparation cluster_analysis Analysis cluster_post Data Processing A Plasma Sample Collection B Addition of Internal Standard A->B C Liquid-Liquid or Solid-Phase Extraction B->C D HPLC Separation (C18 Column) C->D E Mass Spectrometry Detection (ESI-MS/MS) D->E F Data Acquisition (MRM) E->F G Peak Integration F->G H Concentration Calculation (Calibration Curve) G->H

Typical experimental workflow for quantifying 2-hydroxy atorvastatin.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for atorvastatin and its active metabolites, including 2-hydroxy atorvastatin, is the competitive inhibition of HMG-CoA reductase.[18][19][20][21] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis.[19][21] Inhibition of this pathway in the liver leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[19][20][21]

Beyond lipid-lowering, atorvastatin has been shown to exert pleiotropic effects, including anti-inflammatory and antioxidant activities.[22][23][24] For instance, in vitro studies have demonstrated that atorvastatin can reduce the production of reactive oxygen species (ROS) by inhibiting NAD(P)H oxidase and upregulating catalase expression.[22][23]

cluster_pathway Cholesterol Biosynthesis Pathway HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol 2-Hydroxy Atorvastatin 2-Hydroxy Atorvastatin HMG-CoA Reductase HMG-CoA Reductase 2-Hydroxy Atorvastatin->HMG-CoA Reductase Inhibits Hepatic Cholesterol Hepatic Cholesterol HMG-CoA Reductase->Hepatic Cholesterol Decreases LDL Receptors LDL Receptors Hepatic Cholesterol->LDL Receptors Upregulates Plasma LDL-C Plasma LDL-C LDL Receptors->Plasma LDL-C Increases Clearance

Mechanism of action of 2-hydroxy atorvastatin.

References

A Comparative Guide to 2-Hydroxy Atorvastatin Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and certification of reference standards are paramount for accurate analytical testing and regulatory compliance. This guide provides a comparative analysis of commercially available 2-Hydroxy Atorvastatin (B1662188) reference standards, detailing their specifications, and includes a typical experimental protocol for their qualification.

2-Hydroxy atorvastatin is the primary active metabolite of atorvastatin, a widely prescribed statin for lowering cholesterol.[1] The formation of 2-hydroxy atorvastatin from its parent compound is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver.[1] Accurate quantification of this metabolite is crucial in pharmacokinetic and drug metabolism studies.

Comparison of 2-Hydroxy Atorvastatin Reference Standards

Sourcing a reliable 2-Hydroxy Atorvastatin reference standard is a critical first step for any analytical study. Several suppliers offer this standard in different forms, most commonly as a calcium salt or a lactone. The choice between these forms may depend on the specific requirements of the analytical method and the solubility characteristics desired. Below is a comparison of typical specifications for these reference standards based on data from various suppliers.

Feature2-Hydroxy Atorvastatin Calcium Salt2-Hydroxy Atorvastatin Lactone
CAS Number 265989-46-6[2][3]163217-74-1[4]
Molecular Formula C₆₆H₆₈CaF₂N₄O₁₂[2]C₃₃H₃₃FN₂O₅[4]
Purity (Typical) ≥95% to >98.5%[2][3]>90% to 98%[4][5]
Form Typically a solid powderTypically a solid powder
Storage Conditions -20°C for long-term storage[2]2-8°C for long-term storage[4]
Common Analytical Method for Purity High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)[5]

Metabolic Pathway of Atorvastatin

The metabolic conversion of atorvastatin to its hydroxylated metabolites is a key process in its pharmacological activity. The following diagram illustrates this biotransformation pathway.

Atorvastatin Metabolism Metabolic Pathway of Atorvastatin Atorvastatin Atorvastatin CYP3A4 CYP3A4 Atorvastatin->CYP3A4 Oxidation Lactone_Metabolites Lactone Metabolites (Inactive) Atorvastatin->Lactone_Metabolites Lactonization Two_Hydroxy_Atorvastatin 2-Hydroxy Atorvastatin (Active Metabolite) CYP3A4->Two_Hydroxy_Atorvastatin Four_Hydroxy_Atorvastatin 4-Hydroxy Atorvastatin (Active Metabolite) CYP3A4->Four_Hydroxy_Atorvastatin

Caption: Atorvastatin metabolism to active hydroxy metabolites via CYP3A4.

Experimental Protocol: Purity Determination by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for verifying the purity of a 2-Hydroxy Atorvastatin reference standard. The following protocol is a representative method based on common practices for the analysis of atorvastatin and its metabolites.[6][7]

Objective: To determine the purity of a 2-Hydroxy Atorvastatin reference standard by HPLC with UV detection.

Materials and Reagents:

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh a suitable amount of the 2-Hydroxy Atorvastatin reference standard and dissolve it in a known volume of diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

  • Sample Analysis: Inject the prepared standard solution into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

    Purity (%) = (Area of 2-Hydroxy Atorvastatin Peak / Total Area of All Peaks) x 100

Experimental Workflow for Reference Standard Qualification

The qualification of a new batch of a reference standard is a systematic process to ensure its identity, purity, and suitability for its intended use. The following diagram outlines a typical workflow.

Reference Standard Qualification Workflow Workflow for 2-Hydroxy Atorvastatin Reference Standard Qualification Start Receive New Batch Characterization Physicochemical Characterization (Appearance, Solubility) Start->Characterization Identification Identification Tests (FTIR, Mass Spectrometry, NMR) Characterization->Identification Purity_Assessment Purity Assessment (HPLC, UPLC) Identification->Purity_Assessment Impurity_Profiling Impurity Profiling Purity_Assessment->Impurity_Profiling Content_Assay Content/Potency Assay (e.g., by mass balance) Purity_Assessment->Content_Assay CoA_Generation Certificate of Analysis Generation Impurity_Profiling->CoA_Generation Content_Assay->CoA_Generation Release Release for Use CoA_Generation->Release

Caption: Qualification workflow for a 2-Hydroxy Atorvastatin reference standard.

By following a rigorous qualification process and utilizing well-characterized reference standards, researchers can ensure the accuracy and reliability of their analytical data in drug development and research.

References

comparing analytical performance of different LC columns for 2-Hydroxy atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. The analysis of 2-Hydroxy atorvastatin (B1662188), a primary active metabolite of atorvastatin, is crucial for pharmacokinetic and drug metabolism studies. The choice of a liquid chromatography (LC) column is a critical factor that dictates the analytical performance of the method. This guide provides a comparative overview of the analytical performance of different LC columns for the analysis of 2-Hydroxy atorvastatin, supported by experimental data from various studies.

Comparative Analytical Performance

The selection of an appropriate LC column is a pivotal step in developing a robust and reliable bioanalytical method. The following table summarizes the analytical performance of various LC columns used for the quantification of 2-Hydroxy atorvastatin, extracted from published research.

ColumnDimensions (mm) & Particle Size (µm)Retention Time (min)LLOQ (ng/mL)Total Run Time (min)Reference
Halo C18 50 x 2.1, 2.72.90.56.0[1]
Zorbax-SB Phenyl 100 x 2.1, 3.5Not Specified0.057.0[2]
ZORBAX Eclipse C18 100 x 4.6, 3.5Not Specified0.5Not Specified[3][4]
ACQUITY UPLC HSS T3 100 x 3.0, 1.8< 4.00.24.0[5]
ACQUITY UPLC BEH C18 100 x 2.1, 1.7Not SpecifiedNot SpecifiedNot Specified[6]

Note: "Not Specified" indicates that the specific data point was not available in the cited reference. The performance of a column is highly dependent on the specific experimental conditions.

Experimental Protocols

The following are detailed experimental methodologies for the analysis of 2-Hydroxy atorvastatin using different LC columns, as reported in the literature.

Method 1: Halo C18 Column[1]
  • Sample Preparation: Protein precipitation of 50 µL plasma with acetonitrile (B52724) containing 0.1% (v/v) acetic acid.

  • LC System: Not specified.

  • Column: Halo C18 (50 × 2.1 mm, 2.7 µm, 90 Å).

  • Mobile Phase:

    • A: Water with 0.1% formic acid (v/v).

    • B: Acetonitrile with 0.1% formic acid (v/v).

  • Gradient Elution: A 6.0-minute gradient elution program was used.

  • Flow Rate: 500 µL/min.

  • Column Temperature: Not specified.

  • Injection Volume: Not specified.

  • Mass Spectrometer: Not specified, using positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM).

Method 2: Zorbax-SB Phenyl Column[2]
  • Sample Preparation: Protein precipitation of 50 µL of human plasma.

  • LC System: Not specified.

  • Column: Zorbax-SB Phenyl (100 mm × 2.1 mm, 3.5 μm).

  • Mobile Phase:

    • A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water.

    • B: 40% v/v methanol in acetonitrile.

  • Gradient Elution: A gradient mixture was used to achieve baseline separation.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: Not specified.

  • Injection Volume: Not specified.

  • Mass Spectrometer: Not specified, using positive electrospray ionization and multiple-reaction monitoring.

Method 3: ZORBAX Eclipse C18 Column[3][4]
  • Sample Preparation: Solid-phase extraction of rat plasma samples.

  • LC System: Not specified.

  • Column: ZORBAX Eclipse C18 Analytical, 4.6 × 100 mm (3.5 μm).[3][4]

  • Mobile Phase:

    • A: Acetonitrile.

    • B: 0.1% acetic acid.

  • Gradient Elution: A gradient mobile phase was employed.

  • Flow Rate: 400 μL/min.[3][4]

  • Column Temperature: 25 °C.[3][4]

  • Injection Volume: Not specified.

  • Mass Spectrometer: Not specified, using positive ion mode with selected reaction monitoring (SRM).[3][4]

Method 4: ACQUITY UPLC HSS T3 Column[5]
  • Sample Preparation: Liquid-liquid extraction of human plasma with ethyl acetate.

  • LC System: UPLC-MS/MS.

  • Column: Acquity UPLC HSS T3 (100 mm × 3.0 mm, 1.8 μm).[5]

  • Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v).[5]

  • Elution: Isocratic.

  • Flow Rate: Not specified.

  • Column Temperature: Not specified.

  • Injection Volume: Not specified.

  • Mass Spectrometer: Not specified, using positive ion electrospray ionization (ESI).[5]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the comparative analysis of 2-Hydroxy atorvastatin using different LC columns.

G Experimental Workflow for LC Column Comparison cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_columns Column Comparison cluster_data Data Analysis & Comparison start Biological Matrix (Plasma/Serum) spike Spike with 2-Hydroxy Atorvastatin & Internal Standard start->spike extract Protein Precipitation / LLE / SPE spike->extract evap Evaporation & Reconstitution extract->evap colA LC Column A evap->colA Inject colB LC Column B evap->colB Inject colC LC Column C evap->colC Inject ms Mass Spectrometry Detection (MRM) colA->ms colB->ms colC->ms process Chromatogram Processing ms->process compare Performance Comparison (RT, Resolution, LLOQ) process->compare

Caption: Workflow for comparing LC column performance for 2-Hydroxy Atorvastatin analysis.

Conclusion

The selection of an LC column for the analysis of 2-Hydroxy atorvastatin has a significant impact on the analytical performance of the method. While C18 columns are widely used and offer robust performance, phenyl columns can provide alternative selectivity. The choice between different particle sizes (e.g., sub-2 µm for UPLC) and column dimensions will depend on the desired balance between speed, resolution, and system pressure capabilities. The data and protocols presented in this guide serve as a valuable resource for researchers to make an informed decision when developing and optimizing their analytical methods for 2-Hydroxy atorvastatin. It is recommended to perform in-house validation to ensure the chosen column and method meet the specific requirements of the intended application.

References

Precision and Accuracy in 2-Hydroxy Atorvastatin Quantification: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of widely-used bioanalytical methods for the quantification of 2-Hydroxy atorvastatin (B1662188), a primary active metabolite of the blockbuster drug atorvastatin. The data presented herein is collated from peer-reviewed studies, offering an objective overview of method performance.

Comparative Analysis of Method Performance

The quantification of 2-Hydroxy atorvastatin in biological matrices, predominantly human plasma, is most commonly and reliably achieved through Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Variations of this technique, such as Ultra-Performance Liquid Chromatography (UPLC-MS/MS), offer enhanced speed and resolution. The following table summarizes the performance characteristics of several validated methods.

Method Matrix Linearity Range (ng/mL) Accuracy (%) Precision (% RSD) Lower Limit of Quantification (LLOQ) (ng/mL) Citation
UPLC-MS/MS Human Plasma0.2 - 40Within ±15% of nominal valuesIntra-day: 3.3% - 13.9%, Inter-day: 3.3% - 13.9%0.2[1][2][3]
HPLC-MS/MS Human Plasma0.10 - 40.00Within ±8% of nominal valuesIntra-day and Inter-day: < 8%0.07[4]
LC-MS/MS Human Plasma0.200 - 200Meets bioanalytical acceptance criteriaMeets bioanalytical acceptance criteria0.2045[5]
LC-MS/MS Human PlasmaNot SpecifiedNot SpecifiedNot Specified0.202[6][7][8]

Key Observations:

  • Sensitivity: HPLC-MS/MS demonstrated the lowest LLOQ at 0.07 ng/mL, indicating high sensitivity.[4]

  • Precision and Accuracy: Both UPLC-MS/MS and HPLC-MS/MS methods exhibit excellent accuracy and precision, with Relative Standard Deviations (RSD) and percentage deviations well within the accepted bioanalytical method validation guidelines.[1][2][3][4]

  • Linearity: The methods demonstrate a broad linear range, accommodating a wide spectrum of metabolite concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of these quantification assays. Below are representative protocols for sample preparation and analysis.

Method 1: UPLC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add an internal standard.

    • Vortex the sample.

    • Add 1 mL of ethyl acetate (B1210297) for extraction.

    • Vortex for 3 minutes, followed by centrifugation at 12,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in the mobile phase for injection.[1][2][3]

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm)[1][2]

    • Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)[1][2]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+)[1][2][3]

    • MRM Transition for 2-Hydroxy atorvastatin: m/z 575.4 → 466.2[1][2][3]

Method 2: HPLC-MS/MS
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue for injection.[6][7][8]

  • Chromatographic Conditions:

    • Column: C18 column[6][7]

    • Elution: Isocratic[6][7]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+)[4]

    • Detection: Multiple Reaction Monitoring (MRM)[4]

Visualizing the Process

To better understand the context and workflow of 2-Hydroxy atorvastatin quantification, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.

Atorvastatin_Metabolism cluster_metabolites Atorvastatin Atorvastatin CYP3A4 CYP3A4 (Primary Enzyme) Atorvastatin->CYP3A4 Metabolism in Liver o_Hydroxy 2-Hydroxy atorvastatin (ortho-hydroxy) CYP3A4->o_Hydroxy p_Hydroxy 4-Hydroxy atorvastatin (para-hydroxy) CYP3A4->p_Hydroxy Metabolites Active Metabolites

Caption: Metabolic pathway of Atorvastatin to its active hydroxy metabolites.

Experimental_Workflow cluster_analysis LC-MS/MS System Start Plasma Sample Collection Preparation Sample Preparation (LLE or SPE) Start->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Separation Chromatographic Separation (UPLC/HPLC) Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Processing & Quantification Detection->Quantification End Result Reporting Quantification->End

Caption: General experimental workflow for 2-Hydroxy atorvastatin quantification.

References

Establishing the Limit of Detection for 2-Hydroxy Atorvastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) for 2-Hydroxy atorvastatin (B1662188), a primary active metabolite of the widely prescribed drug, atorvastatin. The accurate quantification of this metabolite in biological matrices, predominantly human plasma, is crucial for pharmacokinetic and bioequivalence studies. This document outlines the performance of various methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison of Analytical Methods

The determination of 2-Hydroxy atorvastatin at low concentrations necessitates highly sensitive analytical techniques. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its superior selectivity and sensitivity compared to other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The following table summarizes the performance characteristics of different LC-MS/MS methods reported in the literature for the quantification of 2-Hydroxy atorvastatin (also referred to as o-hydroxy atorvastatin) in human plasma.

Method Sample Preparation Linearity Range (ng/mL) Limit of Quantitation (LOQ) (ng/mL) Limit of Detection (LOD) (ng/mL) Reference
UPLC-MS/MS Salting-Out Assisted Liquid-Liquid Extraction (SALLE)0.0200 - 15.00.0200Not explicitly stated[1]
HPLC-MS/MS Solid-Phase Extraction (SPE)0.5 - 300.50.15[2]
HPLC-MS/MS Not specified0.10 - 40.000.07Not explicitly stated[3]
LC-MS/MS Liquid-Liquid Extraction (LLE)0.25 - 1000.25Not explicitly stated[4]
LC-MS/MS Solid-Phase Extraction (SPE)0.050 - ULOQ0.050Not explicitly stated[5]
LC-MS/MS Salting-Out Assisted Liquid-Liquid Extraction0.12 - 300.12Not explicitly stated[6]

Note: The Limit of Detection (LOD) is often not explicitly reported in method validation studies, with the Limit of Quantitation (LOQ) being the primary focus. The LOD can be estimated as approximately one-third of the LOQ.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these sensitive analytical methods. Below are representative protocols for the key steps in the analysis of 2-Hydroxy atorvastatin.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex matrices like plasma.

Protocol:

  • Conditioning: Condition an Oasis HLB SPE cartridge (30 mg) with 0.4 mL of methanol (B129727) followed by 0.8 mL of 100 mmol/L ammonium (B1175870) acetate (B1210297) (pH 4.6).[7]

  • Sample Loading: To 0.1 mL of human plasma, add 50 µL of an internal standard working solution and 0.4 mL of 100 mM ammonium acetate (pH 4.5). Vortex the mixture and load it onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with 0.5 mL of 100 mmol/L ammonium acetate (pH 4.6) followed by 0.9 mL of a methanol-water mixture (20:80, v/v).[7]

  • Elution: Dry the cartridge under vacuum and elute the analytes with 0.3 mL of a methanol-water mixture (95:5, v/v).[7]

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 35°C and reconstitute the residue in 0.2 mL of the mobile phase for LC-MS/MS analysis.[7]

Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

SALLE is a high-throughput alternative to traditional liquid-liquid extraction that offers rapid and efficient extraction.

Protocol:

  • Sample Pre-treatment: Thaw frozen plasma samples to room temperature. To 1000 µL of plasma, add 50 µL of the internal standard solution.[6]

  • Protein Precipitation & Extraction: Add 2 mL of acetonitrile (B52724) and vortex. Centrifuge the sample at 4000 rpm for 5 minutes.[6]

  • Phase Separation: Transfer the supernatant to a new tube containing 2 mL of 2 M MgSO₄ solution and vortex to induce phase separation.[6]

  • Evaporation and Reconstitution: Centrifuge at 4000 rpm at 0°C for 5 minutes. Transfer the upper organic layer and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in 300 µL of a methanol-water mixture (8:2).[6]

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of 2-Hydroxy atorvastatin.

  • Chromatographic Column: A reversed-phase C18 column, such as a Kinetex XB C18 or Zorbax XDB C8, is commonly used.[1][6]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1-1% formic acid or 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[1][4]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of atorvastatin and its metabolites.[1][3]

  • Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for 2-Hydroxy atorvastatin is typically m/z 575.3 → m/z 440.2.[1]

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (ESI+, MRM) lc->ms data data ms->data Data Acquisition & Processing

Experimental workflow for 2-Hydroxy atorvastatin analysis.

method_comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics lcms LC-MS/MS sensitivity Sensitivity lcms->sensitivity High selectivity Selectivity lcms->selectivity High lod Limit of Detection lcms->lod Low (pg/mL to low ng/mL) hplcuv HPLC-UV hplcuv->sensitivity Low hplcuv->selectivity Moderate hplcuv->lod High (ng/mL to µg/mL)

Comparison of LC-MS/MS and HPLC-UV for metabolite analysis.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy Atorvastatin Calcium Salt: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Hydroxy atorvastatin (B1662188) calcium salt, ensuring laboratory safety and environmental responsibility.

The proper management and disposal of chemical waste are paramount in a laboratory setting to protect personnel and the environment. This document provides detailed, step-by-step procedures for the safe disposal of 2-Hydroxy atorvastatin calcium salt, a primary metabolite of atorvastatin. Adherence to these guidelines is crucial for maintaining regulatory compliance and fostering a culture of safety.

Immediate Safety and Handling Information

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. This information is summarized from the product's Safety Data Sheet (SDS).

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified as causing serious eye irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Hazard ClassGHS Hazard StatementRequired PPE
Eye Irritation 2AH319: Causes serious eye irritation[1]Eye protection (safety glasses with side-shields or goggles), face shield, lab coat, and appropriate chemical-resistant gloves.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice or attention.

  • Skin Contact: Wash the affected area with plenty of soap and warm water. If irritation, redness, or a rash develops and persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] The following procedure outlines a compliant and safe disposal pathway.

Phase 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: The first step is to determine if the waste is hazardous. Based on its potential for environmental toxicity, it is prudent to manage this compound as a hazardous pharmaceutical waste. The Resource Conservation and Recovery Act (RCRA) provides criteria for classifying hazardous waste based on ignitability, corrosivity, reactivity, and toxicity.[3][4]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[1][5] It should be collected in a dedicated, properly labeled waste container. Mixing wastes can lead to dangerous reactions and increase disposal costs.[6]

Phase 2: Collection and Storage

  • Container Selection: Use a container that is compatible with the chemical. The original container is often a suitable choice, provided it is in good condition.[7] The container must have a secure, leak-proof closure.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[5]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area should be under the control of laboratory personnel and away from sources of ignition. Ensure the container is kept closed except when adding waste.[7]

Phase 3: Disposal and Documentation

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of hazardous waste.[1] They will provide guidance on specific internal procedures and schedule a pickup.

  • Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. This may involve completing an online form or attaching a specific waste tag to the container.

  • Record Keeping: Maintain a detailed log of all hazardous waste generated.[1] This documentation should include the chemical name, quantity, and disposal date, and is essential for regulatory compliance.

Experimental Protocols Cited

While this document focuses on disposal, the handling procedures are informed by safety protocols outlined in various Safety Data Sheets. The primary cited protocol is the immediate first-aid response to eye contact as specified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound

For small spills, mechanically pick up the solid material, wipe the area with a damp cloth, and place all contaminated materials into the hazardous waste container for disposal.[7] For larger spills, evacuate the area and contact your institution's EHS department immediately.

References

Personal protective equipment for handling 2-Hydroxy atorvastatin calcium salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling 2-Hydroxy atorvastatin (B1662188) calcium salt. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

2-Hydroxy atorvastatin calcium salt is classified as causing serious eye irritation.[1] While other health effects are not prominently listed for this specific metabolite, it is prudent to handle it with the care afforded to its parent compound, atorvastatin, which may pose risks of skin irritation and potential reproductive harm.[2][3][4]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentJustification & Best Practices
Eye/Face Protection Safety glasses with side-shields or goggles.[5] A face shield may be necessary if there is a risk of splashing.Prevents serious eye irritation from dust or splashes.[1] Ensure eye protection meets OSHA 29 CFR 1910.133 or European Standard EN166 standards.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6] A disposable gown or lab coat should be worn.[6][7]Protects against potential skin contact and irritation.[2] The selection of suitable gloves depends on the material and manufacturer; consult the glove supplier for specific chemical resistance data.[1]
Respiratory Protection Generally not required for small quantities in a well-ventilated area.[1] If dust generation is unavoidable or in a poorly ventilated area, a suitable respirator (e.g., NIOSH-approved) should be used.[2][5]Minimizes the risk of inhaling airborne particles.[2]

Safe Handling and Operational Plan

Strict adherence to the following procedural steps will minimize exposure risk and ensure a safe working environment.

Workflow for Handling this compound

prep 1. Preparation & PPE handling 2. Aliquoting & Handling (in ventilated enclosure) prep->handling cleanup 3. Decontamination handling->cleanup emergency Emergency Procedures handling->emergency disposal 4. Waste Disposal cleanup->disposal

Caption: A procedural workflow for the safe handling and disposal of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure.[7][8]

    • Assemble all necessary equipment and materials before starting.

    • Don the appropriate PPE as specified in Table 1.

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[2]

    • Carefully weigh or transfer the compound, minimizing the generation of dust.[2][7]

    • Keep the container tightly closed when not in use.[1][7]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][7]

    • Recommended storage is often refrigerated at 2-8°C.[9]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 2: First-Aid Measures for Accidental Exposure

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do so.[1] If eye irritation persists, seek medical attention.[1]
Skin Contact Remove all contaminated clothing.[2] Wash the affected skin area immediately with soap and plenty of water.[2][3] If skin irritation occurs, seek medical attention.[3]
Inhalation Move the exposed person to fresh air.[2][3][10] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[10][11]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3][5] Never give anything by mouth to an unconscious person.[3][11] Seek immediate medical attention.[10][11]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate: Keep unnecessary personnel away from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.[1][12]

  • Clean-up:

    • For minor spills, use dry clean-up procedures to avoid generating dust.[2]

    • Carefully sweep or vacuum the spilled solid.[2][7] Vacuum cleaners should be fitted with a HEPA filter.[2]

    • Alternatively, dampen the material with water to prevent dusting before sweeping.[2]

    • Place the collected material into a suitable, labeled container for disposal.[11]

Disposal:

  • Dispose of waste contents and containers in accordance with all local, regional, and national regulations.[8]

  • The substance should be sent to an approved waste disposal plant.[3][4] Do not allow the chemical to enter sewers or surface water.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.